molecular formula C5H5FN2O2S B1593816 5-Fluoro-2-(methylsulfonyl)pyrimidine CAS No. 6090-38-6

5-Fluoro-2-(methylsulfonyl)pyrimidine

Cat. No.: B1593816
CAS No.: 6090-38-6
M. Wt: 176.17 g/mol
InChI Key: CGZXTNCFCUZUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(methylsulfonyl)pyrimidine is a useful research compound. Its molecular formula is C5H5FN2O2S and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZXTNCFCUZUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340667
Record name 5-Fluoro-2-methylsulfonylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6090-38-6
Record name 5-Fluoro-2-(methylsulfonyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6090-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylsulfonylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Linchpin Reagent in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-(methylsulfonyl)pyrimidine for Advanced Chemical Synthesis

This compound stands as a cornerstone electrophilic building block for researchers and process chemists, particularly within the pharmaceutical industry. Its strategic design, featuring a pyrimidine core activated by both a fluorine atom and a highly effective sulfonyl leaving group, renders it an exceptionally versatile reagent for constructing complex molecular architectures. The pyrimidine scaffold is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents, from anticancer kinase inhibitors to antiviral medications.[1][2][3] The unique electronic properties of this compound facilitate reliable and efficient carbon-heteroatom bond formation, making it an indispensable tool for the synthesis of novel drug candidates. This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is critical for its successful application in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 6090-38-6[4]
Molecular Formula C₅H₅FN₂O₂S[4]
Molecular Weight 176.17 g/mol [4]
Appearance White to off-white crystalline solidSupplier Data
Melting Point 98-102 °CSupplier Data
Solubility Soluble in Dichloromethane, Ethyl Acetate, Acetone; Sparingly soluble in waterSupplier Data
¹H NMR (CDCl₃, 400 MHz) δ 8.85 (s, 2H), 3.40 (s, 3H)[5]
¹³C NMR (CDCl₃, 101 MHz) δ 161.4, 158.2 (d, J=28.3 Hz), 156.4 (d, J=21.2 Hz), 40.2[5]
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~1570 (C=N), ~1330 (SO₂, asym), ~1160 (SO₂, sym)[5]
Mass Spec (ESI-MS) m/z 177.0 (M+H)⁺[5]

Synthesis: A Standard Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of its methylthio- precursor, 5-Fluoro-2-(methylthio)pyrimidine. This transformation is a robust and high-yielding reaction critical for accessing the target compound.

Rationale for Experimental Design

The choice of oxidant is paramount for this conversion. Oxone® (potassium peroxymonosulfate) is often preferred due to its effectiveness, operational simplicity, low cost, and environmentally benign byproducts. The reaction is typically performed in a biphasic system or a polar solvent mixture like methanol/water to manage the solubility of both the organic substrate and the inorganic oxidant. The reaction is exothermic and requires careful temperature control to prevent over-oxidation or side reactions.

Detailed Experimental Protocol: Oxidation of 5-Fluoro-2-(methylthio)pyrimidine
  • Reaction Setup: To a solution of 5-Fluoro-2-(methylthio)pyrimidine (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v, 10 mL/g of substrate) in a round-bottom flask equipped with a magnetic stirrer, add the flask to an ice-water bath to cool the contents to 0-5 °C.

  • Reagent Addition: While maintaining the internal temperature below 10 °C, add Oxone® (2.0-2.5 eq) portion-wise over 30-60 minutes. The portion-wise addition is a critical control measure to manage the reaction exotherm.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C and gradually warm to room temperature over 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield this compound as a white crystalline solid.

Synthetic Workflow Diagram

G cluster_0 Oxidation Protocol SM 5-Fluoro-2-(methylthio)pyrimidine reagents Oxone® Methanol/Water SM->reagents 1. Add Oxidant at 0-5 °C P This compound workup Quench (Na₂S₂O₃) Extraction (EtOAc) Purification reagents->workup 2. Stir 2-4h, Monitor workup->P 3. Isolate Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insight: The Power of Electrophilicity

The synthetic utility of this compound is rooted in its high reactivity towards nucleophiles via a Nucleophilic Aromatic Substitution (SNA_r) mechanism. The methylsulfonyl group (-SO₂Me) at the C2 position is an exceptionally potent leaving group, far superior to common halides like chlorine.[6]

Causality of Enhanced Reactivity

Several factors synergize to activate the C2 position for nucleophilic attack:

  • Ring Electronics: The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, creating an electron-deficient (electrophilic) aromatic system.

  • Leaving Group Ability: The methylsulfinate anion (MeSO₂⁻) is a very stable, weakly basic species, making it an excellent leaving group. This departure is the thermodynamic driving force for the substitution.

  • Inductive Activation: The fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I), further depleting the ring of electron density and enhancing the electrophilicity of the carbon atoms, including the C2 position.

The reaction proceeds through a well-established two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

General Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA_r)

Caption: General mechanism for the SNA_r of this compound.

This high reactivity allows for substitutions with a wide range of nucleophiles—including primary and secondary amines, thiols, and alcohols—often under mild conditions, which is highly advantageous when working with complex and sensitive substrates in late-stage synthesis.

Applications in Drug Discovery

The reliability and predictability of its reactivity have positioned this compound as a preferred building block in numerous drug discovery programs. Its primary application is the introduction of a 5-fluoropyrimidine core, a common motif in kinase inhibitors, where it often serves as a hinge-binding element that mimics the adenine portion of ATP.

Example Application: Synthesis of a Kinase Inhibitor Scaffold

A frequent synthetic operation involves the reaction of this compound with a primary or secondary amine. For instance, its reaction with (R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazine could be a key step in the synthesis of complex molecules like 11β-HSD1 inhibitors.[7]

Reaction Scheme:

  • Reactants: this compound and a substituted piperazine derivative.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or a non-polar solvent like Dioxane.

  • Conditions: Often requires a non-nucleophilic base (e.g., DIPEA) to scavenge the H⁺ released from the nucleophile. The reaction typically proceeds smoothly at room temperature or with gentle heating.

  • Product: The corresponding 2-(piperazin-1-yl)-5-fluoropyrimidine derivative, a core structure for further elaboration.

Safety and Handling

As a highly reactive electrophile, this compound requires careful handling in a controlled laboratory environment.

  • General Handling: Use only under a chemical fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid contact with skin, eyes, and clothing.[9]

  • Hazards: May cause skin and serious eye irritation. Harmful if swallowed or inhaled. May cause respiratory irritation.[10]

  • First Aid:

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

    • IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[8]

    • IF SWALLOWED: Immediately call a POISON CENTER or doctor.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Conclusion

This compound is a powerful and enabling reagent for modern organic synthesis. Its high electrophilicity, driven by the synergistic effects of the pyrimidine ring, a C5-fluoro substituent, and a superior methylsulfonyl leaving group, allows for predictable and efficient nucleophilic aromatic substitution reactions. This reliable reactivity profile has cemented its role as a key building block in the synthesis of pharmaceutically relevant molecules, particularly kinase inhibitors. For researchers and drug development professionals, a comprehensive understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential to accelerate the discovery of new therapeutics.

References

The Rising Star in Covalent Drug Discovery: A Technical Guide to 5-Fluoro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutic agents has led to a renaissance in the field of covalent inhibitors. These molecules, capable of forming a stable bond with their biological targets, offer distinct advantages in terms of prolonged pharmacodynamic effects and the ability to tackle challenging drug targets. At the forefront of this wave is a class of meticulously designed electrophilic warheads, among which 5-Fluoro-2-(methylsulfonyl)pyrimidine (CAS Number: 6090-38-6) is emerging as a molecule of significant interest. This guide provides an in-depth technical overview of its synthesis, reactivity, and burgeoning application in the design of next-generation covalent therapies.

Physicochemical Properties and Structural Attributes

This compound is a strategically functionalized pyrimidine ring system. The incorporation of a fluorine atom at the 5-position and a methylsulfonyl group at the 2-position bestows upon it a unique combination of electronic and steric properties that are pivotal to its function.

PropertyValueSource
CAS Number 6090-38-6N/A
Molecular Formula C₅H₅FN₂O₂SN/A
Molecular Weight 176.17 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as DMSO and DMFN/A

The electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group significantly influences the electron density of the pyrimidine ring, rendering the C2-position highly susceptible to nucleophilic attack. This electronic fine-tuning is a cornerstone of its utility as a covalent warhead.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that can be reliably executed in a laboratory setting. The general strategy involves the preparation of a 2-(methylthio)pyrimidine precursor, followed by its oxidation to the desired sulfone.

Synthesis of the Precursor: 5-Fluoro-2-(methylthio)pyrimidine

The immediate precursor, 5-Fluoro-2-(methylthio)pyrimidine (CAS: 6090-37-5), can be synthesized via a nucleophilic aromatic substitution reaction.[1][2]

Protocol:

  • Reaction Setup: To a stirred solution of a suitable 2-halo-5-fluoropyrimidine (e.g., 2-chloro-5-fluoropyrimidine) in an appropriate solvent such as dimethylformamide (DMF), add a methylthiolate source.[3] Sodium thiomethoxide is a common reagent for this transformation.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the substitution.[3] Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-Fluoro-2-(methylthio)pyrimidine.[3]

Oxidation to this compound

The final step involves the oxidation of the methylthio group to the methylsulfonyl group. This transformation is crucial as the sulfonyl group is a much better leaving group, thereby activating the molecule for covalent bond formation.

Protocol:

  • Reaction Setup: Dissolve the 5-Fluoro-2-(methylthio)pyrimidine precursor in a suitable solvent mixture, such as acetonitrile and water.[4]

  • Oxidation: To this solution, add a catalytic amount of sodium tungstate dihydrate followed by the slow addition of an oxidizing agent, such as hydrogen peroxide (35 wt. %).[4] The use of other oxidizing agents like Oxone® (potassium peroxymonosulfate) is also well-documented for similar transformations.

  • Reaction Monitoring and Work-up: The reaction progress can be monitored by TLC or LC-MS. Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent. The crude product is then washed and dried to afford this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation 2-Halo-5-fluoropyrimidine 2-Halo-5-fluoropyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) 2-Halo-5-fluoropyrimidine->SNAr NaSMe Sodium thiomethoxide NaSMe->SNAr Precursor 5-Fluoro-2-(methylthio)pyrimidine SNAr->Precursor OxidationStep Oxidation Precursor->OxidationStep Oxidant Oxidizing Agent (e.g., H₂O₂, Oxone®) Oxidant->OxidationStep FinalProduct This compound OxidationStep->FinalProduct

Synthetic route to this compound.

The Chemistry of Covalent Engagement: Reactivity and Mechanism

The utility of this compound in drug discovery is intrinsically linked to its reactivity profile. The methylsulfonyl group at the C2 position of the electron-deficient pyrimidine ring is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity is particularly exploited in the context of targeted covalent inhibitors, where the nucleophile is a strategically located amino acid residue, most commonly cysteine, within the binding site of a target protein. The lone pair of electrons on the cysteine thiol attacks the electrophilic C2 carbon of the pyrimidine ring, leading to the formation of a stable thioether bond and the displacement of the methylsulfinate leaving group.

The fluorine atom at the 5-position further enhances the electrophilicity of the C2-position through its inductive electron-withdrawing effect, thereby fine-tuning the reactivity of the warhead. This allows for a balance between sufficient reactivity for target engagement under physiological conditions and adequate stability to minimize off-target reactions.

Covalent_Inhibition_Mechanism cluster_reactants Reactants cluster_products Products Pyrimidine This compound SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Pyrimidine->SNAr_Mechanism Cysteine Protein-Cysteine Residue (Nucleophile) Cysteine->SNAr_Mechanism Covalent_Adduct Covalent Protein-Inhibitor Adduct (Thioether) SNAr_Mechanism->Covalent_Adduct Leaving_Group Methylsulfinate (Leaving Group) SNAr_Mechanism->Leaving_Group

Mechanism of covalent bond formation with a cysteine residue.

Applications in Drug Discovery: A Versatile Warhead for Challenging Targets

The unique reactivity profile of sulfonylpyrimidines has positioned them as attractive alternatives to more traditional covalent warheads like acrylamides.[5][6] This has led to their exploration in the development of covalent inhibitors for a range of high-value therapeutic targets, particularly in oncology.

While specific, publicly disclosed drug candidates utilizing the exact this compound moiety are still emerging, the broader class of 2-sulfonylpyrimidines and related pyrimidine electrophiles have shown significant promise in targeting key proteins implicated in cancer and autoimmune diseases:

  • KRAS G12C: The KRAS oncogene, particularly the G12C mutant, has long been considered "undruggable." The discovery of a druggable pocket near the mutant cysteine has spurred the development of covalent inhibitors that specifically target this residue. Pyrimidine-based scaffolds have been instrumental in the design of these inhibitors.[7]

  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial mediator of B-cell receptor signaling and a validated target for B-cell malignancies and autoimmune diseases. Covalent inhibitors of BTK have demonstrated significant clinical success. Research has shown that the 2-sulfonylpyrimidine motif can effectively replace the acrylamide warhead in BTK inhibitors, leading to potent and selective compounds.[5][6]

  • Janus Kinases (JAKs): The JAK family of kinases plays a central role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various inflammatory and autoimmune disorders. Selective covalent inhibitors targeting a unique cysteine residue in JAK3 have been developed using 2,4-substituted pyrimidine scaffolds.[8][9][10][11]

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers of non-small cell lung cancer. Covalent inhibitors that target a cysteine residue in the ATP-binding site of mutant EGFR have revolutionized the treatment of this disease. Pyrimidine-based inhibitors have been a key focus in the development of third-generation EGFR inhibitors that are active against resistance mutations.[12][13][14][15]

The this compound scaffold represents a refined tool within this class of covalent warheads. The fluorine substitution can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially offering advantages in drug development.

Safety and Handling

As a reactive chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational design in modern drug discovery. Its carefully orchestrated electronic properties make it a highly effective and tunable covalent warhead for targeting nucleophilic amino acid residues in proteins. As our understanding of the proteome deepens and new "undruggable" targets emerge, the demand for sophisticated chemical tools like this compound will undoubtedly grow. Its application in the development of selective and potent covalent inhibitors for diseases ranging from cancer to autoimmune disorders holds immense promise, positioning it as a rising star in the armamentarium of medicinal chemists.

References

5-Fluoro-2-(methylsulfonyl)pyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-(methylsulfonyl)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by a molecular weight of 176.17 g/mol and the chemical formula C₅H₅FN₂O₂S, its strategic importance lies in the unique reactivity conferred by the methylsulfonyl group. This functional group acts as an outstanding leaving group in nucleophilic aromatic substitution (SₙAr) reactions, providing a highly efficient and regioselective method for introducing the 5-fluoropyrimidine scaffold into complex molecules. This guide offers a comprehensive overview of its physicochemical properties, provides a validated synthesis protocol, elucidates its chemical reactivity, and explores its applications in the development of targeted therapeutics. Detailed analytical methods for quality control and essential safety protocols are also presented for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

The structural and chemical identity of this compound is fundamental to its application. The electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group, combined with the inherent electron deficiency of the pyrimidine ring, makes the C2 position exceptionally susceptible to nucleophilic attack.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₅H₅FN₂O₂S[1]
Molecular Weight 176.17 g/mol [1]
CAS Number 6090-38-6[1][2]
Canonical SMILES CS(=O)(=O)C1=NC=C(C=N1)F-
Appearance White to off-white crystalline powderGeneral knowledge

Synthesis and Mechanistic Rationale

The most common and industrially scalable synthesis of this compound involves a two-step process starting from 2-chloro-5-fluoropyrimidine. This method is preferred for its high yields and the ready availability of starting materials.

Step 1: Thioether Formation. The process begins with the nucleophilic substitution of the chlorine atom on 2-chloro-5-fluoropyrimidine with a methylthiolate source, such as sodium thiomethoxide. This reaction is typically rapid and efficient.

Step 2: Oxidation. The resulting 5-fluoro-2-(methylthio)pyrimidine is then oxidized to the target sulfone. This transformation is critical as it converts the methylthio group, a poor leaving group, into the highly activated methylsulfonyl group. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are commonly employed. The choice of oxidant and careful control of reaction temperature are crucial to prevent over-oxidation or side reactions.

G cluster_0 Synthesis Workflow A Starting Material: 2-Chloro-5-fluoropyrimidine B Step 1: Thioether Formation (e.g., NaSMe, DMF) A->B C Intermediate: 5-Fluoro-2-(methylthio)pyrimidine B->C D Step 2: Oxidation (e.g., m-CPBA, DCM) C->D E Crude Product: This compound D->E F Purification (Recrystallization or Chromatography) E->F G Final Product (Purity >98%) F->G H Analytical QC (LC-MS, NMR) G->H

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 5-Fluoro-2-(methylthio)pyrimidine

This protocol describes the conversion of the thioether intermediate to the final sulfone product.

  • Dissolution: Dissolve 5-Fluoro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a critical step to control the exothermicity of the oxidation reaction.

  • Reagent Addition: Slowly add a solution or suspension of m-CPBA (approx. 2.2 eq) in the same solvent portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The use of a slight excess of the oxidant ensures complete conversion.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: Once complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography to afford the final product with high purity.

Chemical Reactivity: The Methylsulfonyl Group as a Superior Leaving Group

The utility of this compound in drug discovery stems almost entirely from the exceptional reactivity of the C2 position towards nucleophiles via the Nucleophilic Aromatic Substitution (SₙAr) mechanism.[3]

Causality of Reactivity:

  • Ring Activation: The pyrimidine ring is inherently electron-deficient. This deficiency is further amplified by the fluorine atom at the C5 position.

  • Leaving Group Ability: The methylsulfonyl (-SO₂Me) group is a powerful electron-withdrawing group via both induction and resonance. This strongly stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack. Furthermore, the resulting methylsulfinate anion (MeSO₂⁻) is a very stable, and therefore excellent, leaving group.

This combination makes the methylsulfonyl group a significantly better leaving group than halogens (e.g., Cl, Br) in this context, often allowing reactions to proceed under milder conditions with a broader range of nucleophiles (e.g., amines, thiols, alcohols), leading to higher yields and cleaner conversions.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.[4][5] Fluorinated pyrimidines, in particular, are cornerstones of anticancer therapy, with 5-Fluorouracil being a prominent example.[6][7][8]

This compound serves as a high-value intermediate for synthesizing complex drug candidates. Its primary role is to facilitate the coupling of the 5-fluoropyrimidine moiety with other fragments, typically those containing a primary or secondary amine. This reaction is a key step in the synthesis of numerous kinase inhibitors, GPCR modulators, and other targeted agents where the pyrimidine ring acts as a crucial hinge-binding element or a scaffold for further functionalization.[9] For instance, structures bearing a methylsulfonyl-activated phenyl or heterocyclic ring have been instrumental in developing potent and selective enzyme inhibitors.[10]

Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound before its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed.

G cluster_0 Analytical Workflow A Sample Preparation (Dissolve in MeCN/H₂O) B LC-MS Analysis A->B C Data Acquisition (UV Chromatogram & Mass Spectrum) B->C D Data Processing C->D E Purity Assessment (% Area from UV) D->E F Identity Confirmation (Expected Mass [M+H]⁺) D->F G Certificate of Analysis E->G F->G

Caption: Standard workflow for the quality control analysis of the final product.

Protocol: Purity and Identity Verification by LC-MS
  • System: A High-Performance Liquid Chromatography (HPLC) system coupled with a UV detector and a Mass Spectrometer (MS).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm) is standard. The nonpolar stationary phase effectively retains the molecule for separation.

  • Mobile Phase: A gradient elution is typically used for optimal separation of the main compound from any impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • UV Detection: Monitor at 254 nm, where the pyrimidine chromophore exhibits strong absorbance.

  • MS Detection: Use positive electrospray ionization (ESI+) mode. The expected mass to be detected for the protonated molecule [M+H]⁺ is 177.02.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak in the UV chromatogram. The acceptance criterion is typically ≥98%.

    • Identity: Confirm the presence of the peak corresponding to m/z 177.02 in the mass spectrum.

NMR Spectroscopy: For unambiguous structural confirmation, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable. The spectra will show characteristic shifts and coupling constants for the pyrimidine ring protons, the methyl group, and the fluorine atom, confirming the regiochemistry and overall structure.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed. The information below is a summary based on typical Safety Data Sheets (SDS) for this class of compounds.[2][11]

  • Handling Precautions:

    • Use only under a certified chemical fume hood to avoid inhalation of dust or vapors.[2][11]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Take measures to prevent the build-up of electrostatic charge.[2]

    • Wash hands thoroughly after handling.[11]

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[11]

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11]

    • Keep away from heat, sparks, open flames, and strong oxidizing agents.[11]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.

    • On Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[2]

    • On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]

    • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, reliable synthetic route, and, most importantly, its superior reactivity in SₙAr chemistry make it an invaluable building block. For researchers aiming to synthesize novel therapeutics based on the 5-fluoropyrimidine scaffold, a thorough understanding of this reagent's characteristics and handling is a prerequisite for success.

References

Spectroscopic Characterization of 5-Fluoro-2-(methylsulfonyl)pyrimidine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Pharmacophore

5-Fluoro-2-(methylsulfonyl)pyrimidine stands as a molecule of significant interest within contemporary drug discovery programs. Its structural motifs, a fluorinated pyrimidine core and a methylsulfonyl group, are prevalent in a wide array of bioactive compounds. The fluorine atom can critically modulate metabolic stability and binding affinity, while the sulfonyl group often acts as a key hydrogen bond acceptor or a reactive handle for further chemical modification.[1] Consequently, the unambiguous structural verification of this compound is a prerequisite for its effective utilization in medicinal chemistry and drug development.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's covalent framework and the electronic environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 10-15 mg of high-purity this compound.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference such as CFCl₃ can be used.
  • Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4 cm.

2. Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument.
  • ¹H NMR:
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: ~16 ppm.
  • Acquisition Time: ~2-3 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 16-64, depending on sample concentration.
  • ¹³C NMR:
  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
  • Spectral Width: ~220 ppm.
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
  • ¹⁹F NMR:
  • Pulse Program: A standard single-pulse experiment, often proton-decoupled.
  • Spectral Width: A wide spectral width (e.g., ~200 ppm) is initially recommended to locate the signal.[2][3]
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 64-256.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift axis using the internal standard (TMS for ¹H and ¹³C).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample High-Purity Compound (10-15 mg) Solvent Deuterated Solvent (~0.6 mL) Sample->Solvent Standard Internal Standard (e.g., TMS) Solvent->Standard NMR_Tube Transfer to NMR Tube Standard->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Acquisition Spectrometer->F19_NMR FID Acquired FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration & Interpretation Calibration->Integration

A streamlined workflow for NMR analysis.

Predicted NMR Data and Interpretation

The following tables present the predicted NMR data for this compound, based on established chemical shift principles and data from analogous structures.[2]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
~9.1 Doublet (d) ~3-4 Hz 2H H-4, H-6 The pyrimidine protons are significantly deshielded due to the electronegativity of the two ring nitrogens. They are expected to be chemically equivalent and will appear as a doublet due to coupling with the fluorine at position 5.

| ~3.5 | Singlet (s) | - | 3H | -SO₂CH₃ | The methyl protons are adjacent to the strongly electron-withdrawing sulfonyl group, resulting in a downfield shift compared to a standard methyl group. There are no adjacent protons to couple with, hence a singlet is expected. |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~165 C-2 This carbon is bonded to a nitrogen and the highly electron-withdrawing sulfonyl group, causing a significant downfield shift.
~158 (d, J ≈ 250 Hz) C-5 The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant and will be shifted downfield.
~155 (d, J ≈ 20 Hz) C-4, C-6 These equivalent carbons are two bonds away from the fluorine, resulting in a smaller two-bond C-F coupling. They are also deshielded by the adjacent nitrogen atoms.

| ~40 | -SO₂CH₃ | The methyl carbon is deshielded by the attached sulfonyl group. |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale

| ~ -160 to -170 | Triplet (t) | ~3-4 Hz | C5-F | The fluorine atom is on an aromatic ring, and its chemical shift is influenced by the electronic effects of the pyrimidine nitrogens and the sulfonyl group. It will appear as a triplet due to coupling with the two equivalent protons at positions 4 and 6. |

II. Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FT-IR is a common and convenient method for analyzing solid samples with minimal preparation.[4][5][6]

1. Instrument and Sample Preparation:

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  • Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

2. Data Acquisition:

  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
  • Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  • Perform a baseline correction if necessary.

Diagram 2: ATR-FT-IR Experimental Setup

ATR_FTIR cluster_setup ATR-FT-IR Principle IR_Source IR Source Crystal ATR Crystal IR_Source->Crystal Incident IR Beam Sample Sample (this compound) Crystal->Sample Evanescent Wave Detector Detector Crystal->Detector Attenuated IR Beam

Principle of Attenuated Total Reflectance FT-IR.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.[7][8]

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
~3100-3000 Medium C-H Stretch Aromatic C-H on the pyrimidine ring
~2950 Weak C-H Stretch Asymmetric stretch of the methyl group
~1620-1570 Medium-Strong C=N Stretch Pyrimidine ring stretching vibrations
~1580-1450 Medium-Strong C=C Stretch Aromatic ring stretching vibrations
~1350-1300 Strong S=O Stretch Asymmetric stretching of the sulfonyl group
~1160-1120 Strong S=O Stretch Symmetric stretching of the sulfonyl group
~1250-1000 Strong C-F Stretch Carbon-Fluorine bond stretching

| ~950-750 | Medium | C-S Stretch | Carbon-Sulfur bond stretching |

The two strong absorption bands for the S=O stretches are highly characteristic of the sulfonyl group and serve as a key diagnostic feature in the IR spectrum.

III. Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electron Impact (EI) is a common ionization method for small, relatively volatile molecules.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

1. Sample Introduction:

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

2. Ionization:

  • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9]
  • This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

3. Fragmentation:

  • The excess energy imparted during ionization causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, charged fragments and neutral radicals.

4. Mass Analysis and Detection:

  • The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
  • The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Diagram 3: EI-MS Fragmentation Pathway

EIMS_Fragmentation Molecule Molecule (M) MolecularIon Molecular Ion (M⁺•) Molecule->MolecularIon + e⁻ ElectronBeam Electron Beam (70 eV) FragmentIon1 Fragment Ion 1⁺ MolecularIon->FragmentIon1 Fragmentation NeutralFragment1 Neutral Fragment 1• MolecularIon->NeutralFragment1 FragmentIon2 Fragment Ion 2⁺ MolecularIon->FragmentIon2 Fragmentation NeutralFragment2 Neutral Fragment 2• MolecularIon->NeutralFragment2

Generalized fragmentation process in EI-MS.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₅H₅FN₂O₂S) is 192.17 g/mol . The EI mass spectrum is expected to show a molecular ion peak at m/z = 192. Key fragmentation pathways would likely involve the loss of the methyl and sulfonyl groups.[6][10]

Table 5: Predicted Key Fragments in the EI Mass Spectrum

m/z Proposed Fragment Identity
192 [C₅H₅FN₂O₂S]⁺• Molecular Ion (M⁺•)
177 [M - CH₃]⁺ Loss of a methyl radical
128 [M - SO₂]⁺• Loss of sulfur dioxide
113 [M - SO₂ - CH₃]⁺ Loss of sulfur dioxide and a methyl radical
99 [C₄H₂FN₂]⁺ Pyrimidine ring fragment

| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation |

The fragmentation of aromatic sulfones can sometimes involve rearrangement reactions, potentially leading to the loss of SO₂.[11] The presence of the fluorine atom will also influence the fragmentation pattern. The isotopic pattern of sulfur (³⁴S is ~4.2% abundant) would lead to a small M+2 peak at m/z = 194.

Conclusion: A Predictive Framework for Structural Confirmation

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By outlining detailed experimental protocols for NMR, IR, and MS, and offering predictive interpretations based on sound scientific principles and data from analogous compounds, this document serves as a valuable resource for researchers in drug discovery and development. The causality behind experimental choices and the logic of spectral interpretation have been emphasized to ensure a deep understanding of the structural elucidation process. While the specific experimental data for this compound remains to be published, the methodologies and predictive analyses presented here provide a robust and scientifically-grounded pathway for its unambiguous characterization.

References

A Researcher's Guide to the Reactivity and Synthetic Utility of 5-Fluoro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(methylsulfonyl)pyrimidine is a cornerstone electrophile in modern medicinal chemistry, valued for its predictable and high-reactivity profile in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive analysis of its electronic properties, reactivity, and strategic application in synthesis. We will delve into the mechanistic underpinnings of its regioselective behavior, provide field-tested experimental protocols, and present a comparative analysis to contextualize its utility for drug development professionals.

Electronic Properties and Reactivity Profile

The reactivity of this compound is a direct consequence of its electronic architecture. The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified by two powerful electron-withdrawing groups (EWGs): a fluorine atom at the C5 position and a methylsulfonyl group (-SO₂Me) at the C2 position.

  • 2-Methylsulfonyl Group (-SO₂Me): This group is a potent activator for nucleophilic aromatic substitution. It deactivates the ring towards electrophilic attack and strongly withdraws electron density through both inductive and resonance effects. Crucially, the resulting methanesulfinate anion (MeSO₂⁻) is an excellent leaving group, rendering the C2 position highly susceptible to nucleophilic attack.[1][2]

  • 5-Fluoro Group (-F): The fluorine atom also withdraws electron density via a strong inductive effect, further enhancing the electrophilicity of the pyrimidine ring. However, unlike the methylsulfonyl group, fluoride is a comparatively poor leaving group in SNAr reactions.[3] This disparity in leaving group ability is the cornerstone of the molecule's predictable regioselectivity.

The synergistic effect of these substituents makes the pyrimidine ring exceptionally "electron-poor" and primes it for facile reaction with a wide array of nucleophiles. The primary site of reactivity is overwhelmingly the C2 position, driven by the superior leaving group ability of the methylsulfonyl moiety.

Caption: Electronic profile of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The predominant reaction pathway for this substrate is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] This process is a two-step addition-elimination sequence.

  • Addition: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[5] This step is typically the rate-determining step of the reaction.[6] The stability of this intermediate is enhanced by the ability of the EWGs (both -SO₂Me and -F) to delocalize the negative charge.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the most stable leaving group, which in this case is the methanesulfinate anion (MeSO₂⁻).

Unwavering Regioselectivity

The key to the synthetic utility of this compound is its predictable regioselectivity. Nucleophiles will selectively displace the methylsulfonyl group at the C2 position, leaving the C5-fluoro substituent intact. This occurs because methanesulfinate is a significantly better leaving group than fluoride due to its ability to stabilize the resultant negative charge. This reliable outcome allows for the synthesis of 2-substituted-5-fluoropyrimidines, a common scaffold in many pharmaceutical agents.[7]

Caption: General mechanism for the SNAr reaction.

Scope of Nucleophiles and Reaction Conditions

The high reactivity of this substrate allows for reactions with a broad range of nucleophiles, often under mild conditions.

Nucleophile ClassExample(s)Typical BaseTypical Solvent(s)Temperature (°C)Causality & Insights
N-Nucleophiles Primary/Secondary Amines, Anilines, HeterocyclesDIPEA, Et₃N, K₂CO₃DMF, NMP, DMSO, MeCN25 - 80A non-nucleophilic base like DIPEA is used to quench the generated acid without competing with the amine nucleophile. Reactions are often exothermic and proceed to completion at room temperature.
O-Nucleophiles Alcohols, PhenolsNaH, K₂CO₃, Cs₂CO₃THF, Dioxane, DMF0 - 100A strong base like NaH is required to deprotonate the alcohol/phenol, forming the more potent alkoxide/phenoxide nucleophile. Anhydrous conditions are critical to prevent quenching.
S-Nucleophiles Thiols, ThiophenolsNaH, K₂CO₃DMF, THF0 - 60Similar to O-nucleophiles, thiols require deprotonation to form the thiolate. Thiolates are generally softer and more reactive nucleophiles than their oxygen counterparts.

Table 1: Summary of typical reaction conditions for SNAr with this compound.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-5-fluoropyrimidine

This protocol details a representative SNAr reaction, providing a self-validating system for researchers.

Objective: To synthesize 2-(piperidin-1-yl)-5-fluoropyrimidine via nucleophilic aromatic substitution.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (5-10 volumes)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvation: Add DMF (5-10 volumes) and stir until the starting material is fully dissolved.

  • Reagent Addition: Add DIPEA (1.5 eq) followed by the dropwise addition of piperidine (1.1 eq) at room temperature. Causality Note: The slight excess of the nucleophile ensures complete consumption of the limiting electrophile. DIPEA acts as a scavenger for the methanesulfinic acid byproduct.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed (typically 1-3 hours). Insight: The reaction is often complete once all the starting material has been consumed, indicated by the disappearance of its corresponding spot/peak.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes the DMF solvent, while the brine wash helps to break any emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-(piperidin-1-yl)-5-fluoropyrimidine.

Experimental_Workflow A 1. Dissolve Reagent (5-Fluoro-2-(MeSO₂)pyrimidine in DMF) B 2. Add Base (DIPEA) & Nucleophile (Piperidine) A->B C 3. Stir & Monitor (TLC / LCMS) B->C D 4. Aqueous Work-up (H₂O / EtOAc Extraction) C->D E 5. Wash Organics (H₂O, then Brine) D->E F 6. Dry & Concentrate (MgSO₄ / Rotovap) E->F G 7. Purify (Silica Gel Chromatography) F->G H Final Product G->H

Caption: Step-by-step experimental workflow for a typical SNAr reaction.

Comparative Analysis and Strategic Application

The choice of electrophile is a critical decision in synthetic planning. This compound is often favored over its chloro- or bromo-analogs for several reasons:

  • Enhanced Reactivity: The methylsulfonyl group is a more powerful activating group and a better leaving group than a halide. This translates to faster reactions, milder conditions, and broader nucleophile scope.

  • Process Safety & Handling: While reactive, the substrate is a crystalline solid that is generally stable and easier to handle than more volatile or corrosive reagents.

  • Strategic Value: The retention of the 5-fluoro substituent post-reaction is a significant advantage. The C-F bond is highly stable and the fluorine atom can be used to modulate the physicochemical properties of the final molecule, such as metabolic stability and binding affinity (pKa modulation). This makes it an invaluable tool for lead optimization in drug discovery programs.[8][9]

Conclusion

This compound is a premier building block for chemical synthesis due to its exceptional reactivity and predictable, regioselective behavior in SNAr reactions. The powerful activating and leaving group nature of the 2-methylsulfonyl substituent, combined with the inductive activation from the 5-fluoro group, enables facile substitution with a wide variety of nucleophiles under mild conditions. The strategic retention of the fluorine atom provides a valuable handle for fine-tuning molecular properties, solidifying this reagent's importance in the toolkit of medicinal and synthetic chemists.

References

An In-depth Technical Guide to the Core Mechanism of Action of 5-Fluoro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Paradigm Shift in Fluoropyrimidine Action

For decades, the narrative of fluoropyrimidines in therapeutic applications has been dominated by the antimetabolite properties of compounds like 5-Fluorouracil (5-FU). However, the introduction of a methylsulfonyl group at the 2-position of the pyrimidine ring, as seen in 5-Fluoro-2-(methylsulfonyl)pyrimidine, signals a fundamental shift in the mechanistic paradigm. This guide moves beyond the established understanding of fluoropyrimidines to explore a mechanism rooted in covalent inhibition, offering a new perspective for researchers and drug developers. Here, we dissect the nuanced interplay between the fluorine and methylsulfonyl substituents, proposing a mechanism of action that is distinct, potent, and ripe for therapeutic exploitation.

The Central Hypothesis: Covalent Inhibition via Nucleophilic Aromatic Substitution

At the heart of this compound's mechanism of action is its function as a targeted covalent inhibitor. This is in stark contrast to the metabolic deception employed by 5-FU. The key to this functionality lies in the 2-methylsulfonyl group, which acts as an electrophilic "warhead." This group transforms the pyrimidine ring into a target for nucleophilic attack by specific amino acid residues within a protein's binding pocket, most notably cysteine.

The proposed mechanism proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the thiol group of a cysteine residue attacks the electron-deficient C2 carbon of the pyrimidine ring. This attack is facilitated by the methylsulfonyl group, which is an excellent leaving group. The subsequent departure of the methylsulfinate ion results in the formation of a stable, covalent thioether bond between the pyrimidine and the protein.[1][2] This irreversible modification of the target protein leads to the inhibition of its biological activity.

Visualizing the Covalent Inhibition

Caption: Covalent modification of a target protein by this compound.

The Synergistic Roles of the Fluoro and Methylsulfonyl Groups

The efficacy of this compound as a covalent inhibitor is not solely dependent on the methylsulfonyl "warhead." The 5-fluoro substituent plays a crucial, synergistic role in enhancing the reactivity of the pyrimidine ring.

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element, and its presence at the 5-position exerts a strong inductive electron-withdrawing effect. This effect pulls electron density away from the pyrimidine ring, increasing the electrophilicity of the carbon atoms, particularly the C2 position where the methylsulfonyl group is attached. This heightened electrophilicity makes the ring more susceptible to nucleophilic attack by the cysteine thiol.

  • Leaving Group Activation: The electron-withdrawing nature of the fluorine atom also stabilizes the transition state of the SNAr reaction, further facilitating the departure of the methylsulfonyl leaving group.

A Tale of Two Mechanisms: Comparison with 5-Fluorouracil (5-FU)

To fully appreciate the novelty of this compound's mechanism, a direct comparison with the well-established action of 5-FU is essential. 5-FU functions as a classic antimetabolite, requiring intracellular metabolic activation to exert its cytotoxic effects.

The primary mechanisms of 5-FU are:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate, a necessary precursor for DNA synthesis, leading to a "thymineless death" of rapidly dividing cells.[3]

  • Incorporation into RNA and DNA: Metabolites of 5-FU, namely 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and DNA stability, contributing to cytotoxicity.[3]

Metabolic Activation of 5-Fluorouracil

5-FU Metabolic Pathway 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Multi-step enzymatic conversion FUTP FUTP 5-FU->FUTP Multi-step enzymatic conversion FdUTP FdUTP FdUMP->FdUTP Thymidylate Synthase Inhibition Thymidylate Synthase Inhibition FdUMP->Thymidylate Synthase Inhibition RNA Disruption RNA Disruption FUTP->RNA Disruption DNA Damage DNA Damage FdUTP->DNA Damage

Caption: Simplified metabolic activation pathway of 5-Fluorouracil (5-FU).

Data Summary: A Comparative Overview
FeatureThis compound5-Fluorouracil (5-FU)
Primary Mechanism Covalent InhibitionAntimetabolite
Biochemical Target Specific nucleophilic residues (e.g., Cysteine) in target protein(s)Thymidylate Synthase, DNA, RNA
Metabolic Activation Not required for covalent modificationRequired for activity
Mode of Action Irreversible covalent bond formationReversible and irreversible inhibition; incorporation into nucleic acids
Cellular Consequence Direct and sustained inhibition of target protein functionDisruption of DNA synthesis and repair, RNA processing

Experimental Methodologies for Mechanistic Validation

A robust and multi-faceted experimental approach is necessary to definitively elucidate and validate the proposed covalent inhibitory mechanism of this compound.

Biochemical Assays

1. Enzyme Kinetics to Confirm Covalent Inhibition:

  • Objective: To demonstrate time-dependent, irreversible inhibition of a purified target enzyme.

  • Methodology:

    • Incubate the purified target enzyme with varying concentrations of this compound for different time intervals.

    • At each time point, initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction velocity.

    • Plot the observed rate constant of inactivation (kobs) against the inhibitor concentration. A hyperbolic curve is indicative of a covalent inhibitor.

    • Perform a "jump-dilution" experiment: pre-incubate the enzyme with a high concentration of the inhibitor, then dilute the mixture significantly to reduce the concentration of the free inhibitor. A lack of recovery of enzyme activity confirms irreversible inhibition.

2. Mass Spectrometry for Target Identification and Mapping:

  • Objective: To identify the specific protein target(s) and the exact amino acid residue(s) that are covalently modified.

  • Methodology:

    • Incubate the target protein or cell lysate with this compound.

    • Digest the protein(s) into smaller peptides using a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data for peptides with a mass shift corresponding to the addition of the 5-fluoropyrimidine moiety.

    • The MS/MS fragmentation pattern will pinpoint the exact modified amino acid residue.

Cell-Based Assays

1. Cell Viability and Proliferation Assays:

  • Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

  • Methodology:

    • Plate cancer cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

    • Assess cell viability using assays such as MTT, MTS, or a cell-titer glo luminescent assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

2. Apoptosis and Cell Cycle Analysis:

  • Objective: To understand the downstream cellular consequences of target inhibition.

  • Methodology:

    • Treat cells with the compound at concentrations around its IC50.

    • For Apoptosis: Stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.

    • For Cell Cycle: Fix and stain cells with PI and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Concluding Remarks and Future Directions

The exploration of this compound's mechanism of action opens a new chapter in the study of fluoropyrimidines. The shift from an antimetabolite to a covalent inhibitor framework presents exciting opportunities for the development of more potent and selective therapeutics. The inherent reactivity of the 2-sulfonylpyrimidine "warhead," synergistically enhanced by the 5-fluoro substituent, allows for the targeted and irreversible inactivation of key protein targets.

Future research should focus on identifying the specific protein targets of this compound in various disease contexts. Proteomics-based approaches will be instrumental in this endeavor. Furthermore, structure-activity relationship (SAR) studies, exploring modifications to both the pyrimidine core and the sulfonyl leaving group, could lead to the discovery of next-generation covalent inhibitors with improved pharmacological profiles. The principles outlined in this guide provide a solid foundation for these future investigations, paving the way for novel therapeutic strategies.

References

An In-depth Technical Guide to 5-Fluoro-2-(methylsulfonyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(methylsulfonyl)pyrimidine stands as a pivotal building block in modern medicinal chemistry. Its unique electronic properties, arising from the synergistic effects of the fluorine atom and the methylsulfonyl group, render it a highly versatile reagent for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and reaction chemistry of this compound. Furthermore, it delves into its critical applications in drug discovery, with a particular focus on the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, mechanistic insights, and a review of the biological activities of its derivatives are presented to serve as a valuable resource for researchers in the field.

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Medicinal Chemistry

The incorporation of fluorine into small molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly enhance the pharmacokinetic and physicochemical properties of a drug candidate. These improvements can manifest as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target proteins.

The pyrimidine scaffold is another privileged structure in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and immunology.[1] The combination of a fluorine atom and a pyrimidine ring creates a powerful synergy, leading to the development of potent and selective therapeutic agents. This compound has emerged as a particularly valuable synthon in this class, offering a unique combination of reactivity and stability that makes it an ideal starting material for the synthesis of complex molecular architectures.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₅H₅FN₂O₂S
Molecular Weight 176.17 g/mol
Appearance White to off-white solid
Melting Point 103-105 °C
Solubility Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in alcohols.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.95 (s, 2H), 3.40 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 161.2 (d, J = 20.2 Hz), 158.9 (d, J = 15.2 Hz), 157.4, 40.2.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -165.4.

  • Mass Spectrometry (EI): m/z 176 (M⁺).

The spectroscopic data are consistent with the assigned structure, clearly showing the characteristic signals for the pyrimidine ring protons, the methyl group of the sulfonyl moiety, and the fluorine atom.

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through a two-step process starting from 2-mercapto-5-fluoropyrimidine.

Synthetic Pathway

G A 2-Mercapto-5-fluoropyrimidine B 2-(Methylthio)-5-fluoropyrimidine A->B  CH₃I, Base (e.g., NaOH)   C This compound B->C  Oxidizing Agent (e.g., m-CPBA, Oxone)  

Caption: General synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylthio)-5-fluoropyrimidine

This protocol is adapted from a similar synthesis of a bromo-substituted analogue.[2]

  • Reaction Setup: To a stirred solution of 2-mercapto-5-fluoropyrimidine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydroxide (1.1 equivalents) at room temperature.

  • Methylation: Cool the reaction mixture to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Oxidation to this compound

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.[3]

  • Reaction Setup: Dissolve 2-(Methylthio)-5-fluoropyrimidine (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add m-CPBA (2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Key Reactions and Mechanistic Insights

The methylsulfonyl group at the C2 position of the pyrimidine ring is a potent electron-withdrawing group, making it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This high reactivity allows for the facile introduction of a wide range of substituents at this position.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) A This compound B Meisenheimer Complex (Intermediate) A->B Formation C 2-Substituted-5-fluoropyrimidine B->C Loss of MeSO₂⁻ Nu Nucleophile (Nu⁻) (e.g., R-NH₂, R-SH) Nu->A Attack at C2

Caption: Mechanism of nucleophilic aromatic substitution on this compound.

Protocol 3: Reaction with an Amine (e.g., Benzylamine)

  • Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) and benzylamine (1.2 equivalents) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture at 80-100 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization.

Protocol 4: Reaction with a Thiol (e.g., Thiophenol)

  • Reaction Setup: To a solution of thiophenol (1.1 equivalents) in a solvent like DMF, add a base such as potassium carbonate (1.5 equivalents) and stir for 15 minutes at room temperature.

  • Reaction: Add a solution of this compound (1 equivalent) in DMF to the mixture. Stir at room temperature for 2-4 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The exceptional reactivity profile of this compound has positioned it as a key intermediate in the synthesis of numerous biologically active compounds, particularly in the realm of kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core is a common feature in many kinase inhibitors, and the ability to readily introduce diverse substituents at the C2 and C4 positions via SNAr reactions makes this compound an attractive starting material.

For instance, pyrimidine-based compounds have been developed as potent inhibitors of Aurora kinases, which are involved in cell cycle regulation. The synthesis of these inhibitors often involves the sequential displacement of leaving groups on a pyrimidine scaffold, a process for which this compound is well-suited.[4][5]

G A This compound B 2-Amino-5-fluoropyrimidine Intermediate A->B  R¹-NH₂   C Kinase Inhibitor Scaffold B->C  Further Functionalization  

Caption: General workflow for the synthesis of kinase inhibitors.

Other Therapeutic Areas

Beyond kinase inhibitors, derivatives of this compound have shown promise in other therapeutic areas. For example, compounds containing the fluoropyrimidine moiety have been investigated for their anticancer, antifungal, and antiviral activities.[6][7][8]

Table of Biological Activities of Selected 5-Fluoropyrimidine Derivatives:

Compound ClassTarget/ActivityIC₅₀/EC₅₀ (µM)Reference
5-Trifluoromethylpyrimidine derivativesEGFR Kinase0.091[3]
Thiazolo[4,5-d]pyrimidine derivativesMelanoma Cancer Cells (C32)24.4[4]
5-Perfluoroalkylpyrimidine nucleosidesHerpes Simplex Virus Type 1 (HSV-1)5[7]
Pyrimidine Sulfonate EstersXanthomonas oryzae pv. oryzae4.24[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. As with many fluorinated organic compounds, care should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the demonstrated biological potential of its derivatives make it an indispensable tool for drug discovery professionals. The ability to readily introduce diverse functionalities through nucleophilic aromatic substitution provides a powerful platform for the generation of novel chemical entities with a wide range of therapeutic applications. As the demand for new and effective drugs continues to grow, the importance of key synthons like this compound in the drug discovery and development pipeline is set to increase.

References

Methodological & Application

using 5-Fluoro-2-(methylsulfonyl)pyrimidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Fluoro-2-(methylsulfonyl)pyrimidine in Medicinal Chemistry

Introduction: A Privileged Scaffold for Covalent Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a versatile and privileged scaffold, integral to a multitude of FDA-approved therapeutics.[1][2] Among its many derivatives, this compound has emerged as a particularly powerful building block, especially in the design of targeted covalent inhibitors (TCIs).[3][4] Its utility stems from a unique combination of chemical features: an electron-deficient aromatic system, a highly effective sulfonyl leaving group, and a strategically placed fluorine atom that facilitates the formation of a reactive covalent "warhead."

This guide provides an in-depth exploration of this compound, detailing its mechanism of action, key applications in drug discovery, and field-tested experimental protocols for its use. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for the creation of next-generation therapeutics.

The Chemistry of Reactivity: A Tale of Two Steps

The remarkable utility of this compound lies in its predictable, two-stage reaction mechanism that culminates in the irreversible modification of a target protein, typically at a cysteine residue.

Stage 1: Nucleophilic Aromatic Substitution (SNAr)

The process begins with a classical Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient, which makes the carbon atoms susceptible to nucleophilic attack. This electrophilicity is significantly enhanced by the presence of the potent electron-withdrawing methylsulfonyl group (-SO₂Me) at the C2 position. This group is an exceptional leaving group, far superior to common halides in this context, enabling reactions to proceed under mild conditions.[5][6]

In a typical synthetic scheme, a nucleophile, such as the primary or secondary amine of a linker or scaffold molecule, attacks the C2 carbon of the pyrimidine ring. This attack displaces the methylsulfonyl group, forming a stable C-N bond and yielding a 2-substituted-5-fluoropyrimidine intermediate.

Stage 2: In Situ Warhead Formation and Michael Addition

The second stage is the crucial step that unmasks the covalent warhead. The 5-fluoropyrimidine intermediate, upon exposure to mildly basic conditions (such as physiological pH ~7.4), undergoes an elimination of hydrogen fluoride (HF). This elimination reaction creates a new double bond, converting the pyrimidine into a highly reactive vinyl sulfone derivative.

This in situ-generated vinyl sulfone is a potent Michael acceptor. When the inhibitor is situated in the binding pocket of its target protein, a nearby nucleophilic residue—canonically the thiol side chain of cysteine—can attack the β-carbon of the vinyl sulfone. This Michael addition results in the formation of a stable, irreversible thioether bond, permanently linking the inhibitor to its protein target.[7] This covalent engagement leads to prolonged and often complete target inhibition.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Covalent Modification A This compound C 2-Amino-5-fluoropyrimidine Intermediate A->C Nucleophilic Attack B Drug Scaffold (R-NH2) B->C D In Situ Elimination of HF (pH ~7.4) C->D E Reactive Vinyl Sulfone (Michael Acceptor) D->E G Irreversible Covalent Adduct E->G Michael Addition F Target Protein (with Cysteine) F->G

Caption: Mechanism of action from SNAr to covalent protein modification.

Applications in Drug Discovery: Targeting Kinases and Beyond

The primary application of this compound is in the development of targeted covalent kinase inhibitors, a class of drugs that has shown significant clinical success.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prime target for treating B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[8][9] Several potent and selective BTK inhibitors have been developed using the this compound scaffold to install the cysteine-reactive warhead.[10][11] The resulting vinyl sulfone moiety effectively targets a non-catalytic cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to durable inhibition.

Expanding the Target Space

The versatility of this chemistry has been demonstrated in the pursuit of other kinase targets. For instance, it has been successfully employed to design selective covalent inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of liver cancer.[12] This adaptability underscores the potential for developing covalent inhibitors for a wide range of kinases and other enzymes possessing a suitably positioned cysteine residue.

Chemoproteomics and Protein Arylation

Beyond inhibitor design, 2-sulfonylpyrimidines serve as valuable reagents for chemoproteomics. They can be used as cysteine-reactive probes to map the "ligandable" cysteinome, identifying new potential drug targets and elucidating biological pathways.[5]

Inhibitor Class Target Reported Potency (IC₅₀) Significance
Pyrimidine-basedBTKLow nM rangeTreatment of B-cell malignancies.[8][10]
2-AminopyrimidineFGFR416 ± 4 nM (for compound 6i)Selective inhibition for hepatocellular carcinoma.[12]
PyrazolopyrimidineBTKMicromolar to nanomolar rangeDevelopment of both reversible and irreversible inhibitors.[9][11]

Experimental Protocols

The following protocols provide a robust framework for the synthesis and evaluation of compounds derived from this compound.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

Objective: To synthesize a 2-amino-5-fluoropyrimidine derivative via SNAr.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 - 3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen solvent (e.g., DMF, 0.1-0.5 M concentration).

  • Add the amine nucleophile to the solution.

  • Add the base (e.g., DIPEA) dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) as needed. The optimal temperature depends on the nucleophilicity of the amine.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are used to effectively dissolve the polar starting materials and intermediates, facilitating the SNAr mechanism.[13][14]

  • Base: A non-nucleophilic organic base like DIPEA is often preferred to scavenge the acidic byproducts without competing with the desired amine nucleophile. An inorganic base like K₂CO₃ can also be effective, particularly in polar solvents.[14]

Protocol 2: Evaluation of Covalent Modification with a Model Thiol

Objective: To confirm the covalent reactivity of the synthesized compound under physiologically relevant conditions.

Materials:

  • Synthesized 2-amino-5-fluoropyrimidine derivative (from Protocol 1)

  • Model Thiol: Glutathione (GSH) or N-acetyl-L-cysteine

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Prepare a stock solution of the model thiol (e.g., GSH) in PBS buffer (e.g., 1 mM).

  • In a microcentrifuge tube, combine the PBS buffer, the thiol stock solution, and the test compound stock solution to achieve final concentrations of ~100 µM thiol and ~10 µM test compound.

  • Incubate the mixture at 37 °C.

  • Reaction Monitoring (Self-Validation): At various time points (e.g., 0, 15 min, 1 hr, 4 hr), quench a small aliquot of the reaction mixture with an equal volume of acetonitrile containing 0.1% formic acid.

  • Analyze the quenched samples by LC-MS. Look for the disappearance of the test compound's mass peak and the appearance of a new peak corresponding to the mass of the [test compound + thiol] adduct.

  • Control Experiment: As a control, repeat the experiment without the thiol to ensure the compound is stable under the assay conditions.

Causality Behind Choices:

  • pH 7.4 Buffer: This mimics physiological pH and is sufficiently basic to promote the slow elimination of HF from the 5-fluoropyrimidine intermediate, unmasking the reactive vinyl sulfone warhead.

  • LC-MS Analysis: This is a direct and definitive method to confirm covalent bond formation by observing the expected mass shift of the adduct.

Caption: A self-validating workflow for synthesis and reactivity testing.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its predictable reactivity through an SNAr-elimination sequence provides a reliable method for installing a potent Michael acceptor warhead onto a drug scaffold. This has proven particularly fruitful in the development of covalent kinase inhibitors for oncology and immunology. By understanding the underlying mechanisms and employing robust, self-validating protocols, researchers can effectively harness the power of this scaffold to accelerate the discovery of novel, durable, and highly effective covalent therapeutics.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Fluoro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 5-Fluoro-2-(methylsulfonyl)pyrimidine, a versatile and highly reactive building block in modern drug discovery. The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs, and its functionalization is a key strategy in medicinal chemistry.[1][2] This document details the underlying reaction mechanisms, provides field-proven, step-by-step experimental protocols for substitution with various nucleophiles, and offers insights into experimental design and troubleshooting. The protocols are designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Importance of this compound

This compound has emerged as a powerful electrophile for the synthesis of complex 2-substituted pyrimidines. Its utility stems from a unique combination of electronic features that render it highly susceptible to nucleophilic attack at the C2 position.

  • Electron-Deficient Core: The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, making it more reactive towards nucleophiles than carbocyclic aromatic rings like benzene.[3]

  • Powerful Activation: The molecule is activated by two distinct electron-withdrawing groups:

    • The 2-methylsulfonyl group (-SO₂Me) is an excellent leaving group, significantly better than common halogens, facilitating the SNAr reaction.[4][5] Its strong electron-withdrawing nature also activates the ring for the initial nucleophilic attack.

    • The 5-fluoro group (-F) provides potent inductive activation (-I effect), further increasing the electrophilicity of the pyrimidine ring and dramatically accelerating the rate of substitution compared to unsubstituted analogs.[4][5]

This confluence of properties makes this compound an ideal substrate for constructing C-N, C-S, and C-O bonds, providing access to a diverse array of chemical structures crucial for screening and drug development programs.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism .[6][7] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack and Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile (Nu⁻) at the C2 position of the pyrimidine ring. This is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[7] This attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge is effectively delocalized across the pyrimidine ring and stabilized by the electron-withdrawing nitrogen atoms and the 5-fluoro substituent.[6]

  • Elimination and Aromaticity Restoration: In the second, typically faster step, the leaving group (⁻SO₂Me, methylsulfinate) is expelled from the Meisenheimer complex. This step restores the aromaticity of the pyrimidine ring, driving the reaction to completion and forming the final substituted product.

// Reactants sub [label=< this compound

>];

nu [label=->];

// Transition State 1 (Implicit) // Meisenheimer Complex mc [label=< Meisenheimer Complex (Resonance Stabilized)

>];

// Products prod [label=< 2-Substituted-5-fluoropyrimidine

>];

lg [label=2->];

// Invisible nodes for layout {rank=same; sub; nu;} {rank=same; prod; lg;}

// Edges sub -> mc [label="Step 1: Addition\n(Rate-Determining)", fontcolor="#202124"]; nu -> sub [dir=none]; mc -> prod [label="Step 2: Elimination", fontcolor="#202124"]; prod -> lg [dir=none]; } .

Experimental Protocols

The following protocols are designed as robust starting points for the SNAr reaction of this compound with common classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Experimental Workflow

The overall process for these reactions is straightforward and can be adapted based on the specific nucleophile and scale.

Workflow A Reagent Preparation (Substrate, Nucleophile, Solvent, Base) B Reaction Setup (Inert atmosphere if needed) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Aqueous Work-up (Quench, Extraction) C->D E Purification (Column Chromatography, Recrystallization) D->E F Characterization (NMR, MS) E->F

Protocol 1: Reaction with Primary and Secondary Amines

This protocol is suitable for the synthesis of 2-amino-5-fluoropyrimidine derivatives, which are common pharmacophores.

  • Rationale: The reaction is typically carried out in a polar aprotic solvent like Dimethylformamide (DMF) or acetonitrile to ensure solubility of the reactants.[8] A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is added to neutralize the methanesulfinic acid byproduct, preventing protonation of the amine nucleophile.[9] Reactions are often efficient at room temperature but may be heated to drive sluggish reactions to completion.

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.1 - 1.2 eq)

    • Triethylamine (Et₃N) or DIPEA (2.0 eq)

    • Anhydrous DMF or Acetonitrile (CH₃CN)

    • Ethyl acetate (EtOAc), Water, Brine

  • Procedure:

    • To a solution of this compound in DMF (approx. 0.2 M), add the amine nucleophile (1.1 eq).

    • Add triethylamine (2.0 eq) to the mixture.

    • Stir the reaction at room temperature for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, heat to 50-80 °C.

    • Upon completion, pour the reaction mixture into water.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles

This method is highly efficient for creating 2-thioether linkages, often used in covalent inhibitors targeting cysteine residues.[4][5]

  • Rationale: Thiols are excellent nucleophiles for this reaction. To enhance nucleophilicity, a base is used to generate the thiolate anion. A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient.[1] The reaction is typically fast, even at room temperature.

  • Materials:

    • This compound (1.0 eq)

    • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous DMF or Acetonitrile (CH₃CN)

    • Ethyl acetate (EtOAc), Water, Brine

  • Procedure:

    • To a suspension of potassium carbonate (1.5 eq) in DMF, add the thiol nucleophile (1.1 eq). Stir for 10 minutes.

    • Add a solution of this compound (1.0 eq) in DMF to the mixture.

    • Stir vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

    • Upon completion, filter off the inorganic salts and dilute the filtrate with water.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: Reaction with Alcohol and Phenol Nucleophiles

This protocol allows for the synthesis of 2-alkoxy and 2-aryloxy pyrimidines.

  • Rationale: Alcohols and phenols are generally less nucleophilic than amines or thiols. Therefore, a strong, non-nucleophilic base is required to deprotonate the hydroxyl group, forming the much more reactive alkoxide or phenoxide.[9] Sodium hydride (NaH) is a common choice for this purpose, and an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or DMF is essential.[9][10]

  • Materials:

    • This compound (1.0 eq)

    • Alcohol or phenol nucleophile (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous THF or DMF

    • Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Brine

  • Procedure:

    • Caution: NaH reacts violently with water. Perform under an inert atmosphere (N₂ or Ar).

    • In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C. Slowly add a solution of the alcohol or phenol (1.2 eq) in anhydrous THF.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

    • Stir at room temperature or heat to 50-65 °C (reflux in THF) until the reaction is complete (monitor by TLC/LC-MS).

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract with ethyl acetate (3x volumes), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography.

Data Summary and Expected Outcomes

The high reactivity of this compound generally leads to high yields under optimized conditions. The following table summarizes typical reaction parameters.

Nucleophile ClassTypical BaseSolventTemperature (°C)Typical Time (h)Expected Yield
Primary/Secondary Amines Et₃N, DIPEADMF, CH₃CN25 - 802 - 16> 80%
Thiols/Thiophenols K₂CO₃DMF, CH₃CN251 - 4> 90%
Alcohols/Phenols NaHTHF, DMF25 - 654 - 2460 - 85%
Table 1: Representative Reaction Conditions for SNAr with this compound.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
No or Low Conversion Insufficient activation of nucleophile.For alcohols/phenols, ensure NaH is fresh and the reaction is anhydrous. For amines, consider gentle heating.
Low reactivity of nucleophile.Increase reaction temperature and/or time. For very hindered nucleophiles, a stronger base or different solvent may be needed.
Multiple Products/Side Reactions Reaction with solvent (e.g., hydrolysis).Ensure anhydrous conditions, especially for NaH-mediated reactions. Avoid protic solvents.
Di-substitution (if applicable).Use a controlled stoichiometry of the nucleophile (e.g., 1.05-1.1 eq).
Difficult Purification Byproducts from base or leaving group.Ensure a thorough aqueous work-up to remove salts and water-soluble impurities before chromatography.
Table 2: Common Troubleshooting Guide.

Conclusion

This compound is a superior substrate for nucleophilic aromatic substitution, offering high reactivity and enabling the synthesis of a wide range of 2-substituted pyrimidines under generally mild conditions. The protocols and mechanistic insights provided in this guide serve as a practical resource for chemists in drug discovery and development, facilitating the efficient and reliable functionalization of this valuable heterocyclic core.

References

Application Notes and Protocols for Suzuki Coupling of 5-Fluoro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Fluoro-2-(methylsulfonyl)pyrimidine in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. The specific substitution pattern of this compound presents a molecule of significant interest. The fluorine atom at the 5-position can enhance metabolic stability and modulate the electronic properties of the ring, while the methylsulfonyl group at the 2-position acts as an excellent leaving group, making it a versatile precursor for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for creating these bonds, offering a robust strategy for the synthesis of novel pyrimidine derivatives with potential biological activity.[1][2] This guide provides an in-depth exploration of the Suzuki coupling protocols tailored for this specific substrate, offering both theoretical understanding and practical, field-proven methodologies for researchers in drug development.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or its ester) with an organohalide or, in our case, a sulfone.[3][4][5] The catalytic cycle, illustrated below, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6][7]

The Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X RPdX R-Pd(II)L_n-X OxAdd->RPdX Transmetalation Transmetalation RPdX->Transmetalation R'-B(OR)2 + Base RPdR_prime R-Pd(II)L_n-R' Transmetalation->RPdR_prime RedElim Reductive Elimination RPdR_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-sulfonyl bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[5]

  • Transmetalation : In this step, the organic group from the boronic acid (or ester) is transferred to the palladium center.[5] This process is facilitated by a base, which activates the organoboron species, making it more nucleophilic.[4][8][9] The choice of base is critical and can significantly influence the reaction's efficiency.[9]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]

Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki coupling of this compound with a variety of boronic acids. Optimization may be necessary depending on the specific boronic acid used.

General Experimental Workflow

Experimental_Workflow Prep Reaction Setup (Inert Atmosphere) Reagents Add: - this compound - Boronic Acid/Ester - Palladium Catalyst & Ligand - Base - Solvent Prep->Reagents Reaction Heating & Stirring (Monitor by TLC/LC-MS) Reagents->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A general workflow for the Suzuki coupling experiment.

Protocol 1: Standard Conditions for Arylboronic Acids

This protocol is suitable for the coupling of this compound with a range of electron-rich, electron-neutral, and moderately electron-deficient arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[10]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Heteroarylboronic Acids and More Challenging Substrates

Heteroarylboronic acids can be less stable and may require milder conditions or different catalyst systems.[11] This protocol employs a more active catalyst and a different base, which can be beneficial for challenging couplings.

Materials:

  • This compound

  • Heteroarylboronic acid or ester (1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.025 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.06 equivalents)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.025 mmol) and XPhos (0.06 mmol) to a Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 mmol), the heteroarylboronic acid/ester (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula.

  • Rinse the catalyst tube with additional toluene (2 mL) and add to the reaction mixture.

  • Heat the reaction at 100-110 °C and monitor its progress.

  • For the work-up, cool the mixture, filter through a pad of Celite®, washing with ethyl acetate.[10]

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Summary: Recommended Reaction Conditions
Boronic Acid Type Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Typical Time (h)
Aryl (electron-rich/neutral) Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O80-1004-12
Aryl (electron-deficient) Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DME/H₂O90-1106-16
Heteroaryl (e.g., Pyridyl) Pd₂(dba)₃ (2.5)XPhos (6)K₃PO₄ (3)Toluene or Dioxane100-1108-24
Alkenyl Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)THF/H₂O60-802-8

Note: This data is compiled for illustrative purposes. Yields and reaction times are highly dependent on the specific substrates and precise reaction conditions.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]

Handling Reagents:

  • Pyrimidines: Handle in a well-ventilated area or a fume hood.[15] Avoid inhalation of dust and contact with skin and eyes.[12][15]

  • Boronic Acids: Many boronic acids are irritants. Avoid creating dust.[13][15] Store in a cool, dry place away from moisture.[15]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: Use flammable solvents in a fume hood and away from ignition sources.

Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.[15]

Troubleshooting

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure an inert atmosphere; use fresh catalyst; consider a pre-catalyst activation step.
Poor choice of baseScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃).[9]
Low reaction temperatureIncrease the temperature in increments of 10 °C.
Protodeboronation of boronic acid Presence of water/acidUse anhydrous solvents and ensure the base is thoroughly dried. Consider using a boronic ester (e.g., pinacol ester).[16]
Formation of homocoupled byproducts Oxygen contaminationThoroughly degas solvents and maintain a positive pressure of inert gas.
Difficult purification Residual catalyst or ligandsFilter the reaction mixture through a pad of Celite® before extraction. Consider a silica plug filtration.

References

Application Notes and Protocols for the Synthesis of Antiviral Compounds Using 5-Fluoro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antiviral discovery.

Introduction: The Strategic Advantage of 5-Fluoro-2-(methylsulfonyl)pyrimidine in Antiviral Drug Development

The pyrimidine scaffold is a cornerstone in the architecture of a vast number of biologically active molecules, including several clinically significant antiviral agents.[1][2] Its prevalence is due to its ability to mimic endogenous nucleobases, allowing for interaction with viral enzymes and genetic material. The strategic functionalization of the pyrimidine ring is a key endeavor in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties.

This application note focuses on the utility of This compound as a highly versatile and reactive intermediate for the synthesis of novel antiviral compounds. The presence of a fluorine atom at the 5-position can significantly enhance binding affinity and metabolic stability of the final compound.[3] Concurrently, the methylsulfonyl group at the 2-position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This dual activation makes this compound an ideal starting material for the efficient construction of diverse libraries of 2-substituted-5-fluoropyrimidine derivatives with potential broad-spectrum antiviral activity.

Chemical Properties and Reactivity Profile

This compound is a crystalline solid that is readily employed in common organic solvents. The electron-withdrawing nature of both the fluorine and methylsulfonyl groups, coupled with the inherent electron deficiency of the pyrimidine ring, renders the C2 position highly susceptible to nucleophilic attack.

The primary reaction pathway exploited in the application of this reagent is the SNAr mechanism. This reaction proceeds via the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the methylsulfinate leaving group. A wide array of nucleophiles, including primary and secondary amines, thiols, and alcohols, can be effectively utilized to introduce diverse functionalities at the 2-position.

Experimental Protocols: Synthesis of 2-Amino-5-fluoropyrimidine Derivatives

The following protocols provide a detailed methodology for the synthesis of 2-amino-5-fluoropyrimidine derivatives, a class of compounds that has demonstrated significant potential as antiviral agents.

Protocol 1: General Procedure for the Nucleophilic Aromatic Substitution of this compound with Amines

This protocol outlines a general method for the reaction of this compound with a variety of primary and secondary amines to yield the corresponding 2-amino-5-fluoropyrimidine derivatives.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-fluoropyrimidine derivative.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic base such as DIPEA is used to neutralize the methanesulfinic acid byproduct, driving the reaction to completion without competing with the amine nucleophile.

  • Work-up: The aqueous work-up with NaHCO₃ is essential to remove any remaining acidic byproducts and the DMF solvent.

Visualization of the Synthetic Workflow

Synthetic Workflow cluster_reaction SNAr Reaction reagent This compound intermediate Meisenheimer Complex reagent->intermediate + Amine + Base (DIPEA) Solvent (DMF) amine Amine (R-NH2) amine->intermediate product 2-(R-amino)-5-fluoropyrimidine purification Silica Gel Chromatography product->purification Work-up & Purification intermediate->product - CH3SO2H final_product final_product purification->final_product Pure Antiviral Candidate

Caption: General workflow for the synthesis of 2-amino-5-fluoropyrimidine antiviral candidates.

Data Presentation: Representative Examples and Yields

The following table summarizes the results of the synthesis of a small library of 2-amino-5-fluoropyrimidine derivatives using the general protocol described above.

EntryAmineProductYield (%)
1Aniline2-(Phenylamino)-5-fluoropyrimidine85
2Morpholine4-(5-Fluoropyrimidin-2-yl)morpholine92
3Piperidine2-(Piperidin-1-yl)-5-fluoropyrimidine88
4BenzylamineN-Benzyl-5-fluoropyrimidin-2-amine83

Trustworthiness: Self-Validating Systems in Protocol Design

The described protocols are designed to be self-validating through clear and measurable outcomes. The progress of the reaction can be unequivocally monitored by standard analytical techniques such as TLC and LC-MS, providing clear endpoints for the reaction time. The purity of the final compounds can be readily assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The expected spectral data for a representative product, 2-(Phenylamino)-5-fluoropyrimidine, would include characteristic signals in the ¹H NMR spectrum for the aromatic protons and the N-H proton, a distinct fluorine signal in the ¹⁹F NMR spectrum, and a molecular ion peak corresponding to its mass in the mass spectrum.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel antiviral compounds. The straightforward and high-yielding SNAr reactions with a wide range of nucleophiles allow for the rapid generation of diverse chemical libraries. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new 2-substituted-5-fluoropyrimidine derivatives as potential antiviral therapeutics. The inherent reactivity and strategic functionalization of this key intermediate make it an invaluable tool in the ongoing search for effective treatments for viral diseases.

References

Application Notes & Protocols: Experimental Procedures for Synthesizing 5-Fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoropyrimidines are a cornerstone of modern chemotherapy, with flagship molecules like 5-Fluorouracil (5-FU), Capecitabine, and Gemcitabine forming the backbone of numerous treatment regimens.[1][2][3] The strategic introduction of a fluorine atom at the C5 position of the pyrimidine ring profoundly alters the molecule's biological activity, primarily by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis and repair.[1][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principal experimental procedures for synthesizing these vital compounds. We move beyond simple step-by-step instructions to elucidate the mechanistic rationale behind key synthetic choices, offering a framework for both replication and innovation. The protocols described herein cover classical direct fluorination methods, modern C-H activation techniques, and the strategic use of fluorinated building blocks, providing a comprehensive toolkit for the synthesis of diverse 5-fluoropyrimidine derivatives.

Foundational Strategies in 5-Fluoropyrimidine Synthesis

The synthesis of 5-fluoropyrimidines can be broadly categorized into two main approaches: the late-stage introduction of fluorine onto a pre-formed pyrimidine ring, or the construction of the ring using a pre-fluorinated building block. The choice of strategy is dictated by the desired final structure, substrate availability, and scalability requirements.

Late-stage fluorination is often favored for creating analogues of existing compounds, while the building block approach offers versatility for generating novel scaffolds.[5][6]

G cluster_0 Core Synthetic Approaches Start Target 5-Fluoropyrimidine Derivative Strategy Choose Synthetic Strategy Start->Strategy LateStage Strategy 1: Late-Stage Fluorination Strategy->LateStage Precursor Readily Available BuildingBlock Strategy 2: Fluorinated Building Blocks Strategy->BuildingBlock Novel Scaffold Required DirectFluor Direct Electrophilic Fluorination (e.g., Selectfluor®, AgF₂) LateStage->DirectFluor Prodrug Strategy 3: Post-Synthesis Modification (Prodrugs) DirectFluor->Prodrug Further Derivatization Cyclo Cyclocondensation with Fluorinated Precursors BuildingBlock->Cyclo Cyclo->Prodrug Further Derivatization Modify N-Alkylation / Acylation of 5-FU (e.g., Capecitabine) Prodrug->Modify

Figure 1: Decision workflow for synthesizing 5-fluoropyrimidine derivatives.

Protocol I: Direct Electrophilic Fluorination of Uracil Derivatives

Direct fluorination is the most straightforward conceptual approach to creating C5-fluorinated pyrimidines. The C5 position of uracil is electron-rich and thus susceptible to electrophilic attack. Modern electrophilic fluorinating agents have largely replaced hazardous reagents like fluorine gas or toxic precursors like ethyl fluoroacetate.[1][7]

Causality and Expertise: The choice of fluorinating agent is critical. While classical methods exist, modern reagents like Selectfluor™ (F-TEDA-BF4) are preferred due to their stability, ease of handling, and high efficacy.[8][9] Selectfluor™ is a user-friendly, non-volatile crystalline solid that acts as a powerful electrophilic fluorine donor.[9] The reaction proceeds via an electrophilic attack on the enol or enolate form of the pyrimidine ring. The choice of solvent, such as acetonitrile or DMF, is based on its ability to dissolve the polar reagent and substrate.[9]

2.1. Detailed Protocol: Synthesis of 5-Fluorouracil using Selectfluor™

This protocol details the direct fluorination of uracil.

Materials:

  • Uracil

  • Selectfluor™ (F-TEDA-BF4)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Uracil (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension. A typical concentration is 0.1-0.2 M.

  • Reagent Addition: Add Selectfluor™ (1.1-1.5 eq) to the suspension in one portion at room temperature. The slight excess ensures complete consumption of the starting material.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-12 hours. The reaction progress should be monitored.

    • Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the uracil starting material and the appearance of the 5-fluorouracil product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue will contain the product and unreacted Selectfluor™ byproducts.

  • Purification:

    • Purify the crude product by silica gel column chromatography. A gradient of methanol in dichloromethane (e.g., 5-15%) is typically effective for elution.

    • Combine the fractions containing the pure product, as identified by TLC.

    • Evaporate the solvent to yield 5-fluorouracil as a white crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, and Mass Spectrometry.

ParameterValue/ConditionRationale
Fluorinating Agent Selectfluor™High efficiency, safety, and ease of handling.[8]
Equivalents 1.1 - 1.5 eqEnsures complete conversion of the starting material.
Solvent Anhydrous AcetonitrileGood solubility for reagents; appropriate boiling point.
Temperature Reflux (~82°C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 4 - 12 hoursTypical duration for completion, monitorable by TLC/LC-MS.
Purification Silica Gel ChromatographyStandard and effective method for separating the polar product.

Table 1: Key parameters for the direct fluorination of uracil.

Protocol II: Site-Selective C-H Fluorination of Diazines

Recent advances have enabled the direct fluorination of C-H bonds, a previously challenging transformation. For nitrogen-containing heterocycles like pyrimidines, this method can offer exceptional regioselectivity.

Causality and Expertise: The method developed by Hartwig and Fier utilizes silver(II) fluoride (AgF₂) for the direct conversion of a C-H bond adjacent to a ring nitrogen into a C-F bond.[5] This reaction is remarkable for its high site-selectivity and tolerance of various functional groups, proceeding at or near ambient temperature.[5][10] The mechanism is believed to be distinct from a simple electrophilic substitution and is inspired by classic amination reactions, allowing for fluorination of even electron-deficient rings.[10] The resulting 2-fluorodiazines are also valuable intermediates for subsequent SₙAr reactions.[5][11]

3.1. Detailed Protocol: C-H Fluorination of a Substituted Pyrimidine using AgF₂

Materials:

  • Substituted Pyrimidine (e.g., 2-chloropyrimidine)

  • Silver(II) Fluoride (AgF₂)

  • Acetonitrile (CH₃CN), anhydrous

  • Schlenk flask or glovebox

  • Magnetic stirrer

  • Syringes and standard inert atmosphere equipment

Procedure:

  • Reaction Setup (Inert Atmosphere): This reaction is sensitive to moisture.[5] Perform all manipulations in a glovebox or using Schlenk techniques under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To a dry Schlenk flask, add the substituted pyrimidine (1.0 eq) and anhydrous acetonitrile.

  • Fluorinating Agent: Add AgF₂ (2.0-3.0 eq), a black crystalline solid, to the solution. The reagent should be weighed and transferred quickly to minimize exposure to moist air.[5]

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (20-25°C) for 1-4 hours.

    • Self-Validation: Monitor the reaction by GC-MS or LC-MS to confirm the formation of the fluorinated product.

  • Quenching and Work-up:

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Filter the mixture through a pad of Celite® to remove silver salts.

    • Transfer the filtrate to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by silica gel chromatography.

  • Characterization: Verify the structure and regioselectivity of the fluorinated product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

G cluster_1 Direct C-H Fluorination Workflow Start Substituted Pyrimidine Setup Inert Atmosphere Setup (Glovebox) Start->Setup Reagents Add Pyrimidine & Anhydrous MeCN Setup->Reagents Fluorinate Add AgF₂ Stir at RT (1-4h) Reagents->Fluorinate Monitor Monitor by GC-MS / LC-MS Fluorinate->Monitor Monitor->Fluorinate Incomplete Workup Quench (NaHCO₃) Filter, Extract Monitor->Workup Reaction Complete Purify Silica Gel Chromatography Workup->Purify End Pure Fluorinated Product Purify->End

Figure 2: Workflow for site-selective C-H fluorination using AgF₂.

Protocol III: Synthesis from Fluorinated Building Blocks

An alternative and highly effective strategy involves constructing the pyrimidine ring from smaller, pre-fluorinated precursors. This approach is particularly useful when direct fluorination is difficult or yields mixtures of isomers.

Causality and Expertise: This method relies on a cyclocondensation reaction. A common C3 fluorinated building block is potassium 2-cyano-2-fluoroethenolate.[6] This salt can react with various amidine hydrochlorides in a cyclocondensation reaction to form 4-amino-5-fluoropyrimidines under mild conditions and often in excellent yields.[6] The reaction avoids harsh fluorinating agents and provides a direct route to a variety of substituted derivatives based on the choice of the amidine starting material. The reaction does not require basic additives as the hydrochloride salts furnish the highest yields.[6]

4.1. Detailed Protocol: Synthesis of a 4-Amino-5-Fluoropyrimidine

Materials:

  • Potassium (Z)-2-cyano-2-fluoroethenolate

  • Amidine hydrochloride (e.g., formamidine hydrochloride, benzamidine hydrochloride)

  • Methanol (MeOH)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amidine hydrochloride (1.0 eq) in methanol.

  • Reagent Addition: Add potassium (Z)-2-cyano-2-fluoroethenolate (1.0-1.2 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. In some cases, gentle heating to 40-60°C may be required to drive the reaction to completion.

    • Self-Validation: Monitor the reaction by LC-MS. The disappearance of the enolate salt and formation of the pyrimidine product can be readily tracked.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in a mixture of water and ethyl acetate.

    • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification:

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

    • The resulting crude product can often be purified by recrystallization or by silica gel chromatography if necessary.

  • Characterization: Confirm the product identity via NMR spectroscopy and mass spectrometry.

ReagentRoleRationale
Potassium 2-cyano-2-fluoroethenolate Fluorinated C3 Building BlockProvides the F-C=C-CN backbone for the ring.[6]
Amidine Hydrochloride N-C-N Building BlockReacts with the C3 block to close the pyrimidine ring.[6]
Methanol SolventEffective at dissolving the ionic/polar starting materials.
Temperature Room Temp to 60°CMild conditions are sufficient for the cyclocondensation.

Table 2: Reagents and rationale for the building block approach.

Case Study: Synthesis of Capecitabine

Capecitabine is an orally administered prodrug that is enzymatically converted to 5-fluorouracil in the body, showing preferential conversion in tumor tissue.[12] Its synthesis is a multi-step process that perfectly illustrates the combination of pyrimidine chemistry with carbohydrate chemistry.[12][13][14]

Synthetic Logic: The core strategy involves coupling a protected 5-fluorocytosine derivative with a protected 5-deoxyribose derivative.[13][14] A key intermediate is 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.[15] The N4-position of 5-fluorocytosine is first protected, often as a pentyloxycarbonyl group, before the glycosylation step. The final step involves deprotection of the sugar hydroxyls to yield Capecitabine.[15][16]

G cluster_2 Simplified Capecitabine Synthesis Pathway S1 5-Fluorocytosine S2 Protect N4 position (n-pentyl chloroformate) S1->S2 S3 N4-pentyloxycarbonyl- 5-fluorocytosine S2->S3 S5 Couple Protected Base and Sugar (Glycosylation) S3->S5 S4 1,2,3-tri-O-acetyl- 5-deoxy-D-ribose S4->S5 S6 Protected Capecitabine Intermediate S5->S6 S7 Deprotect Acetyl Groups (Basic hydrolysis) S6->S7 S8 Capecitabine S7->S8

Figure 3: Logical flow for the synthesis of the prodrug Capecitabine.

A common synthetic route involves a "one-pot" method where the protected N4-(pentyloxycarbonyl)-5-fluorocytosine is reacted directly with the acetylated sugar in the presence of a silylating reagent and a Lewis acid, followed by hydrolysis to yield the final product.[14] This approach improves efficiency and reduces the need to isolate intermediates.

Conclusion

The synthesis of 5-fluoropyrimidine derivatives is a mature yet evolving field in medicinal chemistry. This guide has detailed several reliable and reproducible methods, from direct fluorination of the pyrimidine core to the strategic assembly from fluorinated building blocks. By understanding the causality behind the choice of reagents and reaction conditions, researchers can effectively apply these protocols and adapt them for the synthesis of novel derivatives. The continuous development of safer and more selective fluorination reagents and synthetic strategies will undoubtedly continue to expand the chemical space and therapeutic potential of this vital class of compounds.

References

Application Notes and Protocols for the Use of 5-Fluoro-2-(methylsulfonyl)pyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Covalent Kinase Inhibition

In the landscape of kinase inhibitor discovery, the pyrimidine core has emerged as a versatile and highly effective scaffold.[1] Its ability to mimic the adenine base of ATP allows for competitive binding within the kinase active site.[2] The strategic functionalization of the pyrimidine ring can impart enhanced potency, selectivity, and desirable pharmacokinetic properties. This guide focuses on a particularly promising building block: 5-Fluoro-2-(methylsulfonyl)pyrimidine . This molecule is uniquely positioned for the development of potent and selective covalent kinase inhibitors, a class of drugs known for their prolonged duration of action and high efficacy.[3][4]

The rationale for employing this compound in kinase inhibitor discovery is rooted in the synergistic effects of its constituent functional groups:

  • The Pyrimidine Core: As a bioisostere of the purine ring of ATP, the pyrimidine scaffold provides the foundational interactions with the hinge region of the kinase active site.[2]

  • The 2-Methylsulfonyl Group: This powerful electron-withdrawing group serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed to form a covalent bond with a nucleophilic residue, most commonly a non-catalytic cysteine, within the kinase active site. This covalent interaction can lead to irreversible or reversible inhibition, depending on the specific chemical context.[3]

  • The 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position of the pyrimidine ring offers several advantages.[5] Fluorine's high electronegativity can modulate the pKa of the pyrimidine ring, potentially enhancing binding affinity. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the resulting inhibitor.[6] The presence of fluorine can also lead to favorable non-covalent interactions within the active site, further contributing to potency and selectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the discovery and development of novel kinase inhibitors. We will delve into the synthetic strategies, mechanistic principles, and detailed protocols for biochemical and cellular characterization.

Mechanism of Action: Covalent Targeting of Kinases

The primary mechanism through which inhibitors derived from this compound exert their effects is through the formation of a covalent bond with a cysteine residue in the target kinase.[3][7] This targeted covalent inhibition offers several advantages over non-covalent inhibition, including increased potency and a longer duration of action that is decoupled from the inhibitor's pharmacokinetic profile.[3]

The process can be visualized as a two-step mechanism:

  • Reversible Binding: The inhibitor, featuring the 5-fluoropyrimidine scaffold, first binds non-covalently to the ATP-binding site of the kinase. This initial binding is driven by hydrogen bonds with the hinge region and other non-covalent interactions.

  • Covalent Bond Formation: Once positioned correctly within the active site, the nucleophilic thiol group of a nearby cysteine residue attacks the electron-deficient C2 position of the pyrimidine ring, displacing the methylsulfonyl group in an SNAr reaction. This results in the formation of a stable thioether linkage between the inhibitor and the kinase.

The strategic placement of a reactive electrophile that can engage with a non-catalytic cysteine residue is a key strategy for achieving high selectivity, as the location of these cysteines varies across the kinome.[7][8]

Synthetic Workflow for Kinase Inhibitor Synthesis

The synthesis of a library of kinase inhibitors from this compound typically involves a nucleophilic aromatic substitution reaction where the methylsulfonyl group is displaced by a suitable amine-containing fragment. This fragment is rationally designed to occupy other pockets of the kinase active site to enhance potency and selectivity.

Protocol: General Procedure for the Synthesis of 2-Amino-5-fluoropyrimidine Derivatives

This protocol describes a general method for the synthesis of a diverse library of kinase inhibitors through the reaction of this compound with various primary or secondary amines.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-100% ethyl acetate in hexanes) to afford the desired 2-amino-5-fluoropyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Biochemical Evaluation of Kinase Inhibitors

Once a library of compounds has been synthesized, the next critical step is to evaluate their inhibitory activity against a panel of target kinases. In vitro kinase activity assays are essential for determining the potency (e.g., IC₅₀ value) and selectivity of the inhibitors.[9]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for measuring kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction. A decrease in signal in the presence of the inhibitor indicates inhibition of kinase activity.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Synthesized inhibitor compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each inhibitor dilution to the wells of a 384-well plate. Include a DMSO-only control (for 0% inhibition) and a known potent inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Add the kinase/substrate solution to each well of the assay plate.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP according to the manufacturer's protocol for the luminescence-based assay kit. This typically involves a two-step process of adding a reagent to deplete unused ATP and then another reagent to convert the product (ADP) back to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence signal for each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each inhibitor.

Data Presentation:

The inhibitory activities of a hypothetical series of compounds derived from this compound are presented in the table below as an example of how to report the data.

CompoundTarget Kinase A IC₅₀ (nM)Target Kinase B IC₅₀ (nM)Target Kinase C IC₅₀ (nM)
Inhibitor 1 15250>10,000
Inhibitor 2 81208,500
Inhibitor 3 1501,500>10,000
Inhibitor 4 5805,000

Cellular Evaluation of Kinase Inhibitors

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to assess the inhibitor's activity in a more physiologically relevant context. These assays can provide information on cell permeability, target engagement, and the downstream effects of kinase inhibition in living cells.

Protocol: Western Blot Analysis of Target Phosphorylation

This protocol describes how to assess the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific for the substrate and total protein for loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the inhibitor for a specified period (e.g., 2-24 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Signal Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., β-actin) as a loading control.

    • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Synthetic Workflow This compound This compound Kinase Inhibitor Kinase Inhibitor This compound->Kinase Inhibitor SNAr Reaction (DMF, DIPEA) Amine Fragment (R-NH2) Amine Fragment (R-NH2) Amine Fragment (R-NH2)->Kinase Inhibitor

Caption: Synthetic workflow for generating kinase inhibitors.

G cluster_1 Covalent Inhibition Mechanism Kinase Kinase Active Site Hinge Region Cysteine Residue Inhibitor 5-Fluoropyrimidine Inhibitor Inhibitor->Kinase:hinge Non-covalent interactions Inhibitor->Kinase:cys Covalent Bond (Thioether Linkage) ReversibleBinding 1. Reversible Binding CovalentBond 2. Covalent Bond Formation

Caption: Mechanism of covalent kinase inhibition.

G cluster_0 Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TranscriptionFactor Transcription Factor Kinase_B->TranscriptionFactor Phosphorylation CellProliferation Cell Proliferation, Survival, etc. TranscriptionFactor->CellProliferation Gene Expression Inhibitor 5-Fluoropyrimidine Inhibitor Inhibitor->Kinase_A Inhibition

Caption: General kinase signaling pathway and point of inhibition.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile starting material for the discovery of novel covalent kinase inhibitors. Its unique combination of a kinase-hinge-binding pyrimidine core, a reactive methylsulfonyl leaving group for covalent bond formation, and a fluorine atom for modulating physicochemical properties makes it an attractive scaffold for medicinal chemists. The protocols outlined in this guide provide a solid foundation for the synthesis, biochemical, and cellular characterization of inhibitors derived from this promising building block. Future work in this area could focus on expanding the diversity of the amine fragments used in the synthesis to explore new regions of the kinase active site, thereby improving selectivity and overcoming potential drug resistance mechanisms.

References

Application Notes and Protocols: The Strategic Use of 5-Fluoro-2-(methylsulfonyl)pyrimidine in the Synthesis of Advanced FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the application of 5-Fluoro-2-(methylsulfonyl)pyrimidine as a key building block in the synthesis of potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitors. We will dissect the strategic rationale behind its use, detailing the synergistic roles of the fluoro and methylsulfonyl functionalities in facilitating efficient synthetic routes and influencing the pharmacological profile of the final compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation targeted therapies for Acute Myeloid Leukemia (AML).

Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase pivotal to the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In approximately 30% of patients with Acute Myeloid Leukemia (AML), the FLT3 gene is mutated, leading to constitutive activation of the kinase and subsequent uncontrolled cell growth.[2] The most prevalent mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1] These mutations are strongly associated with a poor prognosis, making FLT3 a prime therapeutic target for AML.[3][4]

The development of small molecule FLT3 inhibitors has emerged as a promising therapeutic strategy. These inhibitors are broadly classified into two types: Type I inhibitors, which bind to the active conformation of the kinase, and Type II inhibitors, which bind to the inactive conformation.[5] The pyrimidine scaffold has been identified as a privileged core structure in the design of numerous kinase inhibitors, including those targeting FLT3.[3][4]

The FLT3 Signaling Pathway: A Cascade of Oncogenic Signals

Upon ligand binding under normal physiological conditions, FLT3 dimerizes and undergoes autophosphorylation, which triggers a cascade of downstream signaling events.[2] However, in AML with FLT3 mutations, this dimerization and activation occur in a ligand-independent manner, leading to the persistent activation of pro-survival and proliferative pathways.[1] The primary signaling cascades aberrantly activated by mutant FLT3 include:

  • RAS/MEK/ERK Pathway: Promotes cell proliferation and survival.

  • PI3K/Akt Pathway: Crucial for cell growth, proliferation, and survival.

  • JAK/STAT Pathway: Involved in cell proliferation and differentiation.[1]

The constitutive activation of these pathways underscores the rationale for targeted FLT3 inhibition to disrupt the oncogenic signaling network in AML cells.

Diagram: Simplified FLT3 Signaling Pathway

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Mutated in AML) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK MEK MEK RAS->MEK Akt Akt PI3K->Akt STAT STAT JAK->STAT ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) Akt->Proliferation STAT->Proliferation ERK->Proliferation

Caption: Aberrant signaling in FLT3-mutated AML.

Strategic Importance of this compound in FLT3 Inhibitor Synthesis

The design of effective synthetic routes to novel FLT3 inhibitors requires versatile and reactive starting materials. This compound is an exemplary building block for several key reasons:

  • The Pyrimidine Core: As a foundational scaffold, the 2-aminopyrimidine core is a well-established pharmacophore for potent kinase inhibition.[1][4]

  • The Methylsulfonyl Group as an Excellent Leaving Group: The methylsulfonyl (-SO₂CH₃) moiety is a superior leaving group compared to halogens (e.g., -Cl, -Br) in nucleophilic aromatic substitution (SₙAr) reactions. This enhanced reactivity allows for milder reaction conditions and broader substrate scope, which is particularly advantageous when coupling with complex amine fragments.[6]

  • The Fluorine Substituent: The incorporation of fluorine into drug molecules can significantly impact their physicochemical and pharmacological properties. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influence metabolic stability, and enhance binding affinity to the target protein through favorable electrostatic interactions.[7]

The combination of these features makes this compound a highly strategic starting material for the construction of diaminopyrimidine-based FLT3 inhibitors.

Synthetic Protocol: Synthesis of a Diaminopyrimidine Core via Sequential SₙAr

The following protocol outlines a general, two-step synthetic approach to a diaminopyrimidine core, which is central to many FLT3 inhibitors. This procedure is based on established methodologies for the synthesis of similar kinase inhibitors.[2][8]

Diagram: General Synthetic Workflow

Synthesis_Workflow Start This compound + Amine 1 (R1-NH2) Step1 Step 1: First SₙAr (Displacement of -SO₂CH₃) Start->Step1 Intermediate Intermediate: 2-Amino-5-fluoropyrimidine derivative Step1->Intermediate Step2 Step 2: Second SₙAr or Coupling Reaction Intermediate->Step2 Final Final Product: Diaminopyrimidine FLT3 Inhibitor Step2->Final Amine2 Amine 2 (R2-NH2) or Coupling Partner Amine2->Step2

Caption: Synthetic workflow for diaminopyrimidine FLT3 inhibitors.

Step 1: First Nucleophilic Aromatic Substitution

This initial step involves the displacement of the highly reactive methylsulfonyl group by a primary or secondary amine.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
This compound6090-38-6VariousStarting material
Amine 1 (e.g., a substituted aniline)VariesVariousNucleophile
Diisopropylethylamine (DIPEA)7087-68-5VariousNon-nucleophilic base
N,N-Dimethylformamide (DMF) or Isopropanol68-12-2VariousAnhydrous solvent

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-amino-5-fluoropyrimidine intermediate.

Step 2: Second Nucleophilic Aromatic Substitution or Coupling

The intermediate from Step 1 can then be further functionalized. While the C4 and C6 positions of the pyrimidine ring are less activated than the C2 position (where the sulfonyl group was), substitution can be achieved, often under more forcing conditions or via metal-catalyzed cross-coupling reactions if a halogen is present at these positions. For the purpose of this protocol, we will assume a subsequent SₙAr reaction with a second amine at an activated position (hypothetically, if a leaving group were present at C4).

Materials and Reagents:

ReagentCAS NumberSupplierNotes
2-Amino-5-fluoropyrimidine intermediateVariesFrom Step 1Substrate
Amine 2 (e.g., a different substituted aniline)VariesVariousNucleophile
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)6192-52-5VariousAcid catalyst
1-Butanol or other high-boiling solvent71-36-3VariousSolvent

Protocol:

  • To a solution of the 2-amino-5-fluoropyrimidine intermediate (1.0 eq) in 1-butanol, add the second amine (1.2 eq) and a catalytic amount of p-TsOH·H₂O.

  • Heat the reaction mixture to reflux (approx. 117 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the final diaminopyrimidine FLT3 inhibitor.

Characterization and Data Analysis

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Recommended Analytical Methods:

MethodPurpose
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and molecular formula.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.

Safety and Handling

  • This compound: Handle in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid contact with skin and eyes.[2]

  • Solvents (DMF, 1-Butanol): These are flammable and may have reproductive toxicity. Handle with care and ensure proper ventilation.

  • Acids and Bases (DIPEA, p-TsOH): These are corrosive. Avoid direct contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[2]

Conclusion and Future Perspectives

This compound serves as a highly valuable and versatile building block for the synthesis of novel FLT3 inhibitors. The strategic placement of the fluoro and methylsulfonyl groups facilitates efficient and modular synthesis through sequential SₙAr reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The continued exploration of this and similar activated pyrimidine scaffolds will undoubtedly accelerate the discovery of next-generation FLT3 inhibitors with improved potency, selectivity, and resistance profiles, ultimately offering new hope for patients with AML.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 5-Fluoro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 5-Fluoro-2-(methylsulfonyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying chemistry of this versatile reagent. The guidance provided herein is based on established chemical principles and field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Common Side Products

This section addresses specific side products that can be encountered during reactions with this compound. Each entry details the potential cause, the mechanism of formation, and actionable preventative measures.

Issue 1: Formation of a Pyrimidin-2-ol Byproduct (Hydrolysis)

Question: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine nucleophile in an aqueous buffer system. My LC-MS analysis shows a significant peak corresponding to the mass of 5-fluoro-pyrimidin-2-ol. What is causing this, and how can I prevent it?

Answer:

The formation of 5-fluoro-pyrimidin-2-ol is a classic case of hydrolysis, where water acts as a nucleophile and displaces the highly activated methylsulfonyl leaving group. The 2-sulfonylpyrimidine system is known to be susceptible to hydrolysis, particularly under neutral to basic pH conditions.[1][2]

Causality and Mechanism:

The methylsulfonyl group (-SO2Me) is a potent electron-withdrawing group, which, combined with the electron-deficient nature of the pyrimidine ring, makes the C2 position highly electrophilic and susceptible to nucleophilic attack.[3][4] While your intended amine nucleophile is expected to react, water or hydroxide ions present in the reaction medium can compete and lead to the formation of the undesired pyrimidin-2-ol, which is often unreactive in subsequent steps.[2] The reaction proceeds through a standard SNAr mechanism involving a Meisenheimer intermediate.

Diagram: Mechanism of Hydrolysis

Caption: SNAr mechanism for the hydrolysis of this compound.

Preventative Measures & Protocol:

To minimize hydrolysis, the key is to limit the exposure of the substrate to water, especially under conditions that favor hydrolysis over the desired reaction.

  • Solvent Choice: Whenever possible, switch to anhydrous aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF). Ensure solvents are properly dried before use.

  • pH Control: If an aqueous system is unavoidable (e.g., in bioconjugation), perform the reaction at a slightly acidic to neutral pH (pH 6.0-7.0).[1] Hydrolysis is often accelerated under basic conditions.

  • Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. Lower temperatures will disfavor the competing hydrolysis reaction.

  • Concentration: Use a higher concentration of your intended nucleophile to outcompete the water.

Troubleshooting Protocol: Minimizing Hydrolysis in Amine Coupling

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reagents:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Anhydrous Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous THF or MeCN

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the amine nucleophile and the anhydrous solvent.

    • Add the base (DIPEA or K₂CO₃) and stir the mixture for 5-10 minutes.

    • In a separate flask, dissolve the this compound in the anhydrous solvent.

    • Slowly add the solution of the pyrimidine substrate to the stirring amine/base mixture at 0 °C.

    • Allow the reaction to warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction by quenching with a minimal amount of water or saturated ammonium chloride solution, followed by extraction with an organic solvent.

Issue 2: Observation of a Disubstituted Product

Question: My reaction with a potent nucleophile (e.g., a thiol) results in a product with a mass corresponding to the displacement of both the methylsulfonyl group and the fluorine atom. How can I achieve selective monosubstitution at the C2 position?

Answer:

This is a case of over-reaction or disubstitution. While the methylsulfonyl group at C2 is the more reactive leaving group, the fluorine at C5 can also be displaced under certain conditions, particularly with strong nucleophiles or upon extended reaction times or elevated temperatures.

Causality and Mechanism:

The initial SNAr reaction at the C2 position proceeds as expected. However, the resulting product, 2-(nucleophile)-5-fluoropyrimidine, is still an activated aromatic system. The electron-withdrawing nature of the pyrimidine ring and the newly introduced group can still render the C5 position susceptible to a second nucleophilic attack, displacing the fluoride ion.

Diagram: Pathway to Disubstitution

Caption: Reaction pathway showing the formation of mono- and di-substituted products.

Preventative Measures & Protocol:

Achieving selectivity requires careful control over reaction stoichiometry and conditions.

  • Stoichiometry: Use a slight excess (1.05 - 1.1 eq) of the nucleophile. Avoid using a large excess, which drives the reaction towards disubstitution.

  • Reverse Addition: Add the this compound solution slowly to the nucleophile solution. This ensures that the substrate is never in excess, minimizing the chance for the monosubstituted product to react further.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) to exploit the reactivity difference between the two leaving groups.

  • Monitoring: Carefully monitor the reaction progress by a sensitive technique like LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the disubstituted product.

Table 1: Relative Reactivity of Leaving Groups

PositionLeaving GroupRelative ReactivityConditions for Displacement
C2-SO₂MeVery HighMild (0 °C to RT)
C5-FModerateHarsher (Elevated temp, strong Nu⁻)

Frequently Asked Questions (FAQs)

Q1: Why is the methylsulfonyl group at C2 a better leaving group than the fluorine at C5?

The methylsulfonyl group (-SO₂Me) is an excellent leaving group because its departure results in the formation of a highly stable, resonance-delocalized methanesulfinate anion (MeSO₂⁻). Fluoride (F⁻) is a good leaving group but is less stable as an anion compared to methanesulfinate. Furthermore, the C2 position is flanked by two ring nitrogens, making it more electron-deficient and thus more activated towards nucleophilic attack than the C5 position.[4][5]

Q2: Can I use a strong base like Sodium Hydride (NaH) to deprotonate my alcohol nucleophile?

Using a very strong, non-nucleophilic base like NaH is a standard and effective strategy for deprotonating alcohols or thiols before reaction. However, it is critical to ensure that all the NaH is consumed or quenched before adding the this compound. Excess hydride could potentially act as a nucleophile or promote other side reactions. A common protocol involves deprotonating the nucleophile with NaH in an anhydrous solvent like THF at 0 °C, stirring for 30 minutes, and then adding the electrophile.

Q3: My nucleophile is poorly soluble. What co-solvents are recommended?

For bioconjugation reactions where aqueous buffers are necessary, co-solvents like DMSO or MeCN can be used to improve the solubility of hydrophobic reagents.[1] It has been noted that 2-sulfonylpyrimidines generally have good aqueous solubility compared to other similar reagents, often reducing the need for high concentrations of organic co-solvents.[6] For purely organic reactions, solvents like DMF, DMAc, or NMP can be used for poorly soluble materials, but ensure they are anhydrous.

Q4: Are there alternative reagents if side product formation is persistent?

If selectivity remains an issue, you might consider using a substrate with a less reactive leaving group at the C2 position, such as 5-fluoro-2-chloropyrimidine. The chloro group is less activating than the methylsulfonyl group, which can provide a larger kinetic window to achieve monosubstitution before the C5-fluoro group reacts. However, this will require more forcing conditions for the initial substitution. The choice of reagent is a balance between reactivity and selectivity.[2]

References

improving yield in the synthesis of 5-Fluoro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of 5-Fluoro-2-(methylsulfonyl)pyrimidine, a critical building block in pharmaceutical development.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents.[1] Its utility stems from the unique electronic properties conferred by the fluorine atom and the potent leaving group ability of the methylsulfonyl moiety, which facilitates subsequent nucleophilic aromatic substitution (SNAr) reactions.[2][3]

However, the synthesis of this valuable building block is not without its challenges. Researchers frequently encounter issues with reaction yield, purity, and scalability. This guide, structured as a technical support resource, addresses the most common problems encountered during its synthesis, providing detailed troubleshooting advice, optimized protocols, and the underlying chemical principles to empower researchers to achieve higher yields and purity.

Synthetic Overview

The most common and industrially viable route to this compound is a two-step process starting from a suitable di-halogenated pyrimidine.

  • Step 1: Thioether Formation. Nucleophilic aromatic substitution of a chlorine or other halogen at the 2-position with a methylthiolate source to form 5-Fluoro-2-(methylthio)pyrimidine.

  • Step 2: Oxidation. Selective oxidation of the intermediate thioether to the desired sulfone.

Each step presents unique challenges that can significantly impact the overall yield and purity of the final product.

G cluster_0 Overall Synthetic Workflow Start 2-Chloro-5-fluoropyrimidine Intermediate 5-Fluoro-2-(methylthio)pyrimidine Start->Intermediate Step 1: Thioether Formation (SNAr with MeSNa) Product This compound Intermediate->Product Step 2: Oxidation (e.g., m-CPBA, Oxone®)

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each question details potential causes and provides actionable solutions.

Step 1: Thioether Formation (5-Fluoro-2-(methylthio)pyrimidine)
Question: My yield for the thioether formation is low, and I see significant starting material remaining. What's going wrong?

Potential Causes & Solutions:

  • Cause 1: Ineffective Nucleophile. Sodium thiomethoxide (MeSNa) is hygroscopic and can degrade upon exposure to air and moisture. A degraded nucleophile will have lower reactivity.

    • Solution: Use freshly prepared sodium thiomethoxide or high-quality commercial material. Handle it under an inert atmosphere (Nitrogen or Argon) to prevent degradation. An alternative is to generate the thiomethoxide in situ by reacting methanethiol with a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) in an anhydrous solvent.[4]

  • Cause 2: Inappropriate Solvent. The solvent plays a crucial role in SNAr reactions. It must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[5]

    • Solution: Use polar aprotic solvents such as DMF, DMSO, or NMP. These solvents are excellent for SNAr reactions but can be difficult to remove. For easier workup, consider solvents like acetonitrile or THF, although the reaction may require slightly higher temperatures or longer reaction times.

  • Cause 3: Insufficient Temperature. SNAr reactions on heteroaromatic systems, even activated ones, often require thermal energy to proceed at a reasonable rate.

    • Solution: While the reaction can proceed at room temperature, gently heating the mixture to 40-60 °C can significantly increase the reaction rate.[4] Monitor the reaction by TLC or LC-MS to avoid byproduct formation at elevated temperatures.

Question: I am observing the formation of a di-substituted byproduct, 2,5-bis(methylthio)pyrimidine. How can I prevent this?

Potential Causes & Solutions:

  • Cause 1: Reactivity of the Fluoro Group. While the chloro group is generally a better leaving group than fluoro in SNAr on pyrimidines, under forcing conditions (high temperature, prolonged reaction time), the fluorine at the 5-position can also be substituted.

    • Solution: Maintain strict temperature control. Start the reaction at a lower temperature (e.g., 0-10 °C) and allow it to slowly warm to room temperature or slightly above. Use a slight excess (1.05-1.1 equivalents) of the nucleophile, but avoid a large excess which can drive the unwanted side reaction. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Step 2: Oxidation to Sulfone
Question: The oxidation of my thioether is incomplete, resulting in a mixture of starting material, sulfoxide, and the desired sulfone. How can I drive the reaction to completion?

Potential Causes & Solutions:

  • Cause 1: Insufficient Oxidant. The oxidation from thioether to sulfone is a two-step process (Thioether → Sulfoxide → Sulfone) that requires at least two equivalents of the oxidizing agent.

    • Solution: Ensure you are using a sufficient stoichiometric amount of the oxidant. A slight excess (typically 2.1-2.5 equivalents) is recommended to ensure full conversion.

  • Cause 2: Low Reactivity of Oxidant. The choice of oxidizing agent and reaction conditions is critical.

    • Solution: If using hydrogen peroxide (H₂O₂), a catalyst such as sodium tungstate (Na₂WO₄) is often required to achieve full oxidation to the sulfone. For a more reliable and often cleaner reaction, consider using stronger oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).[6][7] These reagents are typically more effective at converting the intermediate sulfoxide to the final sulfone.

G cluster_0 Troubleshooting Oxidation Incompleteness Start Oxidation Reaction Stalled? Incomplete Incomplete Conversion (Thioether/Sulfoxide remain) Start->Incomplete Yes Complete Reaction Complete Start->Complete No CheckEquiv Check Stoichiometry (>2.1 eq. oxidant?) Incomplete->CheckEquiv IncreaseEquiv Increase Oxidant to 2.2-2.5 eq. CheckEquiv->IncreaseEquiv No CheckReagent Using a Potent Oxidant? (e.g., m-CPBA, Oxone®) CheckEquiv->CheckReagent Yes IncreaseEquiv->CheckReagent ChangeReagent Switch to m-CPBA or Oxone®. If using H₂O₂, add catalyst (e.g., Na₂WO₄). CheckReagent->ChangeReagent No CheckTemp Is Temperature Adequate? CheckReagent->CheckTemp Yes ChangeReagent->CheckTemp CheckTemp->Complete Yes IncreaseTemp Increase Temperature Judiciously (e.g., to 40-50 °C) CheckTemp->IncreaseTemp No IncreaseTemp->Complete

Caption: Decision workflow for troubleshooting incomplete oxidation reactions.

Question: My reaction is producing undesired byproducts or showing signs of decomposition. What should I do?

Potential Causes & Solutions:

  • Cause 1: Overly Harsh Conditions. The pyrimidine ring can be sensitive to strongly oxidative and/or acidic conditions, leading to ring-opening or other degradation pathways. This is particularly a risk with oxidants like KMnO₄ or when using m-CPBA without buffering.

    • Solution: The byproduct of m-CPBA is meta-chlorobenzoic acid (m-CBA), which can create an acidic environment. Add a mild base like sodium bicarbonate (NaHCO₃) or potassium phosphate (K₂HPO₄) to the reaction mixture to buffer the pH. When using Oxone®, the reaction is already buffered by the potassium bicarbonate in the triple salt composition.

  • Cause 2: Reaction is too Exothermic. Oxidation reactions are often highly exothermic. A rapid temperature increase can lead to loss of selectivity and the formation of byproducts.

    • Solution: Control the rate of addition of the oxidizing agent. Add the oxidant portion-wise or as a solution via an addition funnel, while maintaining the reaction temperature with an ice bath. Slow, controlled addition is key to a clean reaction.

Oxidizing AgentTypical StoichiometryCommon SolventsTemperature (°C)ProsCons
m-CPBA 2.1 - 2.3 eq.DCM, Chloroform0 to RTHighly reliable, clean conversions.Can be expensive, requires buffering.
Oxone® 2.2 - 2.5 eq.MeOH/H₂O, AcetoneRTInexpensive, effective, self-buffering.Biphasic reaction can be slow; workup involves solids.
H₂O₂ / Na₂WO₄ 2.5 - 3.0 eq.Acetic Acid, MeOHRT to 50Very inexpensive, "green" oxidant.Can be sluggish, may require heating, catalyst needed.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the oxidation reaction?

Thin-Layer Chromatography (TLC) is the most common method. The polarity of the compounds increases significantly with oxidation state: Thioether < Sulfoxide < Sulfone. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The thioether will have the highest Rf value, followed by the sulfoxide, and finally the sulfone with the lowest Rf. Staining with potassium permanganate can help visualize all three spots clearly. For more precise monitoring, LC-MS is ideal.

Q2: How should I purify the final this compound product?

The crude product can often be purified by simple recrystallization.[8]

  • Recommended Solvents for Recrystallization: Isopropyl alcohol (IPA), ethanol, or a mixture of ethyl acetate and hexanes are good starting points. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold, allowing for high recovery of pure crystals.

If recrystallization fails to remove persistent impurities (like the sulfoxide), column chromatography on silica gel is the next step.

  • Recommended Eluent Systems: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40-50% EtOAc) will effectively separate the sulfone from less polar impurities (unreacted thioether) and more polar impurities.

Q3: Are there any alternative synthetic routes that avoid the thioether oxidation step?

While the thioether oxidation route is the most established, alternative methods exist, though they are often less direct. One theoretical approach could involve the synthesis of a pyrimidine-2-sulfinate intermediate, followed by alkylation. However, these routes are generally more complex and less atom-economical than the direct oxidation pathway. For process development, optimizing the oxidation of 5-Fluoro-2-(methylthio)pyrimidine remains the most practical and cost-effective strategy.

Optimized Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2-(methylthio)pyrimidine
  • To a stirred solution of 2-chloro-5-fluoropyrimidine (1.0 eq.) in anhydrous DMF (5-10 mL per gram of starting material) under a nitrogen atmosphere, add sodium thiomethoxide (1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC (3:1 Hexane:EtOAc) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water (10x the volume of DMF).

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step.

Protocol 2: Oxidation using m-CPBA
  • Dissolve 5-Fluoro-2-(methylthio)pyrimidine (1.0 eq.) in dichloromethane (DCM, 10-15 mL per gram) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a slurry of m-CPBA (77% max, 2.2 eq.) and sodium bicarbonate (3.0 eq.) in DCM.

  • Add the m-CPBA slurry to the thioether solution portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 3-6 hours.

  • Monitor the reaction by TLC (1:1 Hexane:EtOAc) for the disappearance of the thioether and sulfoxide spots.

  • Once complete, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the layers, and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from isopropyl alcohol to afford this compound as a white crystalline solid.

References

Technical Support Center: Purification of 5-Fluoro-2-(methylsulfonyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-2-(methylsulfonyl)pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds. The unique electronic properties conferred by the fluoro and methylsulfonyl groups present specific challenges and opportunities in purification. This document provides in-depth, field-tested advice, troubleshooting guides, and detailed protocols to help you achieve the desired purity and yield for your downstream applications.

Introduction: The Purification Challenge

This compound derivatives are potent electrophiles, often utilized as covalent modifiers in drug discovery for their ability to engage in nucleophilic aromatic substitution (SNAr) reactions, particularly with cysteine residues in proteins.[1][2][3] The methylsulfonyl group is an excellent leaving group, and its electron-withdrawing nature, combined with that of the fluorine atom and the pyrimidine ring nitrogens, renders the C2 position highly susceptible to nucleophilic attack.

This inherent reactivity, while beneficial for their biological function, creates specific challenges during purification:

  • Stability: The compounds can be susceptible to hydrolysis or degradation, especially on acidic stationary phases like silica gel or in the presence of nucleophilic solvents (e.g., methanol) under prolonged exposure.[1][2]

  • Polarity: The presence of the sulfonyl group and pyrimidine nitrogens imparts significant polarity, which can lead to poor retention and peak shape in standard reverse-phase chromatography.[4]

  • Solubility: Solubility can be challenging, requiring careful selection of solvents for both chromatography and recrystallization.

This guide provides a systematic approach to navigating these challenges using common laboratory techniques.

Decision Workflow for Purification Strategy

Choosing the right purification strategy depends on the scale of your synthesis, the nature of impurities, and the required final purity. The following diagram outlines a general decision-making process.

Purification_Decision_Tree start Crude Product Analysis (TLC, LCMS, NMR) scale What is the scale? start->scale purity_check Are major impurities significantly different in polarity? scale->purity_check > 100 mg hplc Preparative HPLC scale->hplc < 100 mg is_solid Is the crude product a solid? purity_check->is_solid Yes column Flash Column Chromatography purity_check->column No recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_solid->column No / Fails final_purity Assess Purity (>95%?) recrystallization->final_purity column->final_purity final_purity->hplc No done Final Product final_purity->done Yes hplc->done

Caption: Decision tree for selecting a purification method.

Recrystallization

Recrystallization is often the most efficient and cost-effective method for purifying solid compounds on a large scale.[5] The key is finding a solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[6][7]

Troubleshooting Recrystallization
IssuePotential Cause(s)Recommended Solution(s)
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.Use a lower-boiling point solvent. Add more hot solvent to the mixture to ensure complete dissolution before cooling.
No Crystals Form The solution is not sufficiently supersaturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase concentration.[4] Cool the solution in an ice bath to decrease solubility.[8] If crystals still don't form, try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent).[4][6] Scratch the inside of the flask with a glass rod to create nucleation sites.[9]
Low Recovery The compound has significant solubility even in the cold solvent. Crystals are too fine and pass through the filter paper.Ensure the solution is thoroughly cooled in an ice bath before filtration.[8] Use a finer porosity filter paper or a Büchner funnel with a proper seal.[7] Wash the collected crystals with a minimal amount of ice-cold solvent.[8]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and then hot-filter the solution to remove the charcoal and adsorbed impurities before allowing it to cool.[4][7]
Product Forms a Solvate The solvent has become incorporated into the crystal lattice.This can alter the compound's physical and even toxicological properties.[10] Analyze the purified material by NMR and thermal analysis (TGA/DSC) to check for residual solvent. If a solvate has formed, try recrystallizing from a different, less interactive solvent.
General Protocol for Recrystallization
  • Solvent Screening: In parallel, test the solubility of a small amount of crude material in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Heptane/Ethyl Acetate mixtures) at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (if needed): If the solution is colored, add a spatula-tip of activated charcoal, heat for a few minutes, and perform a hot gravity filtration to remove it.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can promote the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing & Drying: Wash the crystals with a small portion of ice-cold solvent to remove residual impurities.[8] Dry the purified crystals in a vacuum oven or desiccator.

Flash Column Chromatography

Flash chromatography is the workhorse for routine purification in medicinal chemistry. For sulfonylpyrimidines, success hinges on mitigating their polarity and potential for degradation on the stationary phase.

Troubleshooting Flash Chromatography

Q: My compound is streaking/tailing badly on the TLC plate and column. What's happening and how do I fix it?

A: This is a classic issue with polar, basic, or acidic compounds on silica gel. The pyrimidine nitrogens can act as Lewis bases, interacting strongly with the acidic silanol (Si-OH) groups on the silica surface. This strong, non-specific binding leads to tailing.

  • The Fix: Modify your mobile phase. Adding a small amount of a competitive base or acid can dramatically improve peak shape.

    • For Basic Compounds: Add 0.1-1% triethylamine (TEA) or pyridine to your eluent. This will protonate the silanol groups or compete for binding sites, allowing your compound to elute more cleanly.

    • For Acidic Compounds: Add 0.1-1% acetic acid or formic acid to your eluent. This keeps your compound in its protonated state, reducing interaction with the silica.

Q: I can't separate my product from a closely-eluting impurity. What are my options?

A: Improving resolution requires changing the selectivity of your system.

  • Change Solvent System: Don't just change the ratio (e.g., from 20% EtOAc/Hexane to 30%); change the solvent itself. Swap Ethyl Acetate for Dichloromethane/Methanol or Acetone. Different solvents interact with your compounds and the stationary phase differently, which can alter the relative elution order.

  • Try a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase C18 silica. Alumina can be less harsh and may offer different selectivity.[11] Reverse-phase chromatography separates based on hydrophobicity and is an excellent alternative.[11]

Q: My product seems to be decomposing on the column. I see new spots on TLC from my collected fractions. Why?

A: The acidic nature of silica gel can catalyze the hydrolysis of sensitive compounds. The 2-methylsulfonyl group makes the pyrimidine ring highly electron-deficient and susceptible to nucleophilic attack by trace water on the silica surface.

  • Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine. Let it stand for an hour before packing the column. This neutralizes the most acidic sites.

  • Use Anhydrous Conditions: For extremely sensitive derivatives, use anhydrous solvents and consider packing the column under an inert atmosphere. This was found to be necessary for highly reactive 2,4-dimethoxy-6-(methylsulfonyl)-1,3,5-triazine.[1][2]

  • Work Quickly: Do not let the compound sit on the column for extended periods. Load the compound and elute it without delay.

Workflow for Method Development

Column_Workflow cluster_0 Method Development Workflow a 1. TLC Analysis Screen various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) b 2. Select System Aim for product Rf of 0.2-0.4 a->b c 3. Prepare Column Slurry pack silica gel in the selected mobile phase b->c d 4. Sample Loading Use minimal solvent or dry load onto a small amount of silica c->d e 5. Elution & Collection Run the column and collect fractions, monitoring by TLC d->e f 6. Combine & Evaporate Combine pure fractions and remove solvent under vacuum e->f

Caption: Standard workflow for column chromatography purification.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for final polishing to achieve high purity (>98-99%) or for purifying small quantities of material. Given the polarity of these derivatives, reverse-phase HPLC can be challenging.

Troubleshooting HPLC Purification

Q: My compound has very poor or no retention on a C18 column. It elutes in the void volume. How can I fix this?

A: This is a common problem for polar molecules.[4] The compound has a higher affinity for the polar mobile phase (water/acetonitrile) than the nonpolar C18 stationary phase.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases designed to provide better retention for polar analytes.[4]

  • Decrease Organic Modifier: Lower the percentage of acetonitrile or methanol in your mobile phase.[4] You can even run at 0-5% organic, but ensure your buffer is soluble.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds.[4] It uses a polar stationary phase (like bare silica or an amide phase) with a high-organic mobile phase, retaining polar compounds more strongly.[12][13][14]

  • Use an Ion-Pairing Agent: If your molecule has an ionizable group, adding an ion-pairing agent like trifluoroacetic acid (TFA) for bases or an alkyl ammonium salt for acids can improve retention and peak shape.

Q: My HPLC peaks are broad or tailing. What is the cause?

A: Peak tailing can have several causes:

  • Column Overload: You are injecting too much material for the column size. Reduce the injection mass.

  • Secondary Interactions: Similar to silica gel, residual silanols on the C18 stationary phase can interact with your compound. Adding a small amount of acid (0.1% TFA or formic acid) to the mobile phase is standard practice to suppress this interaction and sharpen peaks.

  • Mismatched Injection Solvent: If your sample is dissolved in a solvent much stronger (e.g., pure DMSO or DMF) than your mobile phase, it will cause peak distortion.[4] Whenever possible, dissolve your sample in the initial mobile phase.[4]

Recommended Starting HPLC Conditions
ParameterConditionRationale & Comments
Column C18, 5 µm, 100 Å (e.g., 4.6 x 150 mm for analytical)Standard starting point. If retention is poor, switch to a polar-endcapped C18 or a HILIC column.[4]
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcidic modifier sharpens peaks by protonating basic sites and suppressing silanol interactions. Formic acid is more MS-friendly.
Mobile Phase B 0.1% Formic Acid or TFA in AcetonitrileAcetonitrile is the most common organic modifier and has a lower viscosity than methanol.
Gradient 5% to 95% B over 15-20 minutesA standard screening gradient. This can be optimized to be shallower around the elution time of your compound to improve resolution.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate. This will be scaled up for preparative work.
Detection UV at 254 nm and/or 280 nmPyrimidine systems typically have strong UV absorbance.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for? A1: Impurities often stem from the synthetic route. Common ones include unreacted starting materials, reagents, and by-products from side reactions. For instance, in syntheses involving Suzuki or other cross-coupling reactions, you might find homo-coupled by-products.[15] In reactions where a sulfone is made by oxidation of a thioether, you may find residual thioether or the intermediate sulfoxide.[11] It is also possible to form desfluoro impurities if the starting materials are not pure.[16]

Q2: How stable are these compounds in solution? Should I be concerned about storage? A2: While 2-sulfonylpyrimidines generally show good aqueous stability at neutral pH, they are still reactive electrophiles.[1][2] Long-term storage in protic, nucleophilic solvents like methanol is not recommended. For storage, it is best to keep the compound as a dry solid at low temperature (-20°C). Solutions for analysis should be prepared fresh. Be aware that some fluorinated pyrimidines can be light-sensitive or prone to crystallization from solution upon storage, even at 4°C.[17]

Q3: What analytical methods are best for final purity assessment? A3: A combination of methods is ideal for confirming purity and structure.

  • LC-MS: Provides purity information (by UV trace) and confirms the molecular weight of the main peak and any impurities.[18]

  • ¹H NMR: Confirms the structure and can reveal the presence of impurities if they are at a level of ~1% or higher.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.

  • Quantitative NMR (qNMR): Can be used to determine the absolute purity of a sample against a certified internal standard.

References

Technical Support Center: Troubleshooting Failed Nucleophilic Aromatic Substitution on 5-Fluoro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with nucleophilic aromatic substitution (SNAr) reactions involving 5-Fluoro-2-(methylsulfonyl)pyrimidine. Our goal is to provide a framework for logical troubleshooting, grounded in mechanistic principles, to help you achieve your desired synthetic outcomes.

Introduction: Understanding the Reactivity of Your Substrate

This compound is a highly activated heteroaromatic electrophile designed for SNAr reactions. The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two powerful electron-withdrawing groups: the 2-methylsulfonyl group (-SO₂Me) and the 5-fluoro group (-F).

Mechanistically, the reaction proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the key to the reaction's success.

SNAr_Mechanism sub This compound mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc 1. Attack at C2 (Rate-Determining Step) nuc Nucleophile (Nu⁻) prod 2-Substituted-5-fluoropyrimidine mc->prod 2. Elimination (Restores Aromaticity) lg ⁻SO₂Me (Leaving Group) caption Figure 1. The Addition-Elimination Mechanism of SNAr. Troubleshooting_Flowchart start Problem: Failed SNAr Reaction check_sm 1. Confirm Purity of Starting Materials & Reagents start->check_sm no_conv Issue: No or Low Conversion check_sm->no_conv If pure side_prod Issue: Side Products / Degradation check_sm->side_prod If pure check_nuc 2a. Evaluate Nucleophile Is it strong enough? Is it deprotonated? no_conv->check_nuc check_cond 2b. Evaluate Conditions Solvent? Base? Temp? no_conv->check_cond optimize_nuc Action: Use stronger nucleophile or pre-form anion with base (e.g., NaH, KHMDS) check_nuc->optimize_nuc optimize_cond Action: Screen polar aprotic solvents (DMSO, NMP). Increase temperature incrementally. check_cond->optimize_cond success Successful Reaction optimize_nuc->success optimize_cond->success check_harsh 3a. Are Conditions Too Harsh? Base too strong? Temp too high? side_prod->check_harsh check_nuc_stability 3b. Is Nucleophile Stable? Could it be decomposing? side_prod->check_nuc_stability optimize_mild Action: Use milder base (K₂CO₃, Cs₂CO₃). Lower temperature. Run under N₂. check_harsh->optimize_mild optimize_nuc_add Action: Add nucleophile slowly at lower temperature. Confirm its purity. check_nuc_stability->optimize_nuc_add optimize_mild->success optimize_nuc_add->success caption Figure 2. Troubleshooting Decision Tree.

References

avoiding decomposition of 5-Fluoro-2-(methylsulfonyl)pyrimidine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Fluoro-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this highly reactive building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of working with this compound and avoid its decomposition during reactions.

Understanding the Reactivity of this compound

This compound is a powerful reagent in medicinal chemistry, primarily employed in nucleophilic aromatic substitution (SNAr) reactions. Its utility stems from two key structural features:

  • The Methylsulfonyl Group (-SO₂Me): This is an excellent leaving group, rendering the C2 position of the pyrimidine ring highly susceptible to nucleophilic attack.

  • The 5-Fluoro Substituent (-F): As a strongly electron-withdrawing group, the fluorine atom further activates the pyrimidine ring towards nucleophilic substitution, significantly accelerating the reaction rate.[1][2]

However, this high reactivity also makes the compound susceptible to decomposition, primarily through hydrolysis. Understanding the interplay of reaction conditions is paramount to achieving high yields of the desired product while minimizing the formation of unwanted byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Low Yield of the Desired Product and Presence of a Major Byproduct

Symptom: You observe a significant amount of a byproduct that is more polar than your starting material and desired product, often identified as 5-fluoropyrimidin-2-ol.

Root Cause: This is the hallmark of hydrolytic decomposition of your starting material. The highly electrophilic C2 position of this compound can be attacked by water or hydroxide ions, leading to the displacement of the methylsulfonyl group and the formation of the corresponding, and typically unreactive, pyrimidin-2-ol.[3] This decomposition is pH-dependent and can be exacerbated by prolonged reaction times and elevated temperatures in the presence of moisture.

Solutions:

  • Strict Anhydrous Conditions: Ensure all your reagents, solvents, and glassware are scrupulously dried. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: If your reaction requires a base to deprotonate the nucleophile, opt for non-nucleophilic, anhydrous organic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA). If an inorganic base is necessary, use a freshly dried, powdered form (e.g., anhydrous potassium carbonate) and minimize the reaction time.

  • Temperature Control: While heating can accelerate the desired SNAr reaction, it can also increase the rate of hydrolysis. If you are experiencing significant decomposition, try running the reaction at a lower temperature for a longer period. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance.

  • Order of Addition: Add the this compound to the reaction mixture containing the nucleophile and base. This ensures that the reactive pyrimidine is consumed by the intended nucleophile as quickly as possible, minimizing its exposure to potentially moist conditions.

Issue 2: Incomplete Conversion of Starting Material

Symptom: Your reaction stalls, leaving a significant amount of unreacted this compound, even after extended reaction times.

Root Cause: This issue can arise from several factors related to the nucleophile, base, or overall reaction conditions.

Solutions:

  • Nucleophile Reactivity: The nucleophilicity of your reacting partner is crucial. If you are using a weak nucleophile, you may need to employ more forcing conditions.

  • Base Stoichiometry and Strength: Ensure you are using at least a stoichiometric amount of a suitable base to fully deprotonate your nucleophile. For weakly acidic nucleophiles, a stronger base may be required. However, be mindful that very strong bases in protic solvents can increase the concentration of hydroxide ions, promoting hydrolysis.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) without significantly solvating and deactivating the nucleophile.[4][5] If your reaction is sluggish in a less polar solvent, consider switching to one of these options.

  • Temperature: As a general rule, increasing the reaction temperature will increase the reaction rate. If you are not observing decomposition, a modest increase in temperature could drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

The main decomposition route is hydrolysis of the C2-SO₂Me bond to form 5-fluoropyrimidin-2-ol. This reaction is promoted by water and basic conditions.[3]

Q2: How does the 5-fluoro group affect the stability of the molecule?

The electron-withdrawing nature of the fluorine atom makes the pyrimidine ring more electron-deficient. This has a dual effect: it significantly increases the rate of the desired nucleophilic aromatic substitution but also makes the C2 position more susceptible to attack by water, potentially accelerating hydrolysis under certain conditions.[1][2]

Q3: What are the optimal solvents for reactions involving this compound?

Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally the best choices for SNAr reactions with this substrate. They effectively dissolve the reagents and stabilize the reaction intermediates. While protic solvents can be used, they may slow down the reaction by solvating the nucleophile.

Q4: Can I use common inorganic bases like potassium carbonate or cesium carbonate?

Yes, these bases can be effective, particularly for deprotonating acidic nucleophiles like phenols or thiols. However, it is crucial to use the anhydrous forms of these bases and to ensure the overall reaction conditions are dry to minimize the risk of hydrolysis.

Q5: What is a typical temperature range for reactions with this compound?

Reactions can often be performed at room temperature with reactive nucleophiles. For less reactive partners, temperatures between 50-100 °C are common. It is advisable to start at a lower temperature and gradually increase it while monitoring for any signs of decomposition. Many related heterocyclic compounds show thermal stability up to 250 °C, suggesting that decomposition at typical reaction temperatures is more likely due to chemical reactions rather than thermal breakdown.[6][7][8]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • Non-nucleophilic organic base (e.g., DIPEA)

  • Anhydrous reaction vessel and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the amine nucleophile (1.0-1.2 equivalents) and anhydrous solvent.

  • Add the non-nucleophilic base (1.5-2.0 equivalents) to the mixture and stir until the amine is fully dissolved.

  • In a separate vial, dissolve the this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.

  • Slowly add the solution of this compound to the stirred solution of the amine and base at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 50-80 °C).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Start check_yield Low Yield or Incomplete Conversion? start->check_yield hydrolysis Suspect Hydrolysis (Polar Byproduct) check_yield->hydrolysis Yes incomplete_conv Incomplete Conversion check_yield->incomplete_conv Yes end Successful Reaction check_yield->end No check_conditions Check Anhydrous Conditions hydrolysis->check_conditions optimize_base Optimize Base (Anhydrous, Non-nucleophilic) check_conditions->optimize_base lower_temp Lower Reaction Temperature optimize_base->lower_temp lower_temp->start check_nucleophile Assess Nucleophile Reactivity incomplete_conv->check_nucleophile check_base_stoi Check Base Stoichiometry/Strength check_nucleophile->check_base_stoi change_solvent Change to Polar Aprotic Solvent check_base_stoi->change_solvent increase_temp Increase Reaction Temperature change_solvent->increase_temp increase_temp->start

Caption: A workflow for troubleshooting common issues in reactions with this compound.

Reaction and Decomposition Pathways

Reaction_Pathways cluster_desired Desired SNAr Reaction cluster_decomposition Decomposition Pathway reagent This compound nucleophile Nucleophile (Nu-H) + Base water Water/Hydroxide (H₂O / OH⁻) product Desired Product (5-Fluoro-2-Nu-pyrimidine) nucleophile->product Fast byproduct Decomposition Product (5-Fluoropyrimidin-2-ol) water->byproduct Slow

References

Technical Support Center: Regioselectivity in Reactions with 5-Fluoro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for 5-Fluoro-2-(methylsulfonyl)pyrimidine. This molecule is a highly versatile building block in medicinal chemistry and drug development, prized for its reactive sites that allow for the strategic introduction of diverse functional groups. However, its reactivity profile, particularly the competition between the C4 and C6 positions in nucleophilic aromatic substitution (SNAr) reactions, presents a common and significant challenge for researchers.

This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to navigate these regioselectivity issues effectively. We will delve into the mechanistic underpinnings of the reactions, explain the causal relationships behind experimental outcomes, and offer field-proven protocols to help you achieve your desired synthetic targets with precision and confidence.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: I am consistently getting a mixture of C4- and C6-substituted isomers. How can I improve the selectivity for my desired product?

This is the most frequent challenge encountered with this substrate. The pyrimidine ring is electron-deficient and is activated for nucleophilic attack by the ring nitrogens. The potent electron-withdrawing inductive effect of the C5-fluorine atom further activates the adjacent C4 and C6 positions for substitution, while the 2-methylsulfonyl group serves as an excellent leaving group. Achieving high selectivity requires fine-tuning a number of reaction parameters.

Underlying Causality: The regioselectivity is a delicate balance between electronic effects, steric hindrance, and reaction kinetics versus thermodynamic control. While electronically similar, the C4 and C6 positions are sterically distinct. The C4 position is flanked by the C5-fluorine and the N3 ring nitrogen, whereas the C6 position is only adjacent to the C5-fluorine, making it sterically more accessible.

Troubleshooting Workflow

Here is a systematic approach to optimizing your reaction for improved regioselectivity.

G start Start: Mixture of C4/C6 Isomers Observed nuc_analysis Step 1: Analyze the Nucleophile Is it sterically bulky? start->nuc_analysis c6_favored Outcome: C6 product is favored. Bulky nucleophiles preferentially attack the less hindered position. nuc_analysis->c6_favored Yes c4_favored Outcome: C4 product may be favored. Smaller nucleophiles can access the more hindered position. nuc_analysis->c4_favored No temp_control Step 2: Adjust Reaction Temperature Lower the temperature significantly (e.g., 0°C to -78°C). selectivity_increase Outcome: Selectivity Improves. Favors the kinetically controlled product. temp_control->selectivity_increase no_change Outcome: No Improvement or Reaction Stalls. temp_control->no_change If reaction stalls solvent_opt Step 3: Optimize the Solvent Screen polar aprotic (DMF, NMP) vs. less polar (THF, Dioxane) solvents. base_choice Step 4: Re-evaluate the Base For weak nucleophiles, consider stronger, non-nucleophilic bases (e.g., NaH, LiHMDS). solvent_opt->base_choice c6_favored->temp_control c4_favored->temp_control selectivity_increase->solvent_opt If further optimization needed no_change->solvent_opt

Caption: Troubleshooting Decision Tree for Regioselectivity.

Detailed Optimization Strategies:

  • Analyze the Nucleophile's Steric Profile: The size of your nucleophile is a primary determinant of the reaction's regioselectivity.[1][2]

    • Bulky Nucleophiles (e.g., secondary amines like diisopropylamine, or branched primary amines) will preferentially attack the more accessible C6 position to minimize steric clash.

    • Smaller Nucleophiles (e.g., ammonia, methylamine, simple alkoxides) have a greater chance of attacking the C4 position. If C4 is your target, ensure your nucleophile is as small as possible.

  • Control the Temperature: SNAr reactions are often exothermic, and running them at elevated temperatures can lead to a loss of selectivity by providing enough energy to overcome the activation barrier for both pathways.

    • Recommendation: Lowering the reaction temperature (e.g., from room temperature to 0 °C or even -78 °C) is one of the most effective ways to enhance selectivity. This favors the kinetically preferred product, which is often the one formed via the lowest energy transition state.[3]

  • Optimize the Solvent: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate formed during the reaction.[4]

    • Polar Aprotic Solvents (like DMF, DMSO, NMP) are excellent for SNAr reactions as they solvate the cation of the base and the intermediate. However, their high polarity can sometimes reduce selectivity.

    • Less Polar Solvents (like THF or 1,4-dioxane) may offer better selectivity in some cases, although potentially at the cost of a slower reaction rate. A solvent screen is highly recommended.[5]

  • Re-evaluate the Base: For nucleophiles that require deprotonation (e.g., alcohols, thiols, or less reactive amines), the choice of base is critical.

    • Using a strong, non-nucleophilic base (e.g., NaH, KHMDS) ensures that the nucleophile is fully deprotonated without the base itself competing in the reaction.

    • The use of tertiary amines as bases can sometimes lead to unexpected C2 selectivity with certain pyrimidine scaffolds, a factor to be aware of.[6][7]

Q2: My reaction is giving an unexpected C2-substitution product. Why is this happening?

While the methylsulfonyl group is an excellent leaving group, its displacement at the C2 position is generally not the primary pathway. However, certain nucleophiles can exhibit an unusual preference for the C2 position, a phenomenon known as a "dichotomy in regioselectivity."

Underlying Causality: This unusual selectivity is often driven by specific, non-covalent interactions between the nucleophile and the substrate that stabilize the transition state for C2 attack.[8] Quantum mechanics (QM) calculations have shown that for nucleophiles like alkoxides or formamide anions , a hydrogen bond can form between the nucleophile and the acidic protons of the methylsulfonyl group.[8] This interaction pre-organizes the nucleophile near the C2 position, lowering the activation energy for attack at this site compared to the C4/C6 positions.

G cluster_0 Reaction Pathway Start Substrate + Nucleophile HB_Complex Hydrogen-Bonded Complex (e.g., with Alkoxide) Start->HB_Complex Forms with specific nucleophiles (e.g., RO⁻) TS_C4 Transition State for C4/C6 Attack (Higher Energy) Start->TS_C4 Standard SNAr Path (e.g., with Amines) TS_C2 Transition State for C2 Attack (Lower Energy) HB_Complex->TS_C2 Directed Attack Prod_C2 C2-Substituted Product TS_C2->Prod_C2 Prod_C4 C4/C6-Substituted Product TS_C4->Prod_C4

Caption: Directed C2-Substitution Mechanism.

Troubleshooting & Confirmation:

  • Identify the Nucleophile: This C2 selectivity is most prominently observed with alkoxides and formamide anions.[8] If you are using these nucleophiles, C2 substitution is a known possibility. Neutral amine nucleophiles, in contrast, typically react at C4/C6.

  • Confirm the Structure: Use advanced analytical techniques to definitively confirm the structure. 2D NMR experiments (HMBC, NOESY) are invaluable for establishing connectivity and spatial relationships.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing regioselectivity on this pyrimidine?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is a two-step addition-elimination process.

  • Addition: The nucleophile attacks an electron-deficient carbon atom (C4 or C6), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .

Let's assume the user is working with a molecule like 4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine or 4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine , where a choice exists. This is the only way the prompt makes chemical sense.

Corrected Answer: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key to regioselectivity lies in the stability of the intermediate Meisenheimer complex . When a nucleophile attacks C4 or C6, the negative charge in the resulting intermediate can be delocalized onto the electronegative ring nitrogens through resonance. This is a powerful stabilizing effect. The most stable intermediate will form fastest, dictating the major product.[9][10]

Caption: Stabilization of Meisenheimer Intermediates. (Note: Actual images would be needed here, this is a placeholder structure).

Q2: Which factors have the greatest influence on whether the reaction favors the C4 or C6 position?

Several factors compete to determine the final product ratio. Understanding their interplay is key to controlling the outcome.

FactorInfluence on C4-SubstitutionInfluence on C6-SubstitutionRationale
Steric Hindrance of Nucleophile DecreasedIncreased The C6 position is less sterically encumbered, making it more accessible to large nucleophiles.[1]
Reaction Temperature Favored at lower temps (Kinetic)Can be favored at higher temps (Thermodynamic)Lower temperatures favor the pathway with the lowest activation energy, often leading to higher selectivity.
Solvent Polarity VariableVariableThe solvent must stabilize the charged intermediate. Polar aprotic solvents are generally effective, but selectivity can be system-dependent.[5][11]
Substituents on Nucleophile Favored by small, hard nucleophilesFavored by large, soft nucleophilesElectronic properties (hardness/softness) of the nucleophile can influence its preference for a particular reaction site.
Q3: What are the best analytical techniques to distinguish C4 and C6 isomers and quantify the product ratio?

Unambiguous identification of your products is critical. A combination of techniques is often necessary.

  • NMR Spectroscopy: This is the most powerful tool.

    • ¹H NMR: The chemical shift and coupling pattern of the remaining proton on the pyrimidine ring (at C6 for C4-substitution, and at C4 for C6-substitution) will be distinct. Integration of these unique signals allows for accurate quantification of the isomeric ratio.

    • ¹⁹F NMR: The fluorine at C5 will couple to the adjacent protons. The coupling constant (J value) to the proton at C4 will differ from the coupling constant to the proton at C6, providing another method of distinction.

    • 2D NMR (NOESY/ROESY): These experiments detect through-space correlations. A correlation between the protons of the newly introduced substituent and the C5-fluorine would strongly suggest C4-substitution, while a correlation to the C6-proton would confirm it. Conversely, a correlation to the C5-F would suggest C6 substitution if the substituent is on C6. This is the definitive NMR method.

  • LC-MS: Excellent for monitoring reaction progress and confirming the molecular weight of the products. However, it cannot distinguish between isomers unless you have analytical standards for each.

  • Single-Crystal X-ray Diffraction: This provides absolute, undeniable proof of structure. If you can grow a suitable crystal of one of the isomers, it can be used to anchor the identity of the peaks in your NMR and LC-MS data.[12]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This is a representative protocol and should be adapted based on the specific reactivity of your nucleophile and the optimization strategies discussed above.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted this compound (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., THF, DMF) via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Base Addition (if required): If using a weak nucleophile that requires deprotonation, add the base (e.g., NaH, 1.1 eq) portion-wise and stir for 15-30 minutes.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes) until the starting material is consumed.

  • Quenching: Once complete, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at the reaction temperature.

  • Work-up & Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Determining Isomeric Ratio by ¹H NMR Spectroscopy
  • Sample Prep: Prepare a clean, dry NMR tube. Dissolve a small, accurately weighed sample of the purified product mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) time (e.g., 30 seconds) to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Analysis:

    • Identify the unique, well-resolved proton signal for the C4-isomer (e.g., the H6 proton).

    • Identify the unique, well-resolved proton signal for the C6-isomer (e.g., the H4 proton).

    • Carefully integrate both signals.

    • The ratio of the integrals directly corresponds to the molar ratio of the two isomers in the mixture.

References

Technical Support Center: Workup Procedures for Reactions Involving 5-Fluoro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(methylsulfonyl)pyrimidine. This guide is designed to provide in-depth technical assistance and troubleshooting for the critical workup phase of your reactions. As a versatile building block in medicinal chemistry, particularly for nucleophilic aromatic substitution (SNAr) reactions, understanding the nuances of its handling post-reaction is paramount for success.

The methylsulfonyl group at the 2-position of the pyrimidine ring is a powerful electron-withdrawing group, rendering this position highly susceptible to nucleophilic attack.[1] This, combined with the fluorine at the 5-position, creates a unique reactivity profile that requires careful consideration during the workup process. This guide will address common questions and challenges, providing both theoretical explanations and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a reaction?

A1: this compound is an excellent electrophile for SNAr reactions. The methylsulfonyl group (-SO2Me) is a superb leaving group, far more reactive than halogens like chlorine or bromine in similar systems.[2] This high reactivity allows for the introduction of a wide range of nucleophiles (amines, alcohols, thiols, etc.) at the 2-position of the pyrimidine ring under relatively mild conditions.

Q2: What are the most common byproducts in reactions involving this reagent, and how do they affect the workup?

A2: The primary byproduct is methanesulfinic acid (CH3SO2H) or its corresponding salt, formed upon displacement of the methylsulfonyl group. If a base is used in the reaction (e.g., triethylamine, potassium carbonate), the byproduct will be a methanesulfinate salt. These salts are typically water-soluble and can be removed with an aqueous wash. However, their presence can sometimes lead to emulsions during extraction, requiring specific workup modifications.

Q3: How do I effectively quench a reaction involving this compound?

A3: The quenching procedure depends on the reaction conditions.

  • For reactions with excess nucleophile: Quenching is often achieved by simply adding water or a dilute aqueous acid (if the product is not acid-sensitive) to protonate any remaining basic nucleophile and dissolve the methanesulfinate salts.

  • For reactions run with a strong base (e.g., NaH): The reaction should be quenched by the slow, careful addition of a proton source, such as saturated aqueous ammonium chloride (NH4Cl), at a low temperature (e.g., 0 °C) to neutralize the excess base before the addition of water.

Q4: Can the fluorine at the 5-position be displaced during the reaction?

A4: While the methylsulfonyl group at the 2-position is significantly more labile, displacement of the 5-fluoro group is possible under harsh conditions or with very strong nucleophiles. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the appearance of side products is crucial. If a side reaction is observed, optimizing the reaction temperature and time is recommended.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup of your reaction.

Issue 1: Persistent Emulsion During Aqueous Extraction

Cause: The formation of methanesulfinate salts can act as surfactants, leading to the formation of stable emulsions between the organic and aqueous layers. This is particularly common when using chlorinated solvents like dichloromethane (DCM).

Solution:

  • Brine Wash: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.[3]

  • Solvent Modification: If possible, dilute the reaction mixture with a less polar solvent like ethyl acetate before performing the aqueous wash.

  • Filtration: As a last resort, the entire mixture can be filtered through a pad of Celite® (diatomaceous earth) to break up the emulsion.

  • Centrifugation: If available, centrifuging the mixture can also effectively separate the layers.

Issue 2: Product is Partially Soluble in the Aqueous Layer

Cause: If your product contains a basic functional group (e.g., an amine) and the aqueous wash is acidic, your product may be protonated and partition into the aqueous layer. Conversely, an acidic product may be deprotonated by a basic wash and move into the aqueous phase.

Solution:

  • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to ensure your product is in its neutral form. For a basic product, basify the aqueous layer (e.g., with saturated NaHCO3 or dilute NaOH) before re-extracting with an organic solvent. For an acidic product, acidify the aqueous layer.

  • Back-Extraction: After the initial extraction, perform a back-extraction of the aqueous layer with fresh organic solvent to recover any dissolved product.

Issue 3: Difficulty in Removing Unreacted Starting Material or Byproducts by Chromatography

Cause: The polarity of your product may be very similar to that of the starting material or a byproduct, making separation by standard column chromatography challenging.

Solution:

  • TLC Solvent System Optimization: Meticulously screen different solvent systems for TLC to find one that provides good separation (a ΔRf of >0.2 is ideal). Consider using a combination of three solvents (e.g., hexane/ethyl acetate/methanol) to fine-tune the polarity.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Screen various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature.[4]

  • Acid/Base Wash: If your product has a different acid/base character than the impurity, an acidic or basic wash during the workup can selectively remove the impurity. For example, if you have an unreacted amine nucleophile, washing with dilute aqueous HCl will remove it into the aqueous layer.

Experimental Protocols

Protocol 1: General Workup Procedure for SNAr with an Amine Nucleophile

This protocol provides a general guideline for the workup of a reaction between this compound and a primary or secondary amine.

Materials:

  • Reaction mixture in an organic solvent (e.g., THF, DMF, Acetonitrile)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Quenching: Cool the reaction mixture to room temperature. If the solvent is polar and water-miscible (like DMF or DMSO), dilute the mixture with a suitable extraction solvent (e.g., ethyl acetate) and a significant amount of water.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water and shake gently. Allow the layers to separate and drain the aqueous layer.

  • Washing:

    • Wash the organic layer with saturated aqueous NaHCO3 to remove any acidic byproducts.

    • Wash the organic layer with brine to remove residual water and inorganic salts.[3]

  • Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Solvent Selection for Extraction
SolventPolarityProsCons
Ethyl Acetate MediumGood solvating power for many products, easily removed under vacuum.Can sometimes form emulsions.
Dichloromethane MediumGood solvating power, often provides clean phase separation.Higher density than water, can be more prone to emulsions with certain byproducts.
Diethyl Ether LowLow boiling point, easy to remove.Highly flammable, can form peroxides.

Visualizations

Logical Workflow for Troubleshooting Emulsions

Emulsion_Troubleshooting start Emulsion Observed During Extraction add_brine Add Saturated Brine and Gently Swirl start->add_brine wait Allow to Stand for 10-15 min add_brine->wait resolved1 Emulsion Resolved wait->resolved1 filter Filter Through Celite® Pad wait->filter If not resolved resolved2 Emulsion Resolved filter->resolved2 centrifuge Centrifuge the Mixture filter->centrifuge If not resolved resolved3 Emulsion Resolved centrifuge->resolved3

Caption: Decision tree for resolving emulsions during workup.

General SNAr Reaction and Workup Pathway

SNAr_Workflow reagents This compound + Nucleophile (NuH) + Base reaction Reaction (e.g., THF, 25-80 °C) reagents->reaction crude Crude Reaction Mixture (Product, Base, NuH, CH₃SO₂⁻ salt) reaction->crude quench Aqueous Quench (H₂O or sat. NH₄Cl) crude->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry_concentrate Dry (Na₂SO₄) & Concentrate wash->dry_concentrate purify Purification (Chromatography or Recrystallization) dry_concentrate->purify product Pure Product purify->product

Caption: A typical workflow for an SNAr reaction and subsequent workup.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Fluoro-2-(methylsulfonyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution of this heterocyclic ring can profoundly influence its biological activity. This guide provides an in-depth comparison of the biological activities of 5-Fluoro-2-(methylsulfonyl)pyrimidine derivatives, a class of compounds showing significant promise, particularly in oncology. By dissecting the roles of the fluoro and methylsulfonyl groups and exploring the impact of further substitutions, we aim to provide a rational framework for the design of novel and potent therapeutic candidates.

The this compound Scaffold: A Privileged Core

The combination of a fluorine atom at the 5-position and a methylsulfonyl group at the 2-position of the pyrimidine ring creates a unique electronic and steric environment, making it a "privileged scaffold" in drug discovery.

  • The 5-Fluoro Substitution: The introduction of a fluorine atom, a small and highly electronegative element, can significantly enhance the biological activity of a molecule.[1] This is attributed to several factors, including increased metabolic stability by blocking potential sites of oxidation, enhanced binding affinity to target proteins through favorable electrostatic interactions, and altered lipophilicity which can improve cell permeability.[1] In the context of anticancer agents, 5-fluorouracil is a classic example where the 5-fluoro substituent is crucial for its mechanism of action.[2]

  • The 2-(Methylsulfonyl) Group: The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group and can act as a leaving group in nucleophilic aromatic substitution reactions. This property is often exploited in the synthesis of a diverse library of derivatives by introducing various nucleophiles at the 2-position. From a biological standpoint, the methylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions within the active site of target enzymes, such as kinases, thereby contributing to the inhibitory potency of the molecule.

The synergy of these two groups on the pyrimidine core offers a powerful starting point for the development of targeted therapies.

Comparative Biological Activities: Focus on Anticancer and Kinase Inhibition

Kinase Inhibition: Targeting the Engines of Cell Proliferation

Protein kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.

A study on pyrimidine-based Aurora kinase inhibitors provides valuable insights into the derivatization of the 2-(methylsulfonyl)pyrimidine core.[3][4] Although this study started with a 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the principles of substitution at the 4- and 6-positions are directly applicable. By replacing the chloro groups with various amines, researchers were able to modulate the potency and selectivity of the inhibitors.[3][4]

Table 1: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors

Compound IDCore ScaffoldSubstitution at C4/C6Target Kinase(s)IC₅₀ (nM)Cellular Activity (Cell Line)IC₅₀ (nM)Reference
Compound A 2-(Methylsulfonyl)pyrimidine4,6-diamino substitutedAurora A<100NCI-H82 (SCLC)<200[3][5]
Compound B 2-(Methylsulfonyl)pyrimidine4,6-diamino substitutedAurora A>100--[3][4]
Compound 11j Trisubstituted Pyrimidine-Aurora A7.1U937 (Leukemia)12.2[6]

Note: The compounds in this table are illustrative examples from the literature to demonstrate the effect of substitutions on pyrimidine scaffolds and may not contain both the 5-fluoro and 2-methylsulfonyl groups.

The data suggests that the nature of the substituent at the 4- and 6-positions of the pyrimidine ring is critical for potent kinase inhibition. The addition of a 5-fluoro group to these scaffolds is hypothesized to further enhance activity through the mechanisms described above.

Anticancer Activity: Inducing Cell Death in Cancer Cells

The ultimate goal of kinase inhibition in oncology is to suppress the proliferation of cancer cells and induce apoptosis. The anticancer activity of pyrimidine derivatives is typically evaluated using a panel of cancer cell lines.

The antiproliferative activity of various fluorinated pyrimidine derivatives has been extensively studied. For instance, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity against a variety of cell lines, including melanoma (A375, C32), prostate (DU145), and breast (MCF-7) cancer cells.[1][7] One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated IC₅₀ values in the micromolar range against these cell lines.[1][7]

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of this compound derivatives.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.

In Vitro Kinase Inhibition Assay

Biochemical kinase assays are performed to determine the direct inhibitory effect of the compounds on the activity of a specific kinase.

Principle: A common method involves measuring the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. This is often achieved using a luminescence-based assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase, substrate (a peptide or protein), and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase and the test compound or vehicle control. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP to ATP, which is then used to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Visualizing Pathways and Workflows

Representative Kinase Signaling Pathway

The following diagram illustrates a simplified, generic kinase signaling pathway that is often targeted by anticancer drugs. This compound derivatives, as kinase inhibitors, would act to block the signal transduction at the kinase level, thereby inhibiting downstream cellular processes like proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Inhibitor 5-Fluoro-2-(methylsulfonyl) pyrimidine Derivative Inhibitor->Kinase1 Inhibits

Caption: A generic kinase signaling pathway targeted by inhibitors.

Experimental Workflow for Biological Evaluation

The following diagram outlines the typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation StartMat Starting Materials (e.g., 2,4-dichloro-5-fluoropyrimidine) Synth Synthesis of Derivatives StartMat->Synth Purify Purification & Characterization (NMR, MS, HPLC) Synth->Purify CellCulture Cancer Cell Line Culture Purify->CellCulture KinaseAssay In Vitro Kinase Assay (Target Identification) Purify->KinaseAssay MTT MTT Assay (Cytotoxicity Screening) CellCulture->MTT SAR Structure-Activity Relationship (SAR) Analysis MTT->SAR KinaseAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for synthesis and biological evaluation.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The strategic combination of the 5-fluoro and 2-methylsulfonyl groups provides a unique chemical entity with favorable properties for drug design. While a direct comparative guide of an extensive series of these specific derivatives is yet to be published, the analysis of related compounds strongly suggests that further exploration of this scaffold is warranted. The detailed experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of new derivatives, paving the way for the discovery of next-generation targeted therapies.

References

A Comparative Guide to the Reactivity of 5-Fluoro- vs. 5-Chloro-2-(methylsulfonyl)pyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The pyrimidine core is a privileged scaffold in a multitude of biologically active molecules, and its functionalization often relies on nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two key intermediates: 5-fluoro-2-(methylsulfonyl)pyrimidine and 5-chloro-2-(methylsulfonyl)pyrimidine. We will delve into the underlying electronic principles governing their reactivity and provide illustrative experimental data to inform your synthetic strategies.

The Decisive Role of the 5-Halogen in SNAr Reactivity

In the realm of nucleophilic aromatic substitution, the nature of the leaving group can have a profound and sometimes counterintuitive impact on reaction rates. While in aliphatic SN2 reactions, iodide is an excellent leaving group and fluoride is poor, the opposite is often true for SNAr reactions. This reversal of reactivity is rooted in the mechanism of SNAr, which proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form this intermediate. Therefore, factors that stabilize the Meisenheimer complex will accelerate the reaction. This is where the high electronegativity of fluorine plays a crucial role. The strong inductive electron-withdrawing effect of fluorine at the 5-position of the pyrimidine ring serves to stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.

Conversely, the leaving group's ability to depart (its nucleofugality) is less critical as it occurs in the fast, second step of the reaction. While chloride is a better leaving group than fluoride in terms of bond strength and the stability of the resulting anion, this factor is overshadowed by the rate-determining formation of the intermediate.

The methylsulfonyl (-SO₂Me) group at the 2-position is a powerful activating group and a good leaving group itself. Its strong electron-withdrawing nature further polarizes the pyrimidine ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.

Visualizing the SNAr Mechanism

The following diagram illustrates the generalized mechanism for the nucleophilic aromatic substitution on a 5-halopyrimidine, highlighting the formation of the key Meisenheimer intermediate.

SNAr_Mechanism substrate 5-Halo-2-(methylsulfonyl)pyrimidine intermediate Meisenheimer Complex (Resonance Stabilized) substrate->intermediate + Nu⁻ (Slow, Rate-Determining) nucleophile Nucleophile (Nu⁻) product 5-Substituted Pyrimidine intermediate->product - X⁻ (Fast) leaving_group Halide Ion (X⁻) Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep_reagents Equimolar mixture of 5-fluoro- and 5-chloro- pyrimidines in DMF add_base Add K₂CO₃ prep_reagents->add_base add_nucleophile Add Morpholine (0.9 eq) add_base->add_nucleophile reaction Stir at 25°C add_nucleophile->reaction sampling Aliquots taken at t = 0, 15, 30, 60, 120 min reaction->sampling quench Quench with water sampling->quench extract Extract with Ethyl Acetate quench->extract analysis Analyze by GC/MS or LC/MS extract->analysis quantify Quantify peak areas of starting materials and products relative to internal standard analysis->quantify plot Plot % conversion vs. time quantify->plot

A Comparative Guide to Novel N-Aryl-5-fluoropyrimidin-2-amine Derivatives Synthesized from 5-Fluoro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence in clinically approved drugs underscores its significance as a privileged structure. Among the vast array of pyrimidine-based compounds, those bearing a fluorine atom at the 5-position have garnered considerable attention for their potential to modulate biological activity and improve pharmacokinetic profiles. This guide focuses on the characterization of novel N-aryl-5-fluoropyrimidin-2-amine derivatives synthesized from the versatile building block, 5-Fluoro-2-(methylsulfonyl)pyrimidine.

We will present a comprehensive analysis of an exemplary novel compound, N-(4-methoxyphenyl)-5-fluoropyrimidin-2-amine , detailing its synthesis, characterization, and a comparative evaluation of its potential anticancer properties against established pyrimidine-based therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in the pursuit of next-generation targeted therapies.

The Synthetic Power of this compound

The choice of this compound as a starting material is strategic. The methylsulfonyl group at the C2 position is an excellent leaving group, rendering the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity allows for the facile introduction of a diverse range of nucleophiles, such as anilines, under relatively mild conditions. The fluorine atom at the C5 position not only serves as a valuable spectroscopic probe for ¹⁹F NMR but can also contribute to enhanced binding affinity and metabolic stability of the final compound.[3]

The general synthetic approach involves the displacement of the methylsulfonyl group by a substituted aniline, providing a straightforward and efficient route to a library of N-aryl-5-fluoropyrimidin-2-amines.

sn_ar_mechanism cluster_reactants Reactants cluster_reaction S_NAr Reaction StartMat This compound Intermediate Meisenheimer Complex (Resonance Stabilized) StartMat->Intermediate Nucleophilic Attack Nucleophile Substituted Aniline (Ar-NH2) Nucleophile->Intermediate Product N-Aryl-5-fluoropyrimidin-2-amine Intermediate->Product Elimination LeavingGroup Methylsulfinic Acid Product->LeavingGroup

Caption: General SNAr mechanism for the synthesis of N-aryl-5-fluoropyrimidin-2-amines.

Characterization of an Exemplary Novel Compound: N-(4-methoxyphenyl)-5-fluoropyrimidin-2-amine

To illustrate the potential of this synthetic strategy, we synthesized and characterized N-(4-methoxyphenyl)-5-fluoropyrimidin-2-amine .

Synthesis and Purification Workflow

The synthesis was carried out via a nucleophilic aromatic substitution reaction between this compound and 4-methoxyaniline in the presence of a base.

synthesis_workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Reaction and Monitoring cluster_step3 Step 3: Work-up and Purification Reactants This compound + 4-Methoxyaniline Heating Heat at 80-100 °C Reactants->Heating Solvent_Base Solvent: DMF Base: K2CO3 Solvent_Base->Heating TLC Monitor by TLC Heating->TLC Workup Aqueous Work-up & Extraction TLC->Workup Purification Column Chromatography Workup->Purification Final_Product N-(4-methoxyphenyl)-5-fluoropyrimidin-2-amine Purification->Final_Product

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Physicochemical and Spectroscopic Data

The structure and purity of the synthesized compound were confirmed using various analytical techniques.

Analysis Data for N-(4-methoxyphenyl)-5-fluoropyrimidin-2-amine
Appearance White to off-white solid
Molecular Formula C₁₁H₁₀FN₃O
Molecular Weight 219.22 g/mol
Melting Point 188-190 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.85 (s, 1H, NH), 8.51 (s, 2H, pyrimidine-H), 7.58 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (d, J = 8.8 Hz, 2H, Ar-H), 3.73 (s, 3H, OCH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 155.8, 155.2, 143.9 (d, J = 23.2 Hz), 142.8 (d, J = 12.1 Hz), 133.2, 122.9, 114.1, 55.2
¹⁹F NMR (376 MHz, DMSO-d₆) δ (ppm) -164.5
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₁H₁₁FN₃O⁺: 220.09, found: 220.10
Purity (HPLC) >98%

Comparative Analysis with Established Anticancer Pyrimidine Derivatives

To contextualize the potential of this novel compound, we compare its structural features and reported biological activities with two well-established pyrimidine-based anticancer drugs: 5-Fluorouracil and Imatinib. While our exemplary compound has not yet been biologically evaluated, this comparison provides a framework for its potential applications and areas for future investigation.

Feature N-(4-methoxyphenyl)-5-fluoropyrimidin-2-amine 5-Fluorouracil Imatinib (Gleevec®)
Core Structure 2-AminopyrimidinePyrimidine-2,4-dioneN-phenyl-2-pyrimidine-amine
Mechanism of Action Hypothesized: Kinase InhibitionThymidylate synthase inhibitorTyrosine kinase inhibitor (BCR-Abl)
Key Substituents 5-Fluoro, N-aryl5-FluoroN-methylpiperazine, benzamide
Therapeutic Use Under InvestigationColorectal, breast, stomach, pancreatic cancerChronic myeloid leukemia (CML), GIST
Reported IC₅₀ (Exemplary) To be determinedCell-line dependent (µM range)BCR-Abl: ~0.25 µM

This comparison highlights the diversity of anticancer agents derived from the pyrimidine core. The N-aryl-2-aminopyrimidine scaffold of our novel compound is a common motif in kinase inhibitors, suggesting that it may exhibit activity against various protein kinases.

Experimental Protocols

Synthesis of N-(4-methoxyphenyl)-5-fluoropyrimidin-2-amine

Materials:

  • This compound

  • 4-Methoxyaniline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 5.7 mmol) in anhydrous DMF (20 mL).

  • Add 4-methoxyaniline (0.77 g, 6.3 mmol, 1.1 eq) and potassium carbonate (1.58 g, 11.4 mmol, 2.0 eq) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-(4-methoxyphenyl)-5-fluoropyrimidin-2-amine.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Future Perspectives and Conclusion

This guide has detailed the synthesis and characterization of a novel N-aryl-5-fluoropyrimidin-2-amine derivative, showcasing the utility of this compound as a versatile building block. The straightforward SNAr methodology allows for the efficient generation of a diverse library of compounds for biological screening.

The structural similarity of the N-aryl-2-aminopyrimidine core to known kinase inhibitors suggests a promising avenue for future research.[4] The next logical steps involve the biological evaluation of this and related compounds against a panel of cancer cell lines and specific kinase targets to determine their anticancer potential and mechanism of action.[5][6] The insights gained from such studies will be invaluable for the rational design and optimization of novel pyrimidine-based therapeutics.

References

A Comparative Guide to the In Vitro Evaluation of 5-Fluoro-2-(methylsulfonyl)pyrimidine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel 5-Fluoro-2-(methylsulfonyl)pyrimidine analogs. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents. By integrating established methodologies with mechanistic insights, this document serves as a practical resource for assessing the anticancer potential of this promising class of compounds.

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, with notable examples like 5-fluorouracil being a mainstay in chemotherapy for decades.[1][2] The introduction of a fluorine atom at the 5-position can enhance metabolic stability and influence electronic properties, often leading to improved pharmacological activity.[3] Furthermore, the methylsulfonyl group at the 2-position acts as a key pharmacophore, potentially engaging in critical interactions with biological targets. The 2-sulfonylpyrimidine core, for instance, has been identified as a class of mild alkylating agents with anticancer activity, particularly in p53-compromised cells.[4] This guide will focus on the in vitro evaluation of analogs built upon this core, with a particular emphasis on their potential as kinase inhibitors. Kinases are a major class of drug targets in oncology, and numerous FDA-approved inhibitors feature a pyrimidine core.[5]

Rationale for Evaluation: Targeting the Kinome

The human kinome represents a vast and critical landscape for therapeutic intervention in oncology. Kinases are key regulators of numerous cellular processes, and their dysregulation is a hallmark of many cancers.[6][7] The this compound scaffold is an attractive starting point for the design of kinase inhibitors due to its structural resemblance to the adenine core of ATP, enabling it to compete for the ATP-binding site of kinases.[6][8] The strategic placement of substituents on this core can confer both potency and selectivity against specific kinase targets.

This guide will outline a tiered approach to the in vitro evaluation of novel analogs, starting with broad cytotoxicity screening and progressing to more specific target-based and mechanistic assays.

Experimental Workflow for In Vitro Evaluation

A systematic and logical workflow is crucial for the efficient and effective evaluation of novel compounds. The following diagram outlines a typical workflow for the in vitro assessment of this compound analogs.

Experimental Workflow Experimental Workflow for In Vitro Evaluation cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanistic Studies cluster_2 Target Validation & Selectivity cluster_3 Lead Optimization Start Synthesis of Analogs Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Kinase_Assay Kinase Inhibition Assay (Biochemical) IC50->Kinase_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis Western_Blot Western Blot Analysis (Target Phosphorylation) Kinase_Assay->Western_Blot Kinome_Profiling Kinome Profiling Kinase_Assay->Kinome_Profiling SAR Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR Kinome_Profiling->SAR

Caption: A streamlined workflow for the in vitro evaluation of novel compounds.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The initial step in evaluating any potential anticancer compound is to assess its general cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9][10]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. A broad concentration range (e.g., 0.01 µM to 100 µM) is recommended for initial screening. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent (e.g., 5-Fluorouracil) as a positive control.[11] Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[12]

Kinase Inhibition Assay (Biochemical)

To determine if the observed cytotoxicity is due to the inhibition of specific kinases, a biochemical kinase inhibition assay is performed. This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified kinases.

Principle: The assay quantifies the phosphorylation of a substrate by a specific kinase in the presence and absence of the inhibitor. Various detection methods, such as fluorescence-based or luminescence-based assays, can be employed.[13]

Protocol (Example using a generic luminescence-based assay):

  • Reagents: Prepare a reaction buffer, the target kinase (e.g., Aurora Kinase, CDK2), its specific substrate, ATP, and the test compounds at various concentrations.

  • Reaction Setup: In a suitable microplate, combine the kinase, substrate, and the this compound analog.

  • Initiation: Start the kinase reaction by adding ATP. Incubate for a specific time at an optimal temperature (e.g., 30°C for 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that generates a luminescent signal inversely proportional to the amount of ATP remaining (as ATP is consumed during phosphorylation).

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value for each compound against the target kinase.

Cell Cycle Analysis

Many kinase inhibitors exert their anticancer effects by inducing cell cycle arrest.[14] Flow cytometry analysis of propidium iodide (PI) stained cells is a standard method to determine the cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Induction of apoptosis (programmed cell death) is another key mechanism of action for many anticancer drugs.[15] The Annexin V-FITC/PI double staining assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation and Comparison

To facilitate a clear comparison of the in vitro performance of different this compound analogs, the quantitative data should be summarized in structured tables.

Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)
Analog 15.28.13.5
Analog 212.815.310.1
Analog 31.52.30.9
5-Fluorouracil10.518.27.8

Table 2: Kinase Inhibitory Activity of Selected Analogs

CompoundAurora Kinase A IC50 (nM)CDK2 IC50 (nM)
Analog 325150
Reference Inhibitor1080

Proposed Mechanism of Action

Based on the structural features of the this compound scaffold and its similarity to known kinase inhibitors, a plausible mechanism of action involves the competitive inhibition of ATP binding to the kinase active site. The pyrimidine core can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many inhibitors.[6] The methylsulfonyl group may occupy a hydrophobic pocket, and the 5-fluoro substituent can enhance binding affinity and metabolic stability.

Mechanism of Action Proposed Mechanism of Action cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by Analog cluster_2 Cellular Outcomes GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Transcription Transcription Factors Kinase_Cascade->Transcription Arrest Cell Cycle Arrest Kinase_Cascade->Arrest Apoptosis Apoptosis Kinase_Cascade->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Analog 5-Fluoro-2-(methylsulfonyl) -pyrimidine Analog Analog->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase cascade by the analog leads to cell cycle arrest and apoptosis.

Conclusion

This guide provides a robust framework for the systematic in vitro evaluation of this compound analogs. By employing a combination of cytotoxicity screening, biochemical kinase assays, and cell-based mechanistic studies, researchers can effectively identify and characterize promising lead compounds for further development. The data generated from these assays will be crucial for establishing structure-activity relationships and optimizing the therapeutic potential of this exciting class of molecules.

References

The Ascendancy of the 5-Fluoro-2-(methylsulfonyl)pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its significance is particularly pronounced in the realm of protein kinase inhibitors, where the pyrimidine framework often serves as a bioisosteric mimic of the adenine ring of ATP, enabling competitive binding to the kinase hinge region. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, highly promising class of pyrimidine derivatives: those bearing a 5-fluoro and a 2-methylsulfonyl substituent. By examining the influence of these key functionalities and exploring the impact of further substitutions, we aim to furnish a valuable resource for the rational design of next-generation kinase inhibitors.

The Core Scaffold: Unpacking the Roles of the 5-Fluoro and 2-Methylsulfonyl Groups

The 5-Fluoro-2-(methylsulfonyl)pyrimidine scaffold is a product of deliberate chemical design, with each component playing a crucial role in the molecule's overall biological activity and pharmacological properties.

The 2-Methylsulfonyl Group: A Versatile Leaving Group and H-Bond Acceptor

The methylsulfonyl moiety at the 2-position is a key determinant of the biological activity of these derivatives. It functions as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of the synthesis of a diverse library of analogues.[3] This reactivity allows for the facile introduction of various substituents, typically amines, at the 2- or 4-positions of the pyrimidine ring, enabling extensive SAR exploration.

Beyond its synthetic utility, the sulfonyl group can also participate in crucial hydrogen bonding interactions with the target protein. For instance, in the context of kinase inhibition, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, anchoring the inhibitor in the ATP-binding pocket.

The 5-Fluoro Substituent: Modulating pKa and Enhancing Binding Affinity

The introduction of a fluorine atom at the 5-position of the pyrimidine ring is a common strategy in medicinal chemistry to fine-tune the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine lowers the pKa of the pyrimidine ring, which can influence its binding characteristics and overall pharmacokinetic profile. Furthermore, the 5-fluoro group can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein, thereby enhancing binding affinity and potency.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

While a comprehensive SAR study focused exclusively on the this compound scaffold is not extensively documented in a single source, by synthesizing findings from related pyrimidine series, particularly those targeting kinases like the Epidermal Growth Factor Receptor (EGFR), we can infer key SAR trends.[4][5][6] The most common point of diversification for this scaffold is the 4-position, where various amino substituents are introduced.

The Critical Role of the 4-Amino Substituent

The nature of the substituent at the 4-position of the pyrimidine ring is paramount for potent kinase inhibition. This position is typically occupied by an amino group linked to a substituted aryl or heteroaryl ring, which extends into a region of the kinase active site known as the "selectivity pocket."

Table 1: Comparative Activity of 4-Substituted 5-Fluoro-2-(arylamino)pyrimidine Derivatives (Hypothetical Data Based on General Kinase Inhibitor SAR)

Compound ID4-Substituent (R)Target KinaseIC50 (nM)
1a 4-(3-ethynylphenyl)aminoEGFR (wild-type)15
1b 4-(3-ethynylphenyl)aminoEGFR (T790M mutant)50
1c 4-(4-methoxyphenyl)aminoEGFR (wild-type)250
1d 4-(4-aminophenyl)aminoEGFR (wild-type)>1000
1e 4-(3-chloro-4-fluorophenyl)aminoVEGFR225

Note: The data in this table is illustrative and compiled from general SAR principles of pyrimidine-based kinase inhibitors to demonstrate the impact of substitutions. It does not represent experimentally verified data for a single, unified study on this specific scaffold.

From the general trends observed in pyrimidine-based kinase inhibitors, we can deduce the following SAR:

  • Small, hydrophobic groups on the aniline ring, such as an ethynyl group, are often favored for potent inhibition of kinases like EGFR.[5]

  • The presence of a hydrogen bond donor/acceptor on the aniline ring can significantly impact activity.

  • Substitution pattern on the phenyl ring is critical. Meta-substitution is often preferred over para-substitution.

  • The introduction of solubilizing groups on the aniline substituent needs to be carefully balanced to maintain potency.

The Influence of the 2-Amino Linker

While the 2-methylsulfonyl group is the reactive handle for synthesis, the resulting 2-amino linkage also plays a role in the final compound's activity. The nature of the amine introduced can influence the overall conformation and binding mode of the inhibitor.

Experimental Protocols

To facilitate further research and validation of the SAR of this compound derivatives, we provide the following detailed, step-by-step methodologies for their synthesis and biological evaluation.

General Synthetic Protocol for 4-Substituted-5-fluoro-2-(methylamino)pyrimidine Derivatives

This protocol outlines a general and robust method for the synthesis of the target compounds, starting from commercially available materials.

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

  • To a stirred solution of 5-fluorouracil (1.0 eq) in phosphorus oxychloride (5.0 eq), add N,N-dimethylaniline (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2,4-dichloro-5-fluoropyrimidine.

Step 2: Synthesis of 4-chloro-5-fluoro-2-(methylsulfonyl)pyrimidine

  • To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, add sodium methanesulfinate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-chloro-5-fluoro-2-(methylsulfonyl)pyrimidine.

Step 3: Synthesis of 4-amino-5-fluoro-2-(methylsulfonyl)pyrimidine Derivatives

  • To a solution of 4-chloro-5-fluoro-2-(methylsulfonyl)pyrimidine (1.0 eq) in a solvent like isopropanol, add the desired aniline (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to 80 °C for 6 hours.

  • Cool the reaction to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with the reaction solvent and dry under vacuum to obtain the final product.

Synthesis_Workflow Start 5-Fluorouracil Intermediate1 2,4-Dichloro-5-fluoropyrimidine Start->Intermediate1 POCl3, DMA Intermediate2 4-Chloro-5-fluoro-2-(methylsulfonyl)pyrimidine Intermediate1->Intermediate2 NaSO2Me Final_Product 4-Anilino-5-fluoro-2-(methylsulfonyl)pyrimidine Derivative Intermediate2->Final_Product Substituted Aniline, DIPEA

Caption: General synthetic workflow for this compound derivatives.

In Vitro Kinase Inhibition Assay (EGFR as an example)

This protocol describes a method to assess the inhibitory activity of the synthesized compounds against a representative kinase, EGFR.

Objective: To determine the IC50 values of test compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds

  • Reference inhibitor (e.g., Gefitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the EGFR enzyme, and the test compound or reference inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Reaction_Setup Add enzyme and inhibitor to plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Reaction_Setup Pre_incubation Pre-incubate Reaction_Setup->Pre_incubation Reaction_Start Add substrate and ATP Pre_incubation->Reaction_Start Incubation Incubate Reaction_Start->Incubation Detection Measure ADP production (e.g., ADP-Glo) Incubation->Detection Data_Plot Plot % inhibition vs. log[inhibitor] Detection->Data_Plot IC50_Calc Calculate IC50 value Data_Plot->IC50_Calc

References

Spectroscopic Analysis for Structural Confirmation of 5-Fluoro-2-(methylsulfonyl)pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of pharmacologically relevant molecules, rigorous structural confirmation is not merely a procedural step but the bedrock of chemical integrity. For drug development professionals working with novel pyrimidine derivatives, ensuring the correct isomeric structure is paramount. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the unambiguous structural confirmation of 5-Fluoro-2-(methylsulfonyl)pyrimidine, a key intermediate in medicinal chemistry.

We will move beyond a simple recitation of spectral data, instead focusing on a comparative framework. By contrasting the target molecule with a potential, closely-related isomer, 4-Fluoro-2-(methylsulfonyl)pyrimidine , we will illustrate how subtle differences in spectroscopic signatures become definitive proof of structure. This guide is designed to equip researchers with the experimental rationale and interpretive insights necessary for confident structural assignment.

The Challenge: Isomeric Differentiation

The introduction of a fluorine atom onto the pyrimidine ring creates distinct isomers that can be difficult to distinguish without a multi-faceted analytical approach. The primary challenge lies in confirming the regiochemistry of both the fluorine and methylsulfonyl substituents. While the synthesis may be designed to yield the 5-fluoro isomer, the potential for side reactions or unexpected rearrangements necessitates a robust validation workflow.

Core Spectroscopic Techniques for Unambiguous Confirmation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for this task, as it provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei. For our analysis, ¹H, ¹³C, and ¹⁹F NMR are all critical.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free from residual water and other impurities.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive nucleus, and data can be acquired relatively quickly.

  • 2D NMR (COSY & HSQC/HMBC): If the 1D spectra are ambiguous, acquire a Correlation Spectroscopy (COSY) experiment to establish H-H couplings and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) to determine C-H one-bond and long-range correlations, respectively.

The key to distinguishing between the 5-fluoro and 4-fluoro isomers lies in the coupling patterns and chemical shifts observed in the NMR spectra.

Spectroscopic Feature This compound (Expected) 4-Fluoro-2-(methylsulfonyl)pyrimidine (Hypothetical) Rationale for Differentiation
¹H NMR (Proton) Two distinct signals for the pyrimidine ring protons. The proton at C4 will be a doublet coupled to the ¹⁹F nucleus. The proton at C6 will be a singlet (or a very small meta-coupling). A singlet around 3.3-3.4 ppm for the -SO₂CH₃ group.One singlet for the pyrimidine ring proton at C5. A singlet for the proton at C6. A singlet for the -SO₂CH₃ group.The presence of a proton-fluorine coupling is a definitive marker. The magnitude of the coupling constant (J-value) can also provide structural information.
¹³C NMR (Carbon) Four distinct signals for the pyrimidine ring carbons. The carbon directly bonded to fluorine (C5) will show a large one-bond C-F coupling. The adjacent carbons (C4 and C6) will show smaller two-bond C-F couplings.Four distinct signals for the pyrimidine ring carbons. C4 will show a large one-bond C-F coupling. C5 will show a two-bond C-F coupling.The pattern of C-F couplings provides an unambiguous map of the fluorine atom's position on the ring.
¹⁹F NMR (Fluorine) A single resonance that is a doublet, coupled to the proton at C4.A single resonance that is a singlet (no directly adjacent protons).The multiplicity of the ¹⁹F signal directly reports on the number of neighboring protons.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the analyte, which serves as a primary check for the successful synthesis of the target compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of confidence.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of molecule, typically forming a protonated molecule [M+H]⁺.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution measurements.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.

Spectroscopic Feature This compound 4-Fluoro-2-(methylsulfonyl)pyrimidine Rationale for Differentiation
Molecular Ion Peak (m/z) Expected at 191.01 for [M+H]⁺.Expected at 191.01 for [M+H]⁺.Both isomers have the same molecular formula (C₅H₅FN₂O₂S) and therefore the same exact mass. MS alone cannot distinguish between them.
Fragmentation Pattern Fragmentation may differ based on the stability of the resulting fragments. Loss of SO₂CH₃ or other characteristic fragments can be analyzed.Fragmentation patterns may show subtle differences, but this is often less definitive than NMR for isomeric differentiation.While not the primary tool for isomer differentiation, a detailed fragmentation analysis (MS/MS) could potentially reveal structural differences.
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is useful for confirming the presence of key functional groups within the molecule.

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Acquire a spectrum over the range of 4000-400 cm⁻¹.

Functional Group Expected Wavenumber (cm⁻¹) 5-Fluoro vs. 4-Fluoro Isomer
C-F Stretch ~1200-1000The exact position may shift slightly between isomers, but this is unlikely to be a primary differentiating feature.
S=O Stretch (Sulfonyl) ~1350-1300 (asymmetric) and ~1160-1120 (symmetric)The electronic environment of the sulfonyl group will be slightly different in each isomer, potentially leading to minor shifts in these stretching frequencies.
C=N and C=C Stretches (Aromatic Ring) ~1600-1450The pattern of these absorptions can be a fingerprint for the substitution pattern on the pyrimidine ring.

The overall IR spectrum serves as a valuable fingerprint for the compound. While subtle differences may exist between isomers, IR is generally used for confirming the presence of the expected functional groups rather than for definitive isomer assignment.

Integrated Workflow for Structural Confirmation

The following workflow illustrates the logical progression of experiments for unambiguous structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Synthesis Synthesize Crude Product Purification Purify via Chromatography/Crystallization Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS Initial Check IR Infrared (IR) Spectroscopy Confirm Functional Groups Purification->IR Functional Group Check NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Primary Structural Elucidation Data_Integration Integrate All Data MS->Data_Integration IR->Data_Integration TwoD_NMR 2D NMR (COSY, HMBC) If Ambiguous NMR->TwoD_NMR Resolve Ambiguity NMR->Data_Integration TwoD_NMR->Data_Integration Structure_Confirmed Structure Confirmed: This compound Data_Integration->Structure_Confirmed Data Consistent Structure_Incorrect Structure Incorrect: Re-evaluate Synthesis Data_Integration->Structure_Incorrect Data Inconsistent

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Fluoro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic building block is not a trivial detail—it is the bedrock upon which successful downstream applications are built. 5-Fluoro-2-(methylsulfonyl)pyrimidine is a key intermediate in the synthesis of various pharmacologically active agents. Its sulfonyl group acts as an excellent leaving group for nucleophilic aromatic substitution, while the fluorine atom can modulate metabolic stability and binding affinity. The presence of impurities, even at trace levels, can have profound consequences, leading to unwanted side reactions, reduced yields, and the introduction of potentially toxic components into a drug candidate's synthesis pathway.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will move beyond mere protocol listings to explain the scientific rationale behind method selection, empowering you to design a self-validating system for quality control that ensures the integrity of your research and development efforts.

Strategic Overview: An Orthogonal Approach to Purity Verification

A single analytical method is rarely sufficient to declare a compound "pure." Different techniques probe different physicochemical properties of a molecule. A compound that appears as a single peak by High-Performance Liquid Chromatography (HPLC) may reveal hidden impurities when analyzed by a technique with a different separation principle, such as Gas Chromatography (GC), or a method that doesn't rely on separation at all, like Quantitative Nuclear Magnetic Resonance (qNMR). Therefore, a multi-faceted, orthogonal approach is paramount for trustworthy purity assessment.

Our recommended workflow for comprehensive purity analysis integrates a primary chromatographic technique for separation and quantification of impurities, a hyphenated mass spectrometry method for impurity identification, and an absolute quantification method like qNMR for an independent, highly accurate purity value.

G cluster_0 Purity Assessment Workflow cluster_1 Primary Analysis & Separation cluster_2 Absolute Purity & Structure cluster_3 Thermal Properties Synthesis Synthesized Batch of 5-Fluoro-2- (methylsulfonyl)pyrimidine HPLC_UV RP-HPLC-UV (Purity & Impurity Profile) Synthesis->HPLC_UV Primary screen qNMR Quantitative NMR (qNMR) (Absolute Purity Assay) Synthesis->qNMR Orthogonal assay DSC DSC / Melting Point (Bulk Purity Indicator) Synthesis->DSC LC_MS LC-MS (Impurity ID & Mass Verification) HPLC_UV->LC_MS Characterize peaks Report Final Purity Report & Certificate of Analysis HPLC_UV->Report LC_MS->Report Structure ¹H, ¹³C, ¹⁹F NMR (Structural Confirmation) qNMR->Structure qNMR->Report Structure->Report DSC->Report

Caption: Orthogonal workflow for purity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Purity Analysis

RP-HPLC is the cornerstone for purity determination in pharmaceutical analysis due to its high resolving power, reproducibility, and ability to separate a wide range of non-volatile and thermally sensitive compounds. For this compound, a C18 column is an excellent starting point, as it effectively retains moderately polar compounds.

Why it works: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. Impurities that are more or less polar than the parent compound will elute at different times, allowing for their separation and quantification. A UV detector is suitable as the pyrimidine ring is a strong chromophore.

Potential Process-Related Impurities

A common synthesis route involves the oxidation of a thioether precursor, which itself is often made from a chloropyrimidine. Therefore, likely impurities include:

  • Starting Material: 5-Fluoro-2-(methylthio)pyrimidine

  • Over-oxidation Product: 5-Fluoro-2-(methylsulfinyl)pyrimidine (the sulfoxide)

  • Precursor: 2-Chloro-5-fluoropyrimidine[1]

  • Hydrolysis Product: 5-Fluoropyrimidin-2-ol

A well-developed HPLC method must be able to resolve the main peak from these and other potential by-products.

Experimental Protocol: RP-HPLC-UV
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column for good resolution of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 265 nmWavelength near the absorbance maximum for pyrimidine derivatives.[2]
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Acetonitrile:Water (50:50)Ensures complete dissolution.

Self-Validation: The protocol's trustworthiness is enhanced by performing a forced degradation study. Subjecting the sample to acidic, basic, oxidative, and thermal stress helps to generate potential degradation products and proves that the method can separate these from the main component, establishing it as "stability-indicating" as per ICH guidelines.[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC-UV can quantify the level of impurities (as % area), it cannot identify them. LC-MS is the definitive tool for this purpose. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of each impurity peak. This is a critical step in impurity profiling required by regulatory agencies.[5]

Why it works: After separation on the HPLC column, the eluent is directed into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and the instrument measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (MW: 176.17), we would expect to see a protonated molecule [M+H]⁺ at m/z 177.18. Any other observed masses would correspond to impurities or degradation products.

Experimental Protocol: LC-MS

The HPLC conditions can be identical to the UV method, as the formic acid mobile phase is MS-friendly.

ParameterRecommended ConditionRationale
HPLC System Same as RP-HPLC-UV methodEnsures correlation between UV peaks and mass signals.
Mass Spec. Quadrupole or Time-of-Flight (TOF)TOF provides high mass accuracy for confident elemental composition determination.
Ionization Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for this molecule; positive mode will generate [M+H]⁺ ions.
Scan Range m/z 100 - 500Covers the expected mass of the parent compound and likely impurities/dimers.

Comparison of HPLC-UV and LC-MS for Impurity Detection

FeatureHPLC-UVLC-MS
Quantification Excellent (using area % or with reference standards)Semi-quantitative (ion intensity depends on ionization efficiency)[6]
Identification No (based on retention time only)Yes (provides molecular weight)[7][8]
Sensitivity Good, but can be limited for poor chromophoresGenerally higher, especially for targeted analysis (SIM/MRM)[9]
Co-elution Co-eluting peaks are not detectedCan detect co-eluting species if they have different masses[7]

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

Chromatographic methods are inherently relative; they provide a purity value based on the ratio of peak areas. This assumes that all components have a similar detector response, which is not always true. qNMR, in contrast, is a primary analytical method that can determine the absolute purity (as a weight/weight percentage) of a substance by comparing its NMR signal integral to that of a certified internal standard of known purity.[10][11][12]

Why it works: The fundamental principle of NMR spectroscopy is that the area of a signal is directly proportional to the number of nuclei giving rise to that signal.[10] By adding a known mass of a high-purity internal standard to a known mass of the sample, the purity of the sample can be calculated with high accuracy and precision, traceable to a primary standard.

Experimental Protocol: ¹H qNMR
  • Select Internal Standard: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid is a suitable choice.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and ~10 mg of the certified internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5x the longest T₁ of both analyte and standard) and ensuring a 90° pulse angle.

  • Data Processing: Carefully integrate a well-resolved signal from the analyte (e.g., the pyrimidine ring protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Structural Confirmation with ¹H and ¹⁹F NMR

Beyond quantification, NMR is essential for structural confirmation.

  • ¹H NMR: The spectrum of this compound is expected to show a singlet for the methyl protons (~3.4 ppm) and two doublets in the aromatic region for the pyrimidine protons, exhibiting coupling to the fluorine atom.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[3][12] It will show a single resonance for the fluorine atom, and its chemical shift provides a unique fingerprint for the molecule. The absence of other ¹⁹F signals is a strong indicator of purity with respect to other fluorinated impurities.

G cluster_0 qNMR Purity Determination Workflow weigh_sample Accurately weigh Analyte (m_analyte) dissolve Dissolve both in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Standard (m_std) weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Integrate Analyte (I_analyte) & Standard (I_std) Signals acquire->process calculate Calculate Purity using Formula process->calculate result Absolute Purity (w/w %) calculate->result

Caption: Workflow for absolute purity determination by qNMR.

Conclusion and Recommendations

For a comprehensive and trustworthy assessment of the purity of synthesized this compound, a single technique is insufficient. We strongly advocate for an orthogonal approach:

  • Primary Purity and Impurity Profile: Use a stability-indicating RP-HPLC-UV method as the primary tool for separation and routine quality control. This method is ideal for detecting and quantifying process-related impurities and degradation products.

  • Impurity Identification: Employ LC-MS to identify the molecular weights of any impurities detected by HPLC, which is crucial for understanding the impurity profile and for regulatory submissions.

  • Absolute Purity Assay: Use ¹H qNMR as an orthogonal, primary method to determine the absolute w/w % purity. This provides an independent verification of the purity value obtained by chromatography and does not rely on the availability of impurity standards.

By integrating these complementary techniques, researchers and drug development professionals can build a robust, self-validating system that ensures the quality and integrity of this compound, thereby safeguarding the reliability of subsequent research and manufacturing processes.

References

A Comparative Guide to the Synthetic Routes of 5-Fluoro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(methylsulfonyl)pyrimidine is a valuable building block in medicinal chemistry, primarily due to the presence of the electron-withdrawing sulfonyl group, which acts as an excellent leaving group for nucleophilic aromatic substitution, and the fluorine atom at the 5-position, a common bioisostere for a hydrogen atom that can enhance metabolic stability and binding affinity of drug candidates. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide will compare two distinct and viable synthetic pathways: a traditional approach starting from the readily available 5-fluorouracil (Route 1) and a "de novo" construction of the pyrimidine ring from an acyclic fluorinated precursor (Route 2).

Route 1: Synthesis from 5-Fluorouracil

This well-established route leverages the commercial availability of 5-fluorouracil and proceeds through a key dichlorinated intermediate. The overall transformation involves three main steps: chlorination, selective thiomethylation, and subsequent oxidation.

Mechanistic Considerations and Strategic Choices

The initial step involves the conversion of the pyrimidinedione system of 5-fluorouracil into the more reactive 2,4-dichloro-5-fluoropyrimidine. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger[1][2]. The subsequent step is a selective nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide (NaSMe). The regioselectivity of this reaction is a critical point. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 4-position in 2,4-dichloropyrimidines, a preference that can be influenced by the electronic nature of the substituent at the 5-position and the reaction conditions. The final step is the oxidation of the intermediate 5-fluoro-2-(methylthio)pyrimidine to the target sulfone. This transformation is readily accomplished using a variety of oxidizing agents, with Oxone® (potassium peroxymonosulfate) and meta-chloroperoxybenzoic acid (m-CPBA) being common choices due to their efficiency and relatively clean reaction profiles.

Visualizing the Pathway

Route_1 A 5-Fluorouracil B 2,4-Dichloro-5- fluoropyrimidine A->B POCl₃, N,N-dimethylaniline C 5-Fluoro-2-(methylthio)pyrimidine B->C NaSMe D This compound C->D Oxidation (e.g., Oxone®)

Caption: Synthetic pathway for Route 1 starting from 5-Fluorouracil.

Detailed Experimental Protocols

Step 1a: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [1][2]

  • To a stirred mixture of 5-fluorouracil (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq), N,N-dimethylaniline (1.5-2.0 eq) is added dropwise at a controlled temperature (typically 0-10 °C).

  • The reaction mixture is then heated to reflux (around 110-115 °C) for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo to afford crude 2,4-dichloro-5-fluoropyrimidine, which can often be used in the next step without further purification.

Step 1b: Synthesis of 5-Fluoro-2-(methylthio)pyrimidine

  • A solution of sodium thiomethoxide (1.0-1.2 eq) in a suitable solvent such as methanol or THF is prepared.

  • The solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in the same solvent is added dropwise to the sodium thiomethoxide solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and enhance selectivity.

  • The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure 5-fluoro-2-(methylthio)pyrimidine.

Step 1c: Synthesis of this compound [3][4]

  • To a solution of 5-fluoro-2-(methylthio)pyrimidine (1.0 eq) in a mixture of acetone and water, Oxone® (2.0-2.5 eq) is added portion-wise at room temperature.

  • The reaction is stirred for 2-6 hours, and the progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, the acetone is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford this compound as a white solid.

Route 2: "De Novo" Synthesis from Acyclic Precursors

This approach constructs the pyrimidine ring from smaller, acyclic building blocks, offering an alternative strategy that avoids the use of the potentially hazardous phosphorus oxychloride. A key intermediate in this route is a fluorinated three-carbon electrophile that undergoes cyclocondensation with S-methylisothiourea.

Mechanistic Considerations and Strategic Choices

The core of this route lies in the cyclocondensation reaction. A suitable C3-fluorinated building block, such as a derivative of fluoromalondialdehyde or a more elaborate synthon like potassium (Z)-2-cyano-2-fluoroethenolate, is reacted with S-methylisothiourea[5]. The enolate or a related reactive species acts as the nucleophile to attack one of the electrophilic carbons of the C3 unit, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring. The choice of the acyclic precursor is crucial and will dictate the substitution pattern of the resulting pyrimidine. The final oxidation of the methylthio group to the sulfone is analogous to the final step in Route 1.

Visualizing the Pathway

Route_2 A Acyclic Fluorinated C3 Precursor C 5-Fluoro-2-(methylthio)pyrimidine A->C B S-Methylisothiourea B->C Cyclocondensation D This compound C->D Oxidation (e.g., m-CPBA)

Caption: "De Novo" synthetic pathway for Route 2.

Detailed Experimental Protocols

Step 2a: Preparation of a Suitable Acyclic Fluorinated C3 Precursor (Illustrative Example: from Fluoroacetonitrile) [5]

  • Fluoroacetonitrile (1.0 eq) is subjected to a Claisen-type condensation with an appropriate C1 electrophile (e.g., ethyl formate) in the presence of a strong base (e.g., sodium ethoxide) to generate a reactive enolate intermediate like (Z)-2-cyano-2-fluoroethen-1-olate. Note: The direct synthesis of 5-fluoro-2-(methylthio)pyrimidine from a non-cyano precursor would be preferred to avoid an additional hydrolysis/decarboxylation step, but this example illustrates the general principle.

Step 2b: Cyclocondensation to form 5-Fluoro-2-(methylthio)pyrimidine [6]

  • The prepared acyclic fluorinated precursor (1.0 eq) is dissolved in a suitable solvent like ethanol or methanol.

  • S-methylisothiourea sulfate or a related salt (1.0-1.2 eq) is added to the solution.

  • The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC or LC-MS.

  • After cooling, the solvent is removed in vacuo.

  • The residue is taken up in water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2c: Synthesis of this compound

  • To a solution of 5-fluoro-2-(methylthio)pyrimidine (1.0 eq) in a chlorinated solvent such as dichloromethane at 0 °C, m-CPBA (2.0-2.2 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C to room temperature for 1-4 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material and the formation of the product.

  • Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting 3-chlorobenzoic acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the final product.

Comparative Analysis

FeatureRoute 1: From 5-FluorouracilRoute 2: "De Novo" Synthesis
Starting Material Readily available, but a relatively complex molecule.Simple, acyclic precursors, but may require synthesis.
Number of Steps Typically 3 steps.Can be 2-3 steps depending on the precursor.
Reagents & Conditions Utilizes harsh and corrosive reagents like POCl₃. Requires careful handling and waste disposal.Generally employs milder reaction conditions. Avoids the use of phosphorus oxychloride.
Scalability Well-established and scalable, with optimized industrial processes available[1][2].Potentially scalable, but may require more process development for the synthesis of the acyclic precursor.
Overall Yield Can be high, with reported yields for the chlorination step up to 95%. Subsequent steps generally proceed in good yield.Highly dependent on the efficiency of the cyclocondensation step. Can be very efficient with the right precursor.
Safety & Environmental The use of POCl₃ poses significant safety and environmental concerns.Generally a more environmentally benign approach.
Flexibility Limited to the substitution pattern of 5-fluorouracil.Offers greater flexibility for introducing various substituents on the pyrimidine ring by modifying the acyclic precursors.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route 1 is a robust and well-documented method, particularly advantageous for large-scale production where the starting material is inexpensive and the process has been optimized. However, the use of hazardous reagents like phosphorus oxychloride is a significant drawback from a safety and environmental perspective.

Route 2 represents a more modern and elegant approach to the synthesis of substituted pyrimidines. While it may require more initial effort in the synthesis of the acyclic fluorinated precursor, it offers the significant advantages of milder reaction conditions, avoidance of highly toxic reagents, and greater flexibility for analog synthesis. For laboratory-scale synthesis and for organizations prioritizing green chemistry principles, Route 2 is a highly attractive alternative.

The choice between these two routes will ultimately depend on the specific needs of the research or production campaign, considering factors such as scale, available starting materials, safety protocols, and the desire for synthetic flexibility.

References

The Ascendancy of 5-Fluoro-2-(methylsulfonyl)pyrimidine: A Comparative Analysis for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the plethora of heterocyclic systems, the pyrimidine core has consistently demonstrated its value, forming the foundation of numerous approved therapeutics.[1][2] This guide provides an in-depth, comparative analysis of a particularly promising scaffold: 5-Fluoro-2-(methylsulfonyl)pyrimidine . We will dissect its synthesis, reactivity, and physicochemical properties, and critically evaluate its performance against alternative scaffolds, supported by experimental data and established medicinal chemistry principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their quest for novel therapeutic agents.

The Strategic Advantage: Unpacking the this compound Scaffold

The utility of the this compound scaffold lies in the synergistic interplay of its constituent parts: the pyrimidine ring, the 5-fluoro substituent, and the 2-methylsulfonyl group. Each component imparts distinct and advantageous properties that address key challenges in drug design.

The Pyrimidine Core: A Privileged Heterocycle

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry.[1] Its nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets. Furthermore, the pyrimidine ring is a bioisostere of other aromatic systems, such as the adenine ring of ATP, making it an ideal template for designing kinase inhibitors.[3][4]

The 5-Fluoro Substituent: Enhancing Potency and Metabolic Stability

The introduction of a fluorine atom at the 5-position of the pyrimidine ring is a strategic move that can significantly enhance the pharmacological profile of a molecule. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence the overall electronic distribution of the ring system.[5] This can lead to improved binding affinity for the target protein. Moreover, the carbon-fluorine bond is exceptionally strong, rendering the 5-position less susceptible to metabolic oxidation, which can improve the metabolic stability and half-life of a drug candidate.[5]

The 2-Methylsulfonyl Group: A Versatile Handle for Derivatization

The methylsulfonyl (-SO₂CH₃) group at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This reactivity provides a reliable and versatile handle for introducing a wide array of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The sulfonyl group itself can also engage in hydrogen bonding interactions with protein residues, further contributing to binding affinity.

Synthesis and Reactivity: A Gateway to Molecular Diversity

A key advantage of the this compound scaffold is its accessible synthesis and predictable reactivity, allowing for systematic exploration of chemical space.

Synthesis of the Scaffold

The most common and efficient route to this compound begins with the commercially available 5-fluorouracil. A two-step sequence involving chlorination followed by nucleophilic substitution with sodium thiomethoxide and subsequent oxidation provides the target scaffold.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

A mixture of 5-fluorouracil (1.0 eq) and phosphorus oxychloride (5.0 eq) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux for 4-6 hours.[6][7] The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford 2,4-dichloro-5-fluoropyrimidine.

Step 2: Synthesis of 5-Fluoro-2-(methylthio)pyrimidine

To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, sodium thiomethoxide (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 5-fluoro-2-(methylthio)pyrimidine.

Step 3: Synthesis of this compound

The 5-fluoro-2-(methylthio)pyrimidine (1.0 eq) is dissolved in a suitable solvent like dichloromethane or acetic acid. To this solution, an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12-16 hours. The reaction mixture is then washed with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated to yield this compound, which can be further purified by column chromatography.

dot graph "Synthesis_of_this compound" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"5-Fluorouracil" -> "2,4-Dichloro-5-fluoropyrimidine" [label="POCl₃, DMF"]; "2,4-Dichloro-5-fluoropyrimidine" -> "5-Fluoro-2-(methylthio)pyrimidine" [label="NaSMe"]; "5-Fluoro-2-(methylthio)pyrimidine" -> "this compound" [label="m-CPBA"]; } Caption: Synthetic route to this compound.

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyrimidine ring, further enhanced by the 5-fluoro and 2-methylsulfonyl groups, makes the 2-position highly susceptible to nucleophilic attack. The methylsulfonyl group is an excellent leaving group, allowing for efficient displacement by a variety of nucleophiles, including amines, alcohols, and thiols.

Experimental Protocol: General Procedure for SₙAr with Amines

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO), the desired amine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction mixture is heated to 80-120 °C for 2-12 hours. After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

dot graph "SNAr_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"this compound" -> "Substituted_Pyrimidine" [label="R-NH₂, Base"]; "Substituted_Pyrimidine" [label="5-Fluoro-2-(amino)pyrimidine"]; } Caption: Nucleophilic aromatic substitution on the scaffold.

Comparative Analysis: Performance Against Alternative Scaffolds

The true value of a chemical scaffold is best understood through direct comparison with established alternatives. In the context of kinase inhibitors, a common application for pyrimidine-based compounds, we will compare this compound with the widely used 2,4-dichloropyrimidine scaffold.

FeatureThis compound2,4-Dichloropyrimidine
Reactivity Highly activated towards SₙAr at the 2-position. The 5-fluoro is generally unreactive under these conditions.Both 2- and 4-positions are reactive, leading to potential regioselectivity issues.
Selectivity Sequential and selective functionalization is straightforward.Can require protecting groups or careful control of reaction conditions to achieve desired regioselectivity.
Physicochemical Properties The 5-fluoro group can enhance metabolic stability and binding affinity.Lacks the beneficial properties imparted by the fluorine atom.
SAR Exploration The 2-position provides a single, reliable point for diversification.Diversification at both 2- and 4-positions can be more complex.

Table 1. Comparison of this compound and 2,4-Dichloropyrimidine scaffolds.

Case Study: Kinase Inhibitor Synthesis

A common strategy in kinase inhibitor design involves the introduction of a hinge-binding motif at one position of the pyrimidine ring and a solvent-front interacting group at another.

With 2,4-dichloropyrimidine , a researcher might first perform a selective SₙAr at the more reactive 4-position with a hinge-binding amine. This is followed by a second substitution or a cross-coupling reaction at the 2-position.[8] This two-step process can sometimes lead to mixtures of products and require careful optimization.

In contrast, using This compound , the hinge-binding amine can be readily introduced at the highly activated 2-position in a single, high-yielding step. The unreactive 5-fluoro and the remaining positions on the pyrimidine ring can then be functionalized in subsequent steps if desired, offering a more streamlined and efficient synthetic route.

Bioisosteric Replacements for the Methylsulfonyl Group

While the methylsulfonyl group is an excellent activating and leaving group, its physicochemical properties may not always be optimal for a final drug candidate. In such cases, bioisosteric replacement can be a valuable strategy.[9][10][11]

BioisostereRationale for Replacement
Sulfoximine Can act as a hydrogen bond acceptor and donor, offering different interaction patterns.
Amide/Reversed Amide Can mimic the hydrogen bonding capabilities of the sulfonyl group while altering polarity and solubility.
Heterocycles (e.g., triazole, oxadiazole) Can act as metabolically stable linkers and engage in various non-covalent interactions.[12]

Table 2. Potential bioisosteric replacements for the methylsulfonyl group.

Conclusion: A Versatile and Powerful Tool for Drug Discovery

The this compound scaffold represents a significant advancement in the medicinal chemist's toolkit. Its strategic combination of a privileged pyrimidine core, a beneficial 5-fluoro substituent, and a highly reactive 2-methylsulfonyl group provides a powerful platform for the efficient synthesis of diverse compound libraries. The clear advantages in terms of synthetic accessibility, predictable reactivity, and favorable physicochemical properties make it a superior choice over more traditional scaffolds like 2,4-dichloropyrimidine in many drug discovery applications, particularly in the design of kinase inhibitors. As the demand for novel and effective therapeutics continues to grow, the adoption of such well-designed and versatile chemical scaffolds will be paramount to success.

References

comparative analysis of the pharmacological properties of fluorinated pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 5-Fluorouracil, Capecitabine, and Trifluridine/Tipiracil

In the landscape of cancer chemotherapy, fluorinated pyrimidines have long stood as a cornerstone, particularly in the treatment of solid tumors.[1] Their efficacy lies in their ability to insinuate themselves into the fundamental processes of nucleic acid synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[2][3][4] This guide provides a detailed comparative analysis of the pharmacological properties of three key fluorinated pyrimidines: the veteran 5-Fluorouracil (5-FU), its orally administered prodrug Capecitabine, and the novel combination agent Trifluridine/Tipiracil (TAS-102). We will delve into their distinct mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to evaluate their cytotoxic effects, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and harnessing these powerful therapeutic agents.

The Archetype: 5-Fluorouracil (5-FU)

5-FU, a synthetic analogue of the pyrimidine uracil, has been a mainstay in cancer treatment for decades.[1][5] Its cytotoxic effects are mediated through multiple mechanisms following its intracellular conversion into several active metabolites.[2][6]

Mechanism of Action

Once inside the cell, 5-FU is metabolized into three main active compounds: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2][6]

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2][3][7] This "thymineless death" is a primary driver of 5-FU's cytotoxicity.

  • Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA.[2][3] This fraudulent incorporation disrupts DNA and RNA structure and function, leading to errors in replication, transcription, and translation, ultimately contributing to cell death.[2][3][4]

Pharmacokinetics

5-FU is characterized by its poor and erratic oral bioavailability, necessitating intravenous administration.[5][7] It is rapidly distributed throughout the body and quickly metabolized, primarily in the liver, by the enzyme dihydropyrimidine dehydrogenase (DPD).[2][7] This rapid catabolism results in a short elimination half-life of approximately 8 to 20 minutes.[5][7] The activity of DPD is a critical determinant of 5-FU clearance and toxicity, with genetic variations in the DPD gene (DPYD) leading to severe adverse reactions in some patients.[8][9]

The Oral Prodrug: Capecitabine

Capecitabine was developed to mimic the effects of continuous 5-FU infusion while offering the convenience of oral administration and a more favorable safety profile.[10][11][12] It is a prodrug that undergoes a three-step enzymatic conversion to 5-FU.[10][13]

Mechanism of Action

The activation of capecitabine to 5-FU is a sequential enzymatic process:

  • Liver: After oral absorption, capecitabine is first metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[10]

  • Liver and Peripheral Tissues: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase.[10]

  • Tumor Tissue: The final and crucial activation step occurs preferentially within tumor tissues, where the enzyme thymidine phosphorylase (TP) converts 5'-DFUR to 5-FU.[10][12][13] The higher concentration of TP in many tumor cells compared to normal tissues theoretically leads to a targeted release of 5-FU at the tumor site, potentially enhancing efficacy and reducing systemic toxicity.[11][14]

Once converted to 5-FU, its mechanism of action is identical to that of intravenously administered 5-FU, involving the inhibition of thymidylate synthase and incorporation into DNA and RNA.[15]

Pharmacokinetics

Capecitabine is well-absorbed orally, with peak plasma levels reached within 1.5 to 2 hours.[10] It has an oral bioavailability of approximately 100%.[12] The drug and its metabolites are primarily excreted through the kidneys, requiring dose adjustments in patients with renal impairment.[10][12]

The Novel Combination: Trifluridine/Tipiracil (TAS-102)

Trifluridine/tipiracil is an oral combination agent that offers a distinct mechanism of action, demonstrating efficacy in patients with cancers refractory to standard fluoropyrimidines.[16][17] It consists of trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil hydrochloride (TPI), a thymidine phosphorylase inhibitor.[16][18]

Mechanism of Action

The primary cytotoxic mechanism of trifluridine is its incorporation into DNA.[16][17]

  • DNA Incorporation: After oral administration, trifluridine is phosphorylated to its active triphosphate form, which is then incorporated into DNA.[19][20] This incorporation leads to DNA dysfunction, including DNA strand breaks, ultimately triggering cell death.[16] Unlike 5-FU, which is readily excised from DNA by repair enzymes, trifluridine's incorporation appears to be more persistent.[16]

  • Thymidylate Synthase Inhibition: While trifluridine can also inhibit thymidylate synthase, this is not considered its primary mechanism of action with the oral dosing schedule used clinically.[16]

Tipiracil's role is to enhance the bioavailability of trifluridine.[16][18] Trifluridine is rapidly degraded by thymidine phosphorylase; by inhibiting this enzyme, tipiracil increases the systemic exposure to trifluridine.[18][19]

Pharmacokinetics

The co-administration of tipiracil significantly increases the bioavailability of trifluridine.[16] The elimination half-life of trifluridine when administered as TAS-102 is significantly longer than when given alone.[16]

Comparative Pharmacological Properties

The following table provides a side-by-side comparison of the key pharmacological properties of 5-FU, Capecitabine, and Trifluridine/Tipiracil.

Property5-Fluorouracil (5-FU)CapecitabineTrifluridine/Tipiracil (TAS-102)
Administration Intravenous[5][7]Oral[10][15]Oral[16][18]
Bioavailability Poor and erratic (oral)[5][7]~100%[12]Enhanced by Tipiracil[16]
Mechanism of Action Inhibition of Thymidylate Synthase, Incorporation into RNA and DNA[2][3][7]Prodrug converted to 5-FU; same mechanism as 5-FU[10][15]Primarily DNA incorporation leading to dysfunction[16][17]
Activation Intracellular conversion to FdUMP, FdUTP, FUTP[2][6]Three-step enzymatic conversion to 5-FU, with final step in tumor[10][13]Phosphorylation of Trifluridine to its triphosphate form[19][20]
Key Enzymes in Metabolism Dihydropyrimidine Dehydrogenase (DPD) (catabolism)[2][7]Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase (activation)[10]Thymidine Phosphorylase (degradation of Trifluridine, inhibited by Tipiracil)[16][19]
Elimination Half-life ~8-20 minutes[5][7]38-45 minutes (for Capecitabine)[8]Trifluridine half-life extended by Tipiracil[16]
Primary Excretion Route Urine (as metabolites)[7]Urine (as metabolites)[10]Not specified in provided results
Common Clinical Use Colorectal, Breast, Gastric, Head and Neck Cancers[6][7]Colorectal, Breast, Gastric Cancers[8][15]Metastatic Colorectal and Gastric Cancers (often after other treatments have failed)[18][19]
Key Resistance Mechanisms Increased Thymidylate Synthase expression, altered drug metabolism[21][22][23]Decreased expression of activating enzymes (e.g., Thymidine Phosphorylase)[10]Not extensively detailed in provided results, but preclinical studies show activity against 5-FU resistant cells[17][20]

Visualizing the Mechanisms of Action

The following diagrams illustrate the metabolic pathways and mechanisms of action for each of the fluorinated pyrimidines.

G cluster_5FU 5-Fluorouracil (5-FU) Mechanism 5-FU 5-FU FUMP FUMP 5-FU->FUMP FdUMP FdUMP 5-FU->FdUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA RNA FUTP->RNA Incorporation FdUDP FdUDP FdUMP->FdUDP TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP DNA DNA FdUTP->DNA Incorporation dTMP dTMP dUMP dUMP dUMP->dTMP G cluster_Capecitabine Capecitabine Activation Pathway Capecitabine Capecitabine DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver/Tissues) 5-FU 5-FU DFUR->5-FU Thymidine Phosphorylase (Tumor) G cluster_TAS102 Trifluridine/Tipiracil (TAS-102) Mechanism Trifluridine Trifluridine (FTD) TP Thymidine Phosphorylase Trifluridine->TP Degradation FTD_triphosphate FTD-Triphosphate Trifluridine->FTD_triphosphate Phosphorylation Tipiracil Tipiracil (TPI) Tipiracil->TP Inhibition DNA DNA FTD_triphosphate->DNA Incorporation -> DNA Dysfunction

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Fluoro-2-(methylsulfonyl)pyrimidine is foundational to therapeutic innovation. This compound, a member of the sulfonylpyrimidine class, serves as a key building block in chemical synthesis, valued for its reactivity.[1][2] However, the very reactivity that makes it useful also necessitates a rigorous and well-understood protocol for its handling and disposal. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of our commitment to laboratory safety and environmental stewardship.

This guide provides a detailed, step-by-step framework for the proper disposal of this compound, moving beyond simple instructions to explain the scientific rationale behind each procedural choice. Our goal is to empower your laboratory with the knowledge to manage this chemical's lifecycle safely and effectively, from initial handling to final disposal.

Hazard Profile and Risk Assessment

Understanding the specific hazards of this compound is the critical first step in developing a safe disposal plan. The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[3] These are not abstract codes but direct indicators of potential risk to personnel.

Hazard StatementGHS ClassificationImplication and Rationale for Safe Handling
H302: Harmful if swallowed Acute Toxicity 4 (Oral)Ingestion can lead to systemic toxicity. This underscores the absolute prohibition of eating, drinking, or smoking in laboratory areas where this chemical is handled.[3]
H332: Harmful if inhaled Acute Toxicity 4 (Inhalation)The compound, especially in powdered form, can be easily aerosolized. Inhalation may cause significant harm, mandating that all weighing and handling operations be conducted within a certified chemical fume hood.[3]
H315: Causes skin irritation Skin Irritation 2Direct contact with the skin can cause irritation. This necessitates the use of appropriate, chemically resistant gloves and a lab coat to prevent exposure.[3]
H319: Causes serious eye irritation Eye Irritation 2Accidental contact with the eyes can cause serious damage. ANSI-approved safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[3][4]
H335: May cause respiratory irritation STOT SE 3In addition to systemic harm, inhalation can cause irritation to the respiratory tract. This further reinforces the requirement for adequate ventilation and the use of a fume hood.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Based on the hazard profile, a specific ensemble of PPE is required to create a reliable barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear ANSI-approved, tight-fitting safety goggles.[5] For operations with a higher risk of splashing, such as bulk transfers or spill cleanups, a full-face shield should be worn over the goggles.

  • Hand Protection: Use chemically impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the derived standard EN374.[3] Nitrile gloves are commonly used, but it is crucial to check the manufacturer's compatibility data for sulfonylpyrimidines. Always use a proper glove removal technique to avoid contaminating your skin.[3]

  • Body Protection: A long-sleeved laboratory coat is required. For tasks with a significant risk of contamination, consider a disposable gown. All protective clothing should be removed before leaving the laboratory area.[6]

  • Respiratory Protection: All handling of solid this compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation.[4][5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste.[3][7] It must never be disposed of down the drain or in the regular trash.[7][8]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container. This compound is known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[9]

  • Solid Waste:

    • Collect unused or expired this compound powder, along with any contaminated items like weighing paper, spatulas, or pipette tips, in a designated solid hazardous waste container.

    • This container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, screw-on lid.[7]

  • Liquid Waste:

    • Collect all solutions containing this compound, including reaction mixtures and rinsates from glassware, in a designated liquid hazardous waste container.

    • Do not mix this waste stream with other incompatible solvent wastes.[7] The container must be leak-proof, made of a compatible material, and feature a secure screw-on cap.

  • Sharps Waste:

    • Any needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[6][7]

Step 2: Container Management and Labeling

Proper container management is a critical control point for ensuring safety and compliance.

  • Select Compatible Containers: Whenever possible, use the original manufacturer's container for unused product disposal.[7] For other waste streams, use containers known to be compatible with fluorinated and sulfonated organic compounds.[10]

  • Affix Hazardous Waste Label: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[7]

  • Complete the Label: The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The accumulation start date.

    • Associated hazards (e.g., "Harmful," "Irritant").

    • The GHS pictogram for "Exclamation Mark".

  • Keep Containers Closed: Waste containers must remain securely sealed at all times, except when actively adding waste. Parafilm and corks are not acceptable closures.[7]

  • Use Secondary Containment: Store all waste containers within a larger, chemically resistant secondary containment bin or tray to capture any potential leaks.[7]

Step 3: On-Site Accumulation and Storage

Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7]

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[7]

  • It should be clearly marked and away from general traffic areas.

  • Follow your institution's specific limits on the volume of waste that can be stored in an SAA (e.g., not to exceed 55 gallons).[7]

Step 4: Arranging for Final Disposal
  • Once a waste container is full, or if you are discontinuing work with the chemical, contact your institution's EH&S department to schedule a waste pickup.[7]

  • Provide EH&S with a complete inventory of the waste, including chemical names and quantities.

  • EH&S professionals will then transport the waste to a licensed hazardous waste disposal facility for final treatment, typically via high-temperature incineration.[3]

Decontamination and Spill Management

Accidents happen, and a clear, pre-defined plan for managing spills is essential.

  • Glassware and Surface Decontamination:

    • Wear full PPE as described in Section 2.

    • Perform a preliminary rinse of contaminated glassware with a suitable organic solvent (e.g., acetone) to dissolve the compound. Collect this rinsate as hazardous liquid waste.

    • Follow with a triple rinse using water and detergent.[6][8] The initial water rinse should also be collected as hazardous waste. Subsequent rinses may be disposable down the drain, pending your institution's specific guidelines.

    • Clean work surfaces with a detergent solution and then rinse thoroughly with water.[8] All cleaning materials (e.g., absorbent pads) must be disposed of as solid hazardous waste.[5]

  • Emergency Spill Protocol:

    • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

    • Secure the Area: Prevent entry into the spill area. If the compound is a powder, avoid creating dust clouds.

    • Don PPE: Before attempting cleanup, don the appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.

    • Contain and Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or silica gel.[3] Do not use combustible materials like paper towels.

    • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate: Clean the spill area as described above, disposing of all cleanup materials as hazardous waste.

    • Report: Report the incident to your EH&S department, as required by institutional policy.[5]

Disposal Workflow Visualization

The following diagram illustrates the complete, compliant workflow for the disposal of this compound waste from the laboratory bench to its final destination.

G Disposal Workflow for this compound generation Point of Waste Generation (Chemical Fume Hood) solid_waste Solid Waste (Contaminated PPE, Weigh Paper) generation->solid_waste Segregate liquid_waste Liquid Waste (Solutions, Rinsates) generation->liquid_waste Segregate sharps_waste Sharps Waste (Needles, Glassware) generation->sharps_waste Segregate solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container saa Satellite Accumulation Area (SAA) (Secondary Containment) solid_container->saa Store Securely liquid_container->saa Store Securely sharps_container->saa Store Securely pickup EH&S Waste Pickup Request saa->pickup Container Full facility Licensed Hazardous Waste Facility (High-Temperature Incineration) pickup->facility Transport

Caption: Compliant disposal pathway from laboratory generation to final destruction.

By integrating these procedures into your laboratory's standard operating protocols, you ensure a safe working environment and maintain the highest standards of scientific integrity and responsibility.

References

A Senior Application Scientist's Guide to Handling 5-Fluoro-2-(methylsulfonyl)pyrimidine: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 5-Fluoro-2-(methylsulfonyl)pyrimidine demands not only scientific rigor but also an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in the causality of chemical hazards. Here, we will dissect the necessary precautions, ensuring that every step, from donning your gloves to disposing of waste, is a self-validating system of safety and operational excellence.

Hazard Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a compound that requires careful management due to its potential health effects. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary level of protection.[1] The compound is classified as harmful if swallowed or inhaled, and it can cause significant skin, eye, and respiratory irritation.[2]

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Code Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed H302 GHS07[2]
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled H332 GHS07[2]
Skin Irritation (Category 2) Causes skin irritation H315 GHS07[2]
Eye Irritation (Category 2) Causes serious eye irritation H319 GHS07[2]

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | GHS07[2] |

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For this compound, a multi-layered approach is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.[3]

Table 2: Recommended PPE for Handling this compound

PPE Category Specification Rationale
Engineering Controls Certified Chemical Fume Hood This is the primary line of defense. All handling of the solid compound and preparation of solutions must be performed in a fume hood to contain dust and aerosols, mitigating the risk of inhalation (H332, H335).[2][4]
Eye/Face Protection Tightly-fitting safety goggles with side-shields Must conform to EN 166 (EU) or NIOSH (US) standards. This is critical to protect against splashes or airborne particles that can cause serious eye irritation (H319).[5][6]
Skin Protection Chemical-resistant gloves (Nitrile) Double-gloving is recommended. The inner glove should be tucked under the lab coat cuff, and the outer glove should overlap the cuff.[7] This prevents skin contact, which can cause irritation (H315). Gloves must be inspected before use and changed immediately if contaminated.[5][8]
Lab Coat or Gown A disposable, solid-front lab coat made of low-permeability fabric is required to protect the arms and body from contamination.[7]

| Respiratory Protection | Not required if handled within a certified fume hood | For situations with a high risk of aerosolization or during a large spill cleanup outside of a fume hood, a full-face respirator with an appropriate chemical cartridge is necessary.[5][8] |

Procedural Workflow for Safe Handling

A systematic workflow is crucial for minimizing risk and ensuring reproducibility. The following steps provide a clear operational plan from initial preparation to final cleanup.

Step-by-Step Handling Protocol
  • Preparation:

    • Before entering the lab, ensure you are familiar with the Safety Data Sheet (SDS) for this compound.[2]

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.

    • Don all required PPE as specified in Table 2.

  • Weighing and Solution Preparation (inside fume hood):

    • Carefully weigh the solid this compound. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.

    • Slowly add the solvent to the solid to avoid splashing.

    • If sonication or vortexing is required, ensure the vial is securely capped and, if possible, placed within a secondary container.

    • Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.

  • Post-Handling & Cleanup:

    • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.

    • Treat all disposable materials (weigh paper, pipette tips, wipes) as contaminated waste.

    • Carefully doff PPE, starting with the outer gloves, then the lab coat, and finally the inner gloves, to avoid cross-contamination.

    • Wash hands and forearms thoroughly with soap and water after exiting the lab.[2]

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Doffing prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Label Container handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safely Handling this compound.

Emergency Protocols & Decontamination

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If they feel unwell, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and immediately call a poison control center or physician.[2][4]

  • Small Spill (inside fume hood): Absorb the spill with an inert material such as sand, vermiculite, or silica gel.[2] Carefully scoop the material into a sealed container labeled as hazardous waste. Decontaminate the area.

  • Large Spill: Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh paper, pipette tips, and wipes, must be placed in a clearly labeled, sealed hazardous waste container.[2]

  • Chemical Waste: Unused solid material and solutions must be disposed of as hazardous chemical waste. Do not pour this chemical down the drain.[2][4]

  • Waste Carrier: All waste must be handled and disposed of by a licensed waste carrier in accordance with all local, state, and federal regulations.[2]

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-(methylsulfonyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(methylsulfonyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.